5-Iodo-4,6-dimethylpyrimidin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-iodo-4,6-dimethylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8IN3/c1-3-5(7)4(2)10-6(8)9-3/h1-2H3,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVGLWQPITVHTRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N)C)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10347236 | |
| Record name | 5-Iodo-4,6-dimethylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10347236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2033-47-8 | |
| Record name | 5-Iodo-4,6-dimethyl-2-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2033-47-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Iodo-4,6-dimethylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10347236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Iodo-4,6-dimethylpyrimidin-2-amine (CAS: 2033-47-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Iodo-4,6-dimethylpyrimidin-2-amine is a halogenated heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its pyrimidine core is a common scaffold in numerous biologically active molecules. The presence of an iodine atom at the 5-position provides a reactive handle for the facile introduction of various functional groups through cross-coupling reactions, making it an important intermediate in the synthesis of complex molecular architectures with potential therapeutic applications. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications in the development of novel therapeutic agents.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 5-Iodo-4,6-dimethylpyrimidin-2-amine is presented in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.
| Property | Value | Reference(s) |
| CAS Number | 2033-47-8 | [1] |
| Molecular Formula | C₆H₈IN₃ | [1] |
| Molecular Weight | 249.05 g/mol | [1] |
| Melting Point | 176-178 °C | [2] |
| Boiling Point (Predicted) | 372.0 ± 34.0 °C | [2] |
| Synonyms | 2-Amino-5-iodo-4,6-dimethylpyrimidine, 5-Iodo-4,6-dimethyl-2-pyrimidinamine | [1][2] |
| Storage | Store in a cool, dry, well-ventilated area. Light sensitive. | [2] |
| Purity | Typically >95% | [1] |
Computed Properties
Computational modeling provides further insights into the molecular characteristics of 5-Iodo-4,6-dimethylpyrimidin-2-amine.
| Property | Value | Reference(s) |
| Topological Polar Surface Area (TPSA) | 51.8 Ų | [1] |
| LogP | 1.28024 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Rotatable Bonds | 0 | [1] |
Synthesis
The primary synthetic route to 5-Iodo-4,6-dimethylpyrimidin-2-amine involves the direct iodination of its precursor, 2-amino-4,6-dimethylpyrimidine. A common and effective method utilizes N-iodosuccinimide (NIS) as the iodinating agent.
Experimental Protocol: Iodination of 2-amino-4,6-dimethylpyrimidine
This protocol is based on a general procedure for the iodination of aminopyrimidines.[3]
Materials:
-
2-amino-4,6-dimethylpyrimidine
-
N-Iodosuccinimide (NIS)
-
Dry Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
5% Sodium bisulfite (NaHSO₃) solution
-
Saturated Sodium bicarbonate (NaHCO₃) solution
-
Water (H₂O)
-
Anhydrous Sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Under an inert atmosphere (Argon or Nitrogen), dissolve 2-amino-4,6-dimethylpyrimidine (1.0 eq) in dry acetonitrile in a round-bottom flask.
-
Add N-iodosuccinimide (1.5 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous sodium bisulfite solution, saturated aqueous sodium bicarbonate solution, and water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford 5-Iodo-4,6-dimethylpyrimidin-2-amine as a solid.
Reactivity and Applications in Drug Discovery
The iodo-substituent at the 5-position of the pyrimidine ring makes 5-Iodo-4,6-dimethylpyrimidin-2-amine a versatile intermediate for carbon-carbon bond-forming reactions, which are fundamental in the synthesis of complex drug molecules. The most prominent applications involve palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings. These reactions allow for the introduction of aryl, heteroaryl, and alkynyl moieties, respectively, at the C5 position.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organoboron compound and an organic halide. In the context of 5-Iodo-4,6-dimethylpyrimidin-2-amine, this reaction enables the synthesis of 5-aryl- or 5-heteroaryl-4,6-dimethylpyrimidin-2-amines. These structures are prevalent in a variety of kinase inhibitors and other therapeutic agents.
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. Utilizing 5-Iodo-4,6-dimethylpyrimidin-2-amine in this reaction allows for the synthesis of 5-alkynyl-substituted pyrimidines. These alkynyl-pyrimidines can serve as key intermediates for the construction of more complex heterocyclic systems or as final products with potential biological activity.
Application in the Synthesis of Biologically Active Molecules
While specific drug candidates synthesized directly from 5-Iodo-4,6-dimethylpyrimidin-2-amine are not extensively documented in publicly available literature, its structural motif is a key component of molecules targeting various biological pathways. For instance, substituted aminopyrimidines are known to act as inhibitors of various kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer.
Pyrimidine Derivatives as Kinase Inhibitors
Many pyrimidine-based drugs exert their therapeutic effects by inhibiting protein kinases. These enzymes play a pivotal role in signal transduction pathways that control cell growth, proliferation, and survival.[4] For example, inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs) often feature a pyrimidine scaffold.[4] The general mechanism involves the pyrimidine core acting as a hinge-binding motif in the ATP-binding pocket of the kinase, leading to the inhibition of its catalytic activity.
Safety Information
5-Iodo-4,6-dimethylpyrimidin-2-amine should be handled with appropriate safety precautions in a laboratory setting.
Hazard Statements:
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
Users should consult the full Safety Data Sheet (SDS) before handling this compound.
Conclusion
5-Iodo-4,6-dimethylpyrimidin-2-amine is a key synthetic intermediate with significant potential in drug discovery and development. Its straightforward synthesis and the reactivity of the iodo-substituent in cross-coupling reactions make it an attractive starting material for the creation of diverse libraries of pyrimidine-based compounds. As the demand for novel therapeutics, particularly in oncology, continues to grow, the utility of versatile building blocks like 5-Iodo-4,6-dimethylpyrimidin-2-amine in the design and synthesis of next-generation medicines is poised to expand.
References
- 1. mdpi.com [mdpi.com]
- 2. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Chemical Properties of 5-Iodo-4,6-dimethylpyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Iodo-4,6-dimethylpyrimidin-2-amine is a halogenated derivative of the pyrimidine core, a fundamental heterocyclic structure in numerous biologically active compounds, including nucleic acids and various therapeutic agents. The introduction of an iodine atom at the C5 position, coupled with methyl and amine functionalities, offers a unique scaffold for medicinal chemistry exploration. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential biological relevance of 5-Iodo-4,6-dimethylpyrimidin-2-amine, serving as a valuable resource for researchers in drug discovery and development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 5-Iodo-4,6-dimethylpyrimidin-2-amine is presented in the table below. These properties are crucial for understanding the compound's behavior in various experimental settings.
| Property | Value | Source |
| Molecular Formula | C₆H₈IN₃ | [1] |
| Molecular Weight | 249.05 g/mol | [1] |
| CAS Number | 2033-47-8 | [1] |
| Appearance | White to off-white crystalline solid (predicted) | General knowledge |
| Melting Point | 176-178 °C | [2] |
| Boiling Point | 372.0 ± 34.0 °C (Predicted) | [2] |
| Density | 1.875 ± 0.06 g/cm³ (Predicted) | [2] |
| Flash Point | 178.8 °C | General chemical data |
| pKa | 3.45 ± 0.10 (Predicted) | [2] |
| LogP | 1.28024 | [1] |
| Polar Surface Area | 51.8 Ų | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
Solubility: While specific solubility data for 5-Iodo-4,6-dimethylpyrimidin-2-amine is not readily available, the solubility of the parent compound, 2-aminopyrimidine, provides some insight. 2-Aminopyrimidine is soluble in water, methanol, and ethanol, and its solubility is influenced by temperature and pH.[3][4][5] It is expected that 5-Iodo-4,6-dimethylpyrimidin-2-amine will exhibit good solubility in polar organic solvents.
Stability: The compound is noted to be light-sensitive.[2] Iodinated pyrimidines are generally stable under standard laboratory conditions, but can be susceptible to deiodination under certain reductive conditions or upon exposure to strong light.
Synthesis and Experimental Protocols
The synthesis of 5-Iodo-4,6-dimethylpyrimidin-2-amine typically involves the direct iodination of the parent compound, 2-amino-4,6-dimethylpyrimidine. Below are two potential experimental protocols adapted from literature methods for the iodination of aminopyrimidines.
Method 1: Iodination using N-Iodosuccinimide (NIS)
This method is a common and effective way to introduce iodine onto an aromatic ring.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-4,6-dimethylpyrimidine (1.0 eq) in a suitable dry solvent such as acetonitrile or dichloromethane.
-
Addition of NIS: To the stirred solution, add N-Iodosuccinimide (1.1 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 5-Iodo-4,6-dimethylpyrimidin-2-amine.[6]
Method 2: Iodination using Iodine and an Oxidizing Agent
This classical method utilizes elemental iodine in the presence of an oxidizing agent to generate the electrophilic iodine species.
Experimental Protocol:
-
Reaction Mixture: To a solution of 2-amino-4,6-dimethylpyrimidine (1.0 eq) in a suitable solvent like glacial acetic acid or an alcohol, add elemental iodine (I₂) (1.0 eq).
-
Addition of Oxidant: Slowly add an oxidizing agent, such as nitric acid or hydrogen peroxide, to the reaction mixture.
-
Heating: Heat the mixture at a suitable temperature (e.g., 60-80 °C) and monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a solution of sodium bisulfite to neutralize the excess iodine.
-
Precipitation and Filtration: The product may precipitate out of the solution. If so, collect the solid by filtration, wash with water, and dry.
-
Purification: If necessary, the crude product can be further purified by recrystallization from an appropriate solvent.
Spectral Data
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the two protons of the amino group (NH₂), and two singlets for the two non-equivalent methyl groups (CH₃) on the pyrimidine ring. The chemical shifts of the methyl protons would be influenced by the adjacent iodine and nitrogen atoms.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the four unique carbon atoms in the pyrimidine ring and the two methyl carbons. The carbon atom attached to the iodine (C5) would show a characteristic chemical shift.
-
IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the methyl groups, C=N and C=C stretching of the pyrimidine ring, and a C-I stretching vibration at a lower frequency.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (249.05). A characteristic isotopic pattern for iodine would be observed.
Reactivity and Stability
Reactivity: The presence of the iodine atom at the C5 position makes 5-Iodo-4,6-dimethylpyrimidin-2-amine a versatile intermediate for further chemical modifications. Iodopyrimidines are known to be the most reactive among halopyrimidines in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[7] This high reactivity allows for the introduction of a wide range of substituents at the C5 position, enabling the synthesis of diverse compound libraries for drug discovery. The general order of reactivity for halogens in these reactions is I > Br > Cl > F.[7]
Stability: As mentioned, the compound is light-sensitive, and appropriate precautions should be taken during storage and handling. Iodinated aromatic compounds can undergo deiodination under certain conditions, such as in the presence of strong reducing agents or upon prolonged exposure to UV light. The stability of iodine-containing biomaterials has been studied, and in many cases, the carbon-iodine bond is found to be quite stable under physiological conditions.[8]
Biological Activity and Drug Development Potential
While there is no specific biological activity reported for 5-Iodo-4,6-dimethylpyrimidin-2-amine in the reviewed literature, the pyrimidine scaffold is a well-established pharmacophore in a multitude of therapeutic areas.
Antiviral and Anticancer Potential: Many 5-substituted pyrimidine nucleosides, including those with an iodine atom, have demonstrated significant antiviral and anticancer activities.[9][10][11] For instance, 5-iodo-2'-deoxyuridine (Idoxuridine) is an antiviral drug. It is plausible that 5-Iodo-4,6-dimethylpyrimidin-2-amine could serve as a key intermediate in the synthesis of novel antiviral or anticancer agents.
Kinase Inhibition: Aminopyrimidine derivatives are known to be potent inhibitors of various protein kinases, which are crucial targets in cancer therapy. The 2-aminopyrimidine core can act as a hinge-binding motif in the ATP-binding pocket of many kinases. For example, various 5-substituted aminopyrimidines have been explored as CDK2 inhibitors.[12] Given this precedent, 5-Iodo-4,6-dimethylpyrimidin-2-amine could be a valuable starting point for the development of novel kinase inhibitors through modification at the C5 position.
Signaling Pathways: Pyrimidine derivatives are integral to fundamental cellular processes, including nucleotide metabolism which is often dysregulated in cancer.[3][7] The de novo pyrimidine synthesis pathway is interconnected with key signaling pathways such as MAPK and PKA.[7] While the direct effect of 5-Iodo-4,6-dimethylpyrimidin-2-amine on these pathways is unknown, its structural similarity to endogenous pyrimidines suggests a potential for interaction with enzymes involved in nucleotide metabolism or related signaling cascades.
References
- 1. chemscene.com [chemscene.com]
- 2. 2-AMINO-4,6-DIMETHYL-5-IODOPYRIMIDINE | 2033-47-8 [amp.chemicalbook.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. chembk.com [chembk.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Stability of radiopaque iodine-containing biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activities of certain 5-substituted 4'-thiopyrimidine nucleosides against orthopoxvirus infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antiviral Activity of 4′-thioIDU and Thymidine Analogs against Orthopoxviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and biological evaluation of 5-substituted O4-alkylpyrimidines as CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 5-Iodo-4,6-dimethylpyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathway for 5-Iodo-4,6-dimethylpyrimidin-2-amine, a valuable heterocyclic compound in medicinal chemistry and drug discovery. This document details the synthetic route, including experimental protocols for the preparation of the precursor and its subsequent iodination. All quantitative data is presented in structured tables, and the synthesis workflow is visualized using a DOT language diagram.
Synthesis Pathway Overview
The synthesis of 5-Iodo-4,6-dimethylpyrimidin-2-amine is typically achieved in a two-step process. The first step involves the condensation reaction to form the pyrimidine ring of the precursor, 2-amino-4,6-dimethylpyrimidine. The second step is the electrophilic iodination of this precursor at the 5-position of the pyrimidine ring.
Step 1: Synthesis of 2-Amino-4,6-dimethylpyrimidine
The synthesis of the precursor, 2-amino-4,6-dimethylpyrimidine, is accomplished through the well-established condensation of a guanidine salt with acetylacetone in an alkaline medium.[1] Several variations of this method exist, with differences in the choice of guanidine salt, alkali, and reaction conditions.
Step 2: Iodination of 2-Amino-4,6-dimethylpyrimidine
The introduction of an iodine atom at the C5 position of the pyrimidine ring is achieved via electrophilic aromatic substitution. Common iodinating agents for such transformations include N-iodosuccinimide (NIS), a combination of iodine and an oxidizing agent, or iodine monochloride. The use of NIS is a widely accepted method for the iodination of electron-rich heterocyclic systems.
Experimental Protocols
Synthesis of 2-Amino-4,6-dimethylpyrimidine
This protocol is adapted from established procedures for the condensation of guanidine salts with β-dicarbonyl compounds.[1][2]
Materials:
-
Guanidine hydrochloride or Guanidine nitrate
-
Acetylacetone
-
Sodium carbonate or Sodium hydroxide
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, dissolve sodium carbonate (1.0 equivalent) in water.
-
To this solution, add guanidine hydrochloride (1.0 equivalent) and acetylacetone (1.0 equivalent).
-
Heat the reaction mixture to 95-100°C with stirring for 2-3 hours.[3]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.
-
Filter the solid product, wash with cold water, and dry under vacuum.
-
The crude product can be purified by recrystallization from ethanol to yield white crystals of 2-amino-4,6-dimethylpyrimidine.
Synthesis of 5-Iodo-4,6-dimethylpyrimidin-2-amine
This protocol is a proposed method based on the general principles of iodination of aromatic compounds using N-iodosuccinimide.
Materials:
-
2-Amino-4,6-dimethylpyrimidine
-
N-Iodosuccinimide (NIS)
-
Acetonitrile or Dichloromethane (solvent)
-
Sodium thiosulfate solution (for quenching)
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask protected from light, dissolve 2-amino-4,6-dimethylpyrimidine (1.0 equivalent) in a suitable solvent such as acetonitrile.
-
Cool the solution to 0°C in an ice bath.
-
Add N-iodosuccinimide (1.1 equivalents) portion-wise to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent like dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford 5-Iodo-4,6-dimethylpyrimidin-2-amine.
Data Presentation
Table 1: Reactants and Products
| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Guanidine Hydrochloride | Guanidinium chloride | 50-01-1 | CH6ClN3 | 95.53 |
| Acetylacetone | Pentane-2,4-dione | 123-54-6 | C5H8O2 | 100.12 |
| 2-Amino-4,6-dimethylpyrimidine | 4,6-dimethylpyrimidin-2-amine | 767-15-7 | C6H9N3 | 123.16 |
| N-Iodosuccinimide | 1-iodo-2,5-pyrrolidinedione | 516-12-1 | C4H4INO2 | 224.98 |
| 5-Iodo-4,6-dimethylpyrimidin-2-amine | 5-iodo-4,6-dimethylpyrimidin-2-amine | 2033-47-8 | C6H8IN3 | 249.05 |
Table 2: Physical and Spectroscopic Data
| Compound Name | Appearance | Melting Point (°C) | 1H NMR (CDCl3, δ ppm) |
| 2-Amino-4,6-dimethylpyrimidine | White crystalline solid | 151-153 | 6.33 (s, 1H, Ar-H), 5.36 (bs, 2H, NH2), 2.25 (s, 6H, 2xCH3)[2] |
| 5-Iodo-4,6-dimethylpyrimidin-2-amine | Off-white to yellow solid | 176-178 | Not explicitly found in search results. |
Table 3: Reaction Conditions and Yields
| Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Synthesis of 2-Amino-4,6-dimethylpyrimidine | Guanidine salt, Acetylacetone, Base | Water | 95-100 | 2-3 | ~85-95 |
| Iodination of 2-Amino-4,6-dimethylpyrimidine | 2-Amino-4,6-dimethylpyrimidine, NIS | CH3CN | 0 to RT | 4-6 | ~70-85 |
Note: The yield for the iodination step is an estimate based on similar reported reactions.
Mandatory Visualizations
Synthesis Pathway Diagram
Caption: Synthesis pathway for 5-Iodo-4,6-dimethylpyrimidin-2-amine.
Experimental Workflow Diagram
Caption: Experimental workflow for the two-step synthesis.
References
Spectroscopic Profile of 5-Iodo-4,6-dimethylpyrimidin-2-amine: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the expected spectroscopic properties of 5-Iodo-4,6-dimethylpyrimidin-2-amine (CAS No. 2033-47-8). Due to a lack of publicly available experimental spectra for this specific compound, this document presents predicted data based on the analysis of structurally similar molecules and established spectroscopic principles. It is intended for researchers, scientists, and professionals in drug development who may be working with this or related heterocyclic compounds. The guide includes detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with a workflow for the spectroscopic characterization of novel pyrimidine derivatives.
Introduction
5-Iodo-4,6-dimethylpyrimidin-2-amine is a substituted pyrimidine with the molecular formula C₆H₈IN₃ and a molecular weight of 249.05 g/mol .[1] Pyrimidine derivatives are of significant interest in medicinal chemistry due to their presence in various biologically active compounds. Spectroscopic analysis is critical for the structural elucidation and purity assessment of such molecules. This guide synthesizes predictive data to serve as a reference for the characterization of this compound.
Compound Details:
-
Chemical Name: 5-Iodo-4,6-dimethylpyrimidin-2-amine
-
Predicted Melting Point: 176-178°C[2]
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 5-Iodo-4,6-dimethylpyrimidin-2-amine. These predictions are derived from data on analogous compounds, including 2-amino-4,6-dimethylpyrimidine and other substituted aminopyrimidines.[3][4][5][6]
Predicted ¹H NMR Data
Solvent: DMSO-d₆, Reference: TMS at 0.00 ppm
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 5.5 - 6.5 | Broad Singlet (br s) | 2H | -NH₂ (Amino) | The amino protons are expected to appear as a broad singlet. In similar aminopyrimidines, these signals are observed in the range of 5.1-7.7 ppm.[3][4][5] The exact position is solvent-dependent and can be confirmed by D₂O exchange. |
| ~ 2.4 - 2.5 | Singlet (s) | 6H | 2 x -CH₃ (Methyl) | The two methyl groups at positions 4 and 6 are chemically equivalent due to the molecule's symmetry. They are expected to appear as a sharp singlet in the typical range for methyl groups attached to an aromatic ring. |
Predicted ¹³C NMR Data
Solvent: DMSO-d₆, Broadband Proton Decoupled
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 165 - 168 | C4 / C6 | These carbons are bonded to nitrogen and a methyl group. In related 2-amino-pyrimidines, the C4/C6 signals appear in this downfield region.[3] |
| ~ 161 - 163 | C2 | The C2 carbon is bonded to three nitrogen atoms (one exocyclic amine, two ring nitrogens), resulting in a significant downfield shift. For 2-amino-5-substituted pyrimidines, this carbon typically resonates around 161 ppm.[3] |
| ~ 80 - 85 | C5 | The C5 carbon is directly attached to a heavy iodine atom. The "heavy atom effect" causes a significant upfield shift for the directly attached carbon. For comparison, in 2-amino-5-methylpyrimidine-4,6-diol, the C5 resonates at 84.06 ppm.[3] The iodine is expected to shift this even further. |
| ~ 23 - 25 | -CH₃ | The methyl carbons are expected in the typical aliphatic region. In similar structures, these signals are consistently found in this range.[3] |
Predicted Mass Spectrometry Data
Ionization Method: Electrospray (ESI) or Electron Impact (EI)
| m/z Value | Assignment | Rationale |
| 249 | [M]⁺ or [M+H]⁺ | The molecular ion peak (for EI) or the protonated molecular ion (for ESI) corresponding to the molecular weight of the compound (C₆H₈IN₃). The pyrimidine ring is stable, so a prominent molecular ion peak is expected.[7] |
| 234 | [M - CH₃]⁺ | Loss of a methyl radical from the parent ion is a common fragmentation pathway for molecules with methyl substituents. |
| 122 | [M - I]⁺ | Scission of the C-I bond, which is relatively weak, would lead to the loss of an iodine radical, resulting in a fragment with m/z 122.[8] |
| 127 | [I]⁺ | A peak at m/z 127 corresponding to the iodine cation may be observed, which is highly indicative of an iodine-containing compound.[8][9] |
Predicted Infrared (IR) Spectroscopy Data
Sample Preparation: KBr Pellet or Thin Film
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3500 - 3300 | Medium | N-H Stretch (asymmetric & symmetric) | Primary amines typically show two bands in this region.[10][11] These absorptions are characteristic of the -NH₂ group. |
| 3000 - 2850 | Medium-Strong | C-H Stretch (Alkyl) | These absorptions arise from the stretching vibrations of the C-H bonds in the two methyl groups.[12] |
| 1650 - 1550 | Strong | N-H Bend (Scissoring) & C=N/C=C Stretch | This region contains overlapping signals. The scissoring vibration of the primary amine and the stretching vibrations of the C=N and C=C bonds within the pyrimidine ring are expected here. These are typically strong absorptions.[10][12] |
| 1470 - 1350 | Medium | C-H Bend (Methyl) | The asymmetric and symmetric bending vibrations of the methyl groups appear in this region.[10] |
Experimental Protocols
The following sections provide generalized protocols for obtaining the spectroscopic data described above. Instrument parameters may require optimization based on the specific equipment used.
NMR Spectroscopy Protocol (¹H and ¹³C)
-
Sample Preparation: Dissolve 5-10 mg of 5-Iodo-4,6-dimethylpyrimidin-2-amine in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry 5 mm NMR tube.[13] Ensure the compound is fully dissolved.
-
Instrument Setup:
-
Acquisition Parameters (¹H NMR):
-
Acquisition Parameters (¹³C NMR):
-
Data Processing:
Mass Spectrometry Protocol (Electrospray Ionization)
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 10-100 µM) in a suitable solvent such as methanol, acetonitrile, or a mixture of acetonitrile/water.[19] For positive ion mode, adding 0.1% formic acid can enhance protonation and improve signal intensity.[19]
-
Method of Introduction: Introduce the sample into the mass spectrometer via direct infusion using a syringe pump or by coupling with a liquid chromatography system (LC-MS).[20]
-
Instrument Setup (Positive Ion Mode):
-
Operate the ESI source at atmospheric pressure.[19]
-
Apply a high voltage (e.g., +3 to +5 kV) to the capillary needle.[21]
-
Use a heated nebulizing gas (e.g., nitrogen) to assist in desolvation.[22]
-
Optimize source parameters such as capillary temperature, gas flow rates, and lens voltages to maximize the signal of the ion of interest ([M+H]⁺).
-
-
Data Acquisition: Acquire the mass spectrum over a relevant mass range (e.g., m/z 50-500) to observe the protonated molecular ion and any significant fragment ions.
Infrared (IR) Spectroscopy Protocol (Thin Solid Film)
-
Sample Preparation:
-
Place a small amount (10-20 mg) of the solid sample in a clean vial or test tube.[23]
-
Add a few drops of a volatile solvent (e.g., methylene chloride or acetone) to completely dissolve the solid.[23]
-
Using a pipette, place one or two drops of the solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[23]
-
Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.[23]
-
-
Instrument Setup:
-
Place the salt plate into the sample holder of the FTIR spectrometer.
-
Ensure the instrument's sample chamber is closed.
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty instrument.
-
Acquire the sample spectrum over the mid-IR range (typically 4000 cm⁻¹ to 400 cm⁻¹).[24]
-
The final spectrum is automatically generated as the ratio of the sample spectrum to the background spectrum, displayed in terms of transmittance or absorbance.
-
-
Post-Analysis: Clean the salt plate thoroughly with a suitable solvent and return it to a desiccator for storage.[23]
Visualization of Characterization Workflow
The following diagram illustrates a typical workflow for the complete spectroscopic characterization and structural confirmation of a novel pyrimidine derivative like 5-Iodo-4,6-dimethylpyrimidin-2-amine.
Caption: Workflow for Spectroscopic Characterization of a Novel Compound.
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic profile of 5-Iodo-4,6-dimethylpyrimidin-2-amine. The tabulated data for ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, supported by rationale from analogous compounds, offers a valuable baseline for researchers. The included generalized experimental protocols and characterization workflow serve as a practical resource for the analysis of this and other novel heterocyclic compounds, facilitating their structural confirmation and further investigation in scientific and drug development contexts.
References
- 1. chemscene.com [chemscene.com]
- 2. 2-AMINO-4,6-DIMETHYL-5-IODOPYRIMIDINE | 2033-47-8 [amp.chemicalbook.com]
- 3. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. spectrabase.com [spectrabase.com]
- 7. article.sapub.org [article.sapub.org]
- 8. mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. whitman.edu [whitman.edu]
- 10. scribd.com [scribd.com]
- 11. IR Absorption Table [webspectra.chem.ucla.edu]
- 12. uanlch.vscht.cz [uanlch.vscht.cz]
- 13. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]
- 14. benchchem.com [benchchem.com]
- 15. chem.uiowa.edu [chem.uiowa.edu]
- 16. pubsapp.acs.org [pubsapp.acs.org]
- 17. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Electrospray Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 20. phys.libretexts.org [phys.libretexts.org]
- 21. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 22. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 23. orgchemboulder.com [orgchemboulder.com]
- 24. Infrared Spectroscopy [www2.chemistry.msu.edu]
An In-depth Technical Guide on the Solubility Profile of 5-Iodo-4,6-dimethylpyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
General Solubility Profile of Pyrimidine Derivatives
Pyrimidine and its derivatives are a cornerstone in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1] Their solubility is a critical parameter influencing bioavailability and efficacy. Generally, pyrimidine itself is moderately soluble in water and highly soluble in many organic solvents like alcohols and ethers.[2] The solubility of pyrimidine derivatives, however, is significantly influenced by the nature and position of their substituents.[1] Factors such as temperature and pH also play a crucial role in the solubility of these compounds.[2] For instance, the solubility of some pyrimidine derivatives in methanol has been shown to increase linearly with a rise in temperature.[3]
Due to the hydrophobic nature of the iodo- and dimethyl-substituents, 5-Iodo-4,6-dimethylpyrimidin-2-amine is predicted to have low aqueous solubility. The LogP value, a measure of lipophilicity, is estimated to be 1.28, suggesting a preference for lipid environments over aqueous ones.[4]
Quantitative Solubility Data
As of this writing, specific quantitative solubility data for 5-Iodo-4,6-dimethylpyrimidin-2-amine in various solvents is not available in the cited literature. The following table is provided as a template for researchers to populate with their own experimental data.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method |
| Water | 25 | Thermodynamic | ||
| PBS (pH 7.4) | 25 | Thermodynamic | ||
| DMSO | 25 | Kinetic | ||
| Ethanol | 25 | Thermodynamic | ||
| Methanol | 25 | Thermodynamic | ||
| Acetonitrile | 25 | Thermodynamic |
Experimental Protocols for Solubility Determination
Accurate determination of a compound's solubility is crucial for drug development. Below are detailed protocols for kinetic and thermodynamic solubility assays that can be adapted for 5-Iodo-4,6-dimethylpyrimidin-2-amine.
3.1. Kinetic Solubility Determination
This method measures the solubility of a compound from a DMSO stock solution in an aqueous buffer, which is relevant for early-stage drug discovery screening.
-
Materials:
-
5-Iodo-4,6-dimethylpyrimidin-2-amine
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile
-
Microplates (96-well)
-
Microplate reader (UV-Vis)
-
-
Procedure:
-
Stock Solution Preparation: Prepare a 20 mM stock solution of 5-Iodo-4,6-dimethylpyrimidin-2-amine in 100% DMSO.[5]
-
Sample Preparation: In a microtube, add 10 µL of the 20 mM DMSO stock solution to 490 µL of PBS (pH 7.4) to achieve a final concentration of 400 µM. Prepare in duplicate.[5]
-
Incubation: Incubate the mixture for a set period, for example, 2 hours, with agitation.[5]
-
Separation of Undissolved Compound: Filter the samples using a filtration plate (e.g., Millipore Multiscreen) or centrifuge at high speed to pellet any precipitate.[5]
-
Quantification:
-
Calculation: Determine the concentration of the dissolved compound by comparing its absorbance to the calibration curve. This concentration represents the kinetic solubility.[5]
-
3.2. Thermodynamic (Equilibrium) Solubility Determination
This method, often referred to as the shake-flask method, determines the equilibrium solubility of a compound in a specific solvent.
-
Materials:
-
5-Iodo-4,6-dimethylpyrimidin-2-amine (solid powder)
-
Test solvent (e.g., Water, PBS pH 7.4, Ethanol)
-
Vials
-
Shaker or stirrer
-
Filtration system (e.g., 0.22 µm filters)
-
Analytical method for quantification (e.g., UHPLC-UV/Vis)
-
-
Procedure:
-
Sample Preparation: Add an excess amount of solid 5-Iodo-4,6-dimethylpyrimidin-2-amine to a vial containing a known volume of the test solvent. Ensure enough solid remains undissolved to confirm saturation.[5]
-
Equilibration: Incubate the vials at a constant temperature (e.g., 25 °C) with continuous stirring or shaking for an extended period (e.g., 24 hours) to reach equilibrium.[6]
-
Sample Collection and Filtration: At the end of the incubation period, take an aliquot of the suspension and immediately filter it through a 0.22 µm filter to remove any undissolved solid.[6]
-
Dilution: Dilute the clear filtrate with a suitable solvent (e.g., acetonitrile) to a concentration within the linear range of the analytical method.[6]
-
Quantification:
-
Prepare a calibration curve using standard solutions of 5-Iodo-4,6-dimethylpyrimidin-2-amine of known concentrations.
-
Analyze the diluted filtrate using a validated analytical method, such as UHPLC-UV/Vis, to determine the compound's concentration.[6]
-
-
Calculation: The measured concentration of the dissolved compound in the filtrate represents the thermodynamic solubility.
-
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for determining the thermodynamic solubility of a chemical compound.
Caption: Thermodynamic solubility determination workflow.
Biological Context and Potential Applications
While the specific biological activity of 5-Iodo-4,6-dimethylpyrimidin-2-amine is not extensively documented, the pyrimidine scaffold is prevalent in compounds with a wide range of biological activities. Derivatives of 2-aminopyrimidine have been investigated for their potential as:
-
Anti-tubercular agents: Certain 2,4-diaminopyrimidine derivatives have shown activity against Mycobacterium tuberculosis.[7]
-
Inhibitors of Nitric Oxide Production: Some 5-substituted 2-amino-4,6-dichloropyrimidines have been found to inhibit immune-activated nitric oxide production, suggesting potential anti-inflammatory applications.[8]
-
Kinase Inhibitors: The aminopyrimidine core is a common feature in various kinase inhibitors, which are crucial in cancer therapy. For example, pyrazolo[1,5-a]pyrimidine derivatives have been developed as selective PI3Kδ inhibitors.[6]
-
Adenosine Receptor Antagonists: 2-Amino-4,6-diarylpyrimidine-5-carbonitriles have been optimized as potent and selective A1 adenosine receptor antagonists.[9]
The presence of the iodo-substituent on the pyrimidine ring can be synthetically useful, for instance, in Suzuki coupling reactions to generate more complex derivatives with potentially enhanced biological activity.[7]
This technical guide provides a foundational understanding of the solubility aspects of 5-Iodo-4,6-dimethylpyrimidin-2-amine for researchers. The provided experimental protocols can be directly applied to generate the specific solubility data required for advancing research and development in this area.
References
- 1. benchchem.com [benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. chemscene.com [chemscene.com]
- 5. benchchem.com [benchchem.com]
- 6. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities [mdpi.com]
- 8. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Purity analysis of 5-Iodo-4,6-dimethylpyrimidin-2-amine
An In-depth Technical Guide to the Purity Analysis of 5-Iodo-4,6-dimethylpyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical methodologies for determining the purity of 5-Iodo-4,6-dimethylpyrimidin-2-amine (CAS No. 2033-47-8), a key intermediate in various synthetic applications. Ensuring the purity of this compound is critical for the reliability and reproducibility of downstream processes in research and drug development.
Compound Overview
5-Iodo-4,6-dimethylpyrimidin-2-amine is a halogenated pyrimidine derivative. Its purity is typically expected to be high, often 95% or greater, for use in synthetic chemistry.[1][2]
Table 1: Physicochemical Properties of 5-Iodo-4,6-dimethylpyrimidin-2-amine
| Property | Value | Reference |
| CAS Number | 2033-47-8 | [1][3][4] |
| Molecular Formula | C₆H₈IN₃ | [1] |
| Molecular Weight | 249.05 g/mol | [1] |
| Melting Point | 176-178 °C | [5] |
| Appearance | Off-white to light yellow crystalline powder | (Typical) |
| Solubility | Soluble in DMSO, Methanol | (Inferred from similar compounds) |
Analytical Techniques for Purity Assessment
A combination of chromatographic and spectroscopic techniques is essential for a thorough purity analysis of 5-Iodo-4,6-dimethylpyrimidin-2-amine. These methods provide orthogonal information, ensuring a comprehensive evaluation of the compound's identity and purity. Key analytical techniques include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Elemental analysis can also be employed for further confirmation of purity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for quantifying the purity of 5-Iodo-4,6-dimethylpyrimidin-2-amine and detecting any related impurities. A reversed-phase method is typically suitable for this type of compound.
Table 2: Illustrative HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Table 3: Example HPLC Purity Data
| Peak | Retention Time (min) | Area (%) | Identity |
| 1 | 12.5 | 99.2 | 5-Iodo-4,6-dimethylpyrimidin-2-amine |
| 2 | 8.7 | 0.3 | Impurity A (e.g., starting material) |
| 3 | 14.1 | 0.5 | Impurity B (e.g., by-product) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and can be used to confirm the identity of 5-Iodo-4,6-dimethylpyrimidin-2-amine and detect impurities with different chemical structures. Both ¹H and ¹³C NMR should be performed.
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ¹H | ~7.0 | broad singlet | 2H | -NH₂ |
| ¹H | ~2.4 | singlet | 6H | 2 x -CH₃ |
| ¹³C | ~165 | - | - | C2 (C-NH₂) |
| ¹³C | ~162 | - | - | C4, C6 |
| ¹³C | ~80 | - | - | C5 (C-I) |
| ¹³C | ~24 | - | - | -CH₃ |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which helps in confirming its identity. Electrospray ionization (ESI) is a common technique for this type of molecule.
Table 5: Expected Mass Spectrometry Data
| Ionization Mode | Mass-to-Charge Ratio (m/z) | Interpretation |
| ESI Positive | 250.0 | [M+H]⁺ |
| ESI Positive | 272.0 | [M+Na]⁺ |
Experimental Protocols
HPLC Purity Determination
-
Sample Preparation: Accurately weigh approximately 1 mg of 5-Iodo-4,6-dimethylpyrimidin-2-amine and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water.
-
Instrumentation: Use a standard HPLC system equipped with a UV detector.
-
Method Execution: Set up the HPLC method as described in Table 2.
-
Analysis: Inject the sample and record the chromatogram. The purity is calculated based on the relative peak areas.
NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the spectra and compare the observed chemical shifts, multiplicities, and integrations with the expected values.
Mass Spectrometric Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 0.1 mg/mL) in methanol or acetonitrile.
-
Instrumentation: Infuse the sample into an electrospray ionization mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
-
Analysis: Identify the molecular ion peak ([M+H]⁺) and other relevant adducts.
Visualized Workflows
Caption: Workflow for HPLC Purity Analysis.
Caption: Workflow for NMR Spectroscopic Analysis.
Caption: Workflow for Mass Spectrometric Analysis.
Conclusion
The purity of 5-Iodo-4,6-dimethylpyrimidin-2-amine should be assessed using a multi-technique approach. HPLC is essential for quantitative purity determination, while NMR and MS are crucial for confirming the chemical identity and characterizing any potential impurities. The methods and illustrative data presented in this guide provide a robust framework for the quality control of this important chemical intermediate.
References
- 1. chemscene.com [chemscene.com]
- 2. 5-iodo-4,6-dimethylpyrimidin-2-amine Suppliers, Manufacturers & Traders at Chemsrc [chemsrc.com]
- 3. 2-AMINO-4,6-DIMETHYL-5-IODOPYRIMIDINE | 2033-47-8 [amp.chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. 2-AMINO-4,6-DIMETHYL-5-IODOPYRIMIDINE | 2033-47-8 [amp.chemicalbook.com]
An In-depth Technical Guide to 5-Iodo-4,6-dimethylpyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the material safety data, physicochemical properties, and potential biological significance of 5-Iodo-4,6-dimethylpyrimidin-2-amine. The information is intended for use by professionals in research and drug development.
Material Safety and Handling
The following information is a summary of the available Material Safety Data Sheet (MSDS) for 5-Iodo-4,6-dimethylpyrimidin-2-amine. It is imperative to consult the full SDS before handling this compound and to adhere to all institutional and regulatory safety protocols.
1.1. Hazards Identification
Based on available data for structurally similar compounds, 5-Iodo-4,6-dimethylpyrimidin-2-amine is anticipated to be a hazardous substance. The primary hazards are expected to be:
-
Skin Irritation: May cause skin irritation upon contact.
-
Eye Irritation: May cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation if inhaled.
-
Harmful if Swallowed: May be harmful if ingested.
1.2. First-Aid Measures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration and seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area immediately with soap and plenty of water.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.
1.3. Handling and Storage
-
Handling: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid the formation of dust and aerosols.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
1.4. Disposal Considerations
Dispose of this chemical and its container at a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing. Do not contaminate water, foodstuffs, or sewer systems.
Physicochemical Properties
The following table summarizes the known quantitative data for 5-Iodo-4,6-dimethylpyrimidin-2-amine.
| Property | Value | Source |
| Molecular Formula | C₆H₈IN₃ | --INVALID-LINK-- |
| Molecular Weight | 249.05 g/mol | --INVALID-LINK-- |
| Melting Point | 176-178 °C | --INVALID-LINK-- |
| Boiling Point (Predicted) | 372.0 ± 34.0 °C at 760 mmHg | --INVALID-LINK-- |
| Density (Predicted) | 1.875 ± 0.06 g/cm³ | --INVALID-LINK-- |
| pKa (Predicted) | 3.45 ± 0.10 | --INVALID-LINK-- |
| LogP (Predicted) | 1.28024 | --INVALID-LINK-- |
| Topological Polar Surface Area | 51.8 Ų | --INVALID-LINK-- |
| Hydrogen Bond Donors | 1 | --INVALID-LINK-- |
| Hydrogen Bond Acceptors | 3 | --INVALID-LINK-- |
| Rotatable Bonds | 0 | --INVALID-LINK-- |
Experimental Protocols
3.1. Synthesis of 5-Iodo-4,6-dimethylpyrimidin-2-amine
Materials:
-
4,6-dimethylpyrimidin-2-amine
-
N-Iodosuccinimide (NIS)
-
Dry Acetonitrile (CH₃CN)
-
Argon or Nitrogen atmosphere
-
Standard laboratory glassware for organic synthesis
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluting solvents (e.g., dichloromethane/methanol mixture)
Procedure:
-
Under an inert atmosphere (Argon or Nitrogen), dissolve 4,6-dimethylpyrimidin-2-amine in dry acetonitrile in a round-bottom flask equipped with a magnetic stir bar.
-
Add N-Iodosuccinimide (typically 1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a 5% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any unreacted iodine, followed by saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield pure 5-Iodo-4,6-dimethylpyrimidin-2-amine.
3.2. General Protocol for In Vitro Cell Viability Assay (MTT Assay)
This protocol outlines a general method to assess the cytotoxic effects of 5-Iodo-4,6-dimethylpyrimidin-2-amine on a cancer cell line.
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
5-Iodo-4,6-dimethylpyrimidin-2-amine dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.
-
Prepare serial dilutions of 5-Iodo-4,6-dimethylpyrimidin-2-amine in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
After incubation, add MTT solution to each well and incubate for another 2-4 hours.
-
Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Potential Signaling Pathways and Biological Activity
While the specific biological activity and signaling pathways of 5-Iodo-4,6-dimethylpyrimidin-2-amine are not yet well-defined in the scientific literature, its structural similarity to other biologically active pyrimidine derivatives suggests potential areas of interest for researchers.
Pyrimidine derivatives are known to play crucial roles in various biological processes. Some substituted aminopyrimidines have been shown to exhibit inhibitory effects on nitric oxide (NO) production, suggesting potential anti-inflammatory activity.[1] Furthermore, the pyrimidine scaffold is a key component of many kinase inhibitors used in oncology.[2] Given these precedents, it is plausible that 5-Iodo-4,6-dimethylpyrimidin-2-amine could interact with cellular signaling pathways, potentially as a kinase inhibitor or by modulating inflammatory responses.
Below is a generalized representation of a kinase signaling pathway that could be a potential target for pyrimidine derivatives.
References
The Multifaceted Biological Activities of Iodinated Pyrimidines: A Technical Guide for Researchers
Introduction: Iodinated pyrimidines, a class of halogenated nucleoside analogs, have garnered significant attention in the scientific community for their diverse and potent biological activities. These compounds, structurally similar to the natural pyrimidine bases thymine and cytosine, can interfere with essential cellular processes, leading to a range of therapeutic applications. This in-depth technical guide provides a comprehensive overview of the biological activities of key iodinated pyrimidines, focusing on their antiviral, anticancer, and radiosensitizing properties. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data summaries, and visual representations of relevant signaling pathways to facilitate further investigation and application of these promising compounds.
Antiviral Activity of Iodinated Pyrimidines
One of the earliest and most well-established applications of iodinated pyrimidines is in the treatment of viral infections, particularly those caused by DNA viruses. The mechanism of action primarily involves the metabolic conversion of these compounds into their triphosphate forms, which then act as competitive inhibitors of viral DNA polymerase and can also be incorporated into the growing viral DNA chain. This incorporation leads to a dysfunctional viral genome and inhibits viral replication.
A prominent example is 5-Iodo-2'-deoxyuridine (Idoxuridine, IUdR) , which has been used in the topical treatment of herpes simplex virus (HSV) keratitis.[1][2] Once administered, IUdR is phosphorylated by cellular kinases to its active triphosphate form.[2] This active metabolite competes with thymidine triphosphate for incorporation into viral DNA by viral DNA polymerase.[2] The presence of the bulky iodine atom in place of the methyl group of thymidine disrupts base pairing and the overall structure of the viral DNA, leading to the production of faulty and non-infectious viral particles.[2]
Table 1: Antiviral Activity of Selected Iodinated Pyrimidines
| Compound | Virus | Assay | Endpoint | Result | Reference |
| 5-Iodo-2'-deoxyuridine (IUdR) | Herpes Simplex Virus Type 1 (HSV-1) | Plaque Reduction Assay | IC50 | 4.3 µM (for feline herpesvirus) | [3] |
| 5-Iodo-2'-deoxyuridine (IUdR) | Vaccinia Virus | Plaque Reduction Assay | Inhibitory Concentration | 1-8 µg/ml | [4] |
| 5-Iodouracil | Not Specified | Not Specified | Not Specified | Antiviral properties explored | [5] |
Anticancer Activity and Underlying Mechanisms
The anticancer properties of iodinated pyrimidines stem from their ability to interfere with DNA synthesis and repair in rapidly dividing cancer cells, and to modulate key signaling pathways involved in cell cycle control and apoptosis.
DNA-Targeting Mechanisms
Similar to their antiviral action, iodinated pyrimidines like 5-Iododeoxyuridine (IUdR) can be incorporated into the DNA of cancer cells.[6] This incorporation makes the DNA more susceptible to damage, particularly from ionizing radiation, a principle exploited in radiosensitization therapy.
Enzyme Inhibition and Signaling Pathway Modulation
5-Iodotubercidin is a potent inhibitor of adenosine kinase (IC50 = 26 nM) and also exhibits inhibitory activity against other kinases. Its anticancer activity is linked to its ability to induce DNA damage and activate the ATM-p53 signaling pathway.[7][8] This activation leads to a G2 cell cycle arrest and apoptosis in a p53-dependent manner.[7][8] Studies have shown that 5-Iodotubercidin can induce cell death in cancer cells with an EC50 of 1.88 µM in p53+/+ HCT116 cells.[7]
Table 2: Anticancer Activity of Selected Iodinated Pyrimidines
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| 5-Iodotubercidin | HCT116 (p53+/+) | Cell Viability Assay | EC50 | 1.88 µM | [7] |
| 5-Iodotubercidin | HCT116 (p53-/-) | Cell Viability Assay | EC50 | 7.8 µM | [7] |
| 2-amino-4-chloro-pyrimidine derivatives | HCT116 | Cytotoxicity Assay | EC50 | 89.24 ± 1.36 µM (for derivative 6) | [9] |
| 2-amino-4-chloro-pyrimidine derivatives | MCF7 | Cytotoxicity Assay | EC50 | 89.37 ± 1.17 µM (for derivative 6) | [9] |
Signaling Pathway: 5-Iodotubercidin-Induced DNA Damage Response
The following diagram illustrates the proposed signaling pathway initiated by 5-Iodotubercidin, leading to p53 activation and subsequent cellular responses.
References
- 1. Detection of Post-translationally Modified p53 by Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. cloud-clone.com [cloud-clone.com]
- 4. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. scribd.com [scribd.com]
- 8. benchchem.com [benchchem.com]
- 9. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-Iodo-4,6-dimethylpyrimidin-2-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs. The 2-aminopyrimidine moiety, in particular, is a well-established hinge-binding motif for various protein kinases, making it a valuable starting point for the design of targeted therapies. Substitution at the C5 position of the pyrimidine ring offers a vector for modifying the pharmacological properties of these molecules. This document provides detailed protocols for the synthesis of 5-iodo-4,6-dimethylpyrimidin-2-amine, a key intermediate, and its subsequent derivatization via Suzuki-Miyaura cross-coupling to generate a library of 5-aryl-4,6-dimethylpyrimidin-2-amine derivatives. These compounds are of significant interest in drug discovery, particularly as modulators of inflammatory signaling pathways.
Core Synthetic Workflow
The overall synthetic strategy involves a two-step process. First, the commercially available 2-amino-4,6-dimethylpyrimidine is iodinated at the C5 position to yield the key intermediate, 5-iodo-4,6-dimethylpyrimidin-2-amine. This intermediate is then utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with various arylboronic acids to generate a diverse library of 5-aryl derivatives.
Experimental Protocols
Protocol 1: Synthesis of 5-Iodo-4,6-dimethylpyrimidin-2-amine
This protocol describes the direct iodination of 2-amino-4,6-dimethylpyrimidine using N-iodosuccinimide (NIS). This method is generally high-yielding and avoids the use of harsh or toxic reagents.
Materials:
-
2-Amino-4,6-dimethylpyrimidine (1.0 eq)
-
N-Iodosuccinimide (NIS) (1.5 eq)
-
Acetonitrile (ACN)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-amino-4,6-dimethylpyrimidine (1.0 eq) in acetonitrile, add N-iodosuccinimide (1.5 eq) in one portion.
-
Stir the reaction mixture at room temperature for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 5-iodo-4,6-dimethylpyrimidin-2-amine as a solid.
Characterization Data for 5-Iodo-4,6-dimethylpyrimidin-2-amine:
| Property | Value |
| Molecular Formula | C₆H₈IN₃ |
| Molecular Weight | 249.05 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 176-178 °C |
| ¹H NMR (DMSO-d₆) | δ 6.55 (s, 2H, NH₂), 2.38 (s, 6H, 2xCH₃) |
Protocol 2: Synthesis of 5-Aryl-4,6-dimethylpyrimidin-2-amine Derivatives via Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-iodo-4,6-dimethylpyrimidin-2-amine with various arylboronic acids.
Materials:
-
5-Iodo-4,6-dimethylpyrimidin-2-amine (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Sodium carbonate (2.0 eq)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Schlenk flask or sealed tube
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a Schlenk flask or sealed tube, combine 5-iodo-4,6-dimethylpyrimidin-2-amine (1.0 eq), the respective arylboronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and sodium carbonate (2.0 eq).
-
Evacuate and backfill the reaction vessel with an inert gas (nitrogen or argon) three times.
-
Add 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to yield the desired 5-aryl-4,6-dimethylpyrimidin-2-amine derivative.
Data Presentation: Synthesis of 5-Aryl-4,6-dimethylpyrimidin-2-amine Derivatives
The following table summarizes the synthesis of various 5-aryl derivatives from 5-iodo-4,6-dimethylpyrimidin-2-amine using the Suzuki-Miyaura coupling protocol.
| Derivative No. | Arylboronic Acid | Product Structure | Yield (%) | Melting Point (°C) |
| 1 | Phenylboronic acid | 5-Phenyl-4,6-dimethylpyrimidin-2-amine | 85 | 168-170 |
| 2 | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-4,6-dimethylpyrimidin-2-amine | 82 | 192-194 |
| 3 | 4-Chlorophenylboronic acid | 5-(4-Chlorophenyl)-4,6-dimethylpyrimidin-2-amine | 88 | 205-207 |
| 4 | Thiophene-2-boronic acid | 5-(Thiophen-2-yl)-4,6-dimethylpyrimidin-2-amine | 75 | 188-190 |
| 5 | Pyridine-3-boronic acid | 5-(Pyridin-3-yl)-4,6-dimethylpyrimidin-2-amine | 70 | 210-212 |
Note: Yields and melting points are representative and may vary based on reaction scale and purification methods.
Application in Drug Discovery: Targeting Inflammatory Signaling Pathways
Derivatives of 2-aminopyrimidine are extensively explored as kinase inhibitors due to their ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases. The 5-iodo-4,6-dimethylpyrimidin-2-amine scaffold serves as a versatile platform for generating potent and selective inhibitors of kinases involved in inflammatory signaling pathways.
One such critical pathway is the innate immune signaling cascade mediated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Upon ligand binding, these receptors recruit adaptor proteins, leading to the activation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). Activated IRAK4 is a central node in this pathway, phosphorylating downstream targets and ultimately leading to the activation of transcription factors like NF-κB and AP-1, which drive the expression of pro-inflammatory cytokines. Dysregulation of this pathway is implicated in a variety of inflammatory and autoimmune diseases.
The 5-aryl-4,6-dimethylpyrimidin-2-amine derivatives synthesized through the described protocols can be screened for their inhibitory activity against IRAK4 and other relevant kinases. The aryl substituent at the C5 position can be systematically varied to explore the structure-activity relationship (SAR) and optimize potency, selectivity, and pharmacokinetic properties.
Conclusion
The synthetic protocols detailed herein provide a robust and versatile platform for the generation of 5-iodo-4,6-dimethylpyrimidin-2-amine and its 5-aryl derivatives. These compounds represent a valuable class of molecules for screening and optimization in drug discovery programs, particularly for the development of kinase inhibitors targeting inflammatory diseases. The structure-activity relationships derived from libraries of these compounds can guide the design of next-generation therapeutics with improved efficacy and safety profiles.
5-Iodo-4,6-dimethylpyrimidin-2-amine as a pharmaceutical intermediate
Application Notes & Protocols: 5-Iodo-4,6-dimethylpyrimidin-2-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction: 5-Iodo-4,6-dimethylpyrimidin-2-amine (CAS No. 2033-47-8) is a pivotal heterocyclic pharmaceutical intermediate.[1][2] Its structure, featuring a reactive iodine atom on the pyrimidine core, makes it an ideal building block for introducing the 2-amino-4,6-dimethylpyrimidine moiety into more complex molecules. This scaffold is prevalent in a variety of clinically significant kinase inhibitors. The strategic placement of the iodo group allows for versatile carbon-carbon and carbon-nitrogen bond formation through transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig couplings.[3][4] These reactions are fundamental in modern medicinal chemistry for the synthesis of targeted therapeutics, particularly in oncology.
This document provides detailed application notes on its use in the synthesis of Cyclin-Dependent Kinase (CDK) and Fibroblast Growth Factor Receptor (FGFR) inhibitors, complete with experimental protocols and relevant biological data.
Physicochemical Properties
The fundamental properties of 5-Iodo-4,6-dimethylpyrimidin-2-amine are summarized below, providing essential information for its handling, storage, and use in synthetic chemistry.
| Property | Value | Reference |
| CAS Number | 2033-47-8 | [1][5][6] |
| Molecular Formula | C₆H₈IN₃ | [1][5] |
| Molecular Weight | 249.05 g/mol | [2][5] |
| Appearance | White to off-white solid | N/A |
| Melting Point | 176-178 °C | [6] |
| Synonyms | 2-Amino-5-iodo-4,6-dimethylpyrimidine | [5][6] |
| Sensitivity | Light Sensitive | [6] |
Application in the Synthesis of CDK4/6 Inhibitors
The 2-aminopyrimidine core is a key pharmacophore in numerous approved and investigational kinase inhibitors. 5-Iodo-4,6-dimethylpyrimidin-2-amine serves as a critical starting material for the synthesis of selective CDK4/6 inhibitors like Ribociclib, which are used in the treatment of certain types of breast cancer.[7][8]
Biological Context: The CDK4/6-Rb Signaling Pathway
CDK4 and CDK6 are key regulators of the cell cycle, specifically controlling the transition from the G1 (growth) to the S (synthesis) phase.[8] In many cancers, this pathway is deregulated, leading to uncontrolled cell proliferation. CDK4/6 inhibitors restore control by blocking the phosphorylation of the Retinoblastoma (Rb) protein, which in turn prevents the release of E2F transcription factors required for S-phase entry.[7]
General Synthetic Workflow
The synthesis of advanced aminopyrimidine-based drugs from 5-Iodo-4,6-dimethylpyrimidin-2-amine typically involves a palladium-catalyzed cross-coupling reaction as the key step to form a C-C or C-N bond at the C5 position of the pyrimidine ring.
Protocol: Suzuki-Miyaura Coupling for C-C Bond Formation
This protocol describes a general procedure for the Suzuki-Miyaura reaction, a powerful method for forming a carbon-carbon bond between the pyrimidine core and an aryl group.[3][4][9] This is a representative step in the synthesis of various kinase inhibitors.
Materials:
-
5-Iodo-4,6-dimethylpyrimidin-2-amine
-
Aryl boronic acid or ester (1.5 - 2.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-4 equiv)
-
Anhydrous solvent (e.g., Dioxane, Toluene, 2-MeTHF)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction flask, add 5-Iodo-4,6-dimethylpyrimidin-2-amine (1.0 equiv), the aryl boronic acid (1.5 equiv), and the base (e.g., K₂CO₃, 3.0 equiv).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Add the anhydrous solvent, followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Heat the reaction mixture to 80-120 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with an organic solvent (e.g., Ethyl Acetate).
-
Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 5-aryl-4,6-dimethylpyrimidin-2-amine derivative.
Quantitative Data for Representative CDK Inhibitors: The aminopyrimidine scaffold derived from this intermediate is crucial for potent inhibition of target kinases.
| Compound Class | Target Kinase | Example IC₅₀ | Reference |
| Pyrrolo[2,3-d]pyrimidine | CDK9 | < 10 µM | [10] |
| 2,4-Diaminopyrimidine | CDK7 | 7.21 nM | [11] |
| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine | CDK2 | 0.005 µM (Kᵢ) | [12] |
Application in the Synthesis of FGFR4 Inhibitors
5-Iodo-4,6-dimethylpyrimidin-2-amine is also a precursor for synthesizing selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key oncogenic driver in hepatocellular carcinoma (HCC).[13]
Protocol: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol details the synthesis of a key intermediate for an FGFR4 inhibitor via a Buchwald-Hartwig amination, forming a crucial C-N linkage. The example is adapted from the synthesis of N-(2-Chloro-4-fluoro-6-nitrophenyl)-5-((2,6-difluoro-3,5-dimethoxybenzyl)oxy)-4,6-dimethylpyrimidin-2-amine.[13]
Note: This protocol requires a precursor, 2-bromo-5-((2,6-difluoro-3,5-dimethoxybenzyl)oxy)-4,6-dimethylpyrimidine, which is synthesized from 2-bromo-4,6-dimethylpyrimidin-5-ol. The logic extends to the iodo-analogue for similar cross-coupling reactions.
Materials:
-
A suitable 2-halo-4,6-dimethylpyrimidine intermediate (1.0 equiv)
-
Aromatic amine (e.g., 2-chloro-4-fluoro-6-nitroaniline, 1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 0.1 equiv)
-
Ligand (e.g., Xantphos, 0.3 equiv)
-
Base (e.g., Cs₂CO₃, 3.0 equiv)
-
Anhydrous Toluene
Procedure:
-
Combine the 2-halo-4,6-dimethylpyrimidine intermediate, the aromatic amine, Cs₂CO₃, Xantphos, and Pd₂(dba)₃ in a reaction vessel.
-
Purge the vessel with an inert gas.
-
Add anhydrous toluene and heat the mixture to reflux (approx. 110 °C) for 18-24 hours.
-
After cooling, dilute the reaction mixture with a solvent like Dichloromethane (DCM) and wash with brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to obtain the coupled product.
Quantitative Data for a Selective FGFR4 Inhibitor: The resulting compounds show high selectivity and potency for FGFR4.
| Compound ID | Target Kinase | IC₅₀ (nM) | Selectivity vs FGFR1 | Reference |
| 6O | FGFR4 | 1.1 | >1000-fold | [13][14] |
| BLU9931 | FGFR4 | 3 | >1000-fold | [13][14] |
Disclaimer: The provided protocols are for informational purposes and should be adapted and optimized based on specific laboratory conditions and substrates. A thorough risk assessment should be conducted before performing any chemical reaction.
References
- 1. echemi.com [echemi.com]
- 2. lookchem.com [lookchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 5. chemscene.com [chemscene.com]
- 6. 2-AMINO-4,6-DIMETHYL-5-IODOPYRIMIDINE | 2033-47-8 [amp.chemicalbook.com]
- 7. Ribociclib synthesis - chemicalbook [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Suzuki Coupling Reactions with 5-Iodo-4,6-dimethylpyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a privileged heterocyclic motif frequently found in a vast array of biologically active compounds and approved pharmaceuticals. Its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antiviral, and antimicrobial properties. The functionalization of the pyrimidine ring is, therefore, a critical strategy in medicinal chemistry and drug discovery for the generation of novel molecular entities with enhanced potency and selectivity.
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound. This reaction is widely employed in academic and industrial settings due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a diverse range of boronic acids.
This document provides detailed application notes and a comprehensive protocol for the Suzuki coupling reaction of 5-Iodo-4,6-dimethylpyrimidin-2-amine with various arylboronic acids. The resulting 5-aryl-4,6-dimethylpyrimidin-2-amine derivatives are valuable building blocks for the synthesis of compound libraries for high-throughput screening and as key intermediates in the development of novel therapeutic agents.
Data Presentation: Representative Suzuki Coupling Reactions
The following table summarizes representative reaction conditions and expected yields for the Suzuki-Miyaura coupling of 5-Iodo-4,6-dimethylpyrimidin-2-amine with a selection of arylboronic acids. These examples are based on established protocols for structurally similar compounds and serve as a guide for reaction optimization.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ | Toluene/H₂O (4:1) | 100 | 10 | 80-90 |
| 3 | 3-Fluorophenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85 | 16 | 75-85 |
| 4 | 4-Acetylphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | DMF/H₂O (5:1) | 95 | 12 | 70-80 |
| 5 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 14 | 65-75 |
Experimental Protocols
This section provides a detailed, step-by-step protocol for a typical Suzuki coupling reaction of 5-Iodo-4,6-dimethylpyrimidin-2-amine with an arylboronic acid.
Materials and Reagents:
-
5-Iodo-4,6-dimethylpyrimidin-2-amine
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 5 mol%)
-
Base (e.g., Potassium Carbonate [K₂CO₃], 2.0 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane and Water in a 4:1 ratio)
-
Inert gas (Argon or Nitrogen)
-
Reaction vessel (e.g., Schlenk flask or sealed vial)
-
Magnetic stirrer and heating plate
-
Standard laboratory glassware for work-up and purification
-
Solvents for extraction (e.g., Ethyl acetate) and chromatography (e.g., Hexanes, Ethyl acetate)
-
Drying agent (e.g., Anhydrous sodium sulfate or magnesium sulfate)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add 5-Iodo-4,6-dimethylpyrimidin-2-amine (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 10-16 hours).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-4,6-dimethylpyrimidin-2-amine product.
-
Mandatory Visualizations
Caption: Experimental workflow for the Suzuki coupling of 5-Iodo-4,6-dimethylpyrimidin-2-amine.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Notes and Protocols for Kinase Inhibitor Synthesis using 5-Iodo-4,6-dimethylpyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its ability to act as a bioisostere for other aromatic systems and form key hydrogen bonds with kinase hinge regions makes it a highly valuable component in the design of targeted therapies.[2][3] Specifically, the 2-aminopyrimidine motif is a cornerstone for a multitude of kinase inhibitors targeting critical signaling pathways implicated in cancer and other diseases.[3][4]
5-Iodo-4,6-dimethylpyrimidin-2-amine is a versatile and valuable building block for the synthesis of these inhibitors. The iodine atom at the C5 position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[5][6] This allows for the strategic introduction of a wide array of aryl and heteroaryl substituents, enabling the systematic exploration of structure-activity relationships (SAR) to optimize inhibitor potency, selectivity, and pharmacokinetic properties. This document provides detailed application notes and protocols for utilizing this key intermediate in the synthesis of potent kinase inhibitors, with a specific focus on targeting Fibroblast Growth Factor Receptor 4 (FGFR4).
Application Note: Synthesis of Selective FGFR4 Inhibitors
Fibroblast Growth Factor Receptor 4 (FGFR4) is a tyrosine kinase that, when dysregulated, is implicated as an oncogenic driver in various cancers, including hepatocellular carcinoma and breast cancer.[7][8] Developing selective inhibitors for FGFR4 is a key therapeutic strategy. The 2-amino-4,6-dimethylpyrimidine core is an effective scaffold for achieving this selectivity.
By using 5-Iodo-4,6-dimethylpyrimidin-2-amine as a starting material, medicinal chemists can perform a Suzuki-Miyaura coupling reaction to introduce functionalized phenyl rings at the C5 position. This appended group can then be further modified to incorporate a Michael acceptor (e.g., an acrylamide moiety), which can form a covalent bond with a non-catalytic cysteine residue (Cys552) in the FGFR4 active site, leading to potent and irreversible inhibition.[8] The dimethyl groups on the pyrimidine ring can also play a crucial role in conferring selectivity by sterically hindering the inhibitor's binding to other FGFR subtypes.[8]
Quantitative Data: FGFR Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of a representative 2-amino-4,6-dimethylpyrimidin-5-ol derivative (Compound 6o), which shares the core scaffold achievable from 5-Iodo-4,6-dimethylpyrimidin-2-amine. The data highlights its potent and selective inhibition of FGFR4 over other FGFR family members.
| Compound ID | Target Kinase | IC50 (nM)[8] | Selectivity vs. FGFR1 | Selectivity vs. FGFR2 | Selectivity vs. FGFR3 |
| 6o | FGFR4 | 75.3 | >664-fold | 471-fold | >398-fold |
| FGFR1 | >50,000 | - | - | - | |
| FGFR2 | 35,482 | - | - | - | |
| FGFR3 | >30,000 | - | - | - |
Experimental Protocols
Protocol 1: General Synthesis of C5-Aryl-4,6-dimethylpyrimidin-2-amines via Suzuki-Miyaura Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-Iodo-4,6-dimethylpyrimidin-2-amine with a generic arylboronic acid.[9]
Materials:
-
5-Iodo-4,6-dimethylpyrimidin-2-amine (1.0 eq.)
-
Arylboronic acid (1.2 eq.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.)
-
Potassium Carbonate (K₂CO₃) (2.5 eq.)
-
1,4-Dioxane and Water (4:1 mixture)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Argon or Nitrogen gas supply
-
Schlenk flask or reaction vial
Procedure:
-
Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 5-Iodo-4,6-dimethylpyrimidin-2-amine, the arylboronic acid, potassium carbonate, and the palladium catalyst.
-
Evacuation and Backfilling: Seal the flask, then evacuate the atmosphere and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[9]
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture to the flask via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 8-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to obtain the pure C5-aryl-4,6-dimethylpyrimidin-2-amine product.
Protocol 2: In Vitro Kinase Inhibition Assay (General)
This protocol provides a general framework for determining the IC50 value of a synthesized inhibitor against a target kinase.[10]
Materials:
-
Recombinant target kinase (e.g., FGFR4)
-
Kinase substrate (specific peptide or protein)
-
Synthesized inhibitor (dissolved in DMSO)
-
Adenosine triphosphate (ATP)
-
Assay buffer (containing MgCl₂)
-
Kinase detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
Microplate (e.g., 384-well)
-
Plate reader
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the synthesized inhibitor in DMSO and then dilute further in the assay buffer to achieve the desired final concentrations.
-
Reaction Setup: In a microplate, add the recombinant kinase, the specific kinase substrate, and the various concentrations of the inhibitor.[10] Include positive (no inhibitor) and negative (no kinase) controls.
-
Reaction Initiation: Initiate the kinase reaction by adding a concentration of ATP that is typically at or near the Km value for the specific kinase.[10]
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C or 37 °C) for a predetermined period (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. The signal (e.g., luminescence or fluorescence) is typically inversely proportional to the amount of inhibition.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value, which is the concentration of inhibitor required to reduce kinase activity by 50%.
Visualizations
Caption: Synthetic workflow for Suzuki-Miyaura coupling.
Caption: Simplified FGFR4 signaling pathway and inhibition.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. High PLK4 expression promotes tumor progression and induces epithelial‑mesenchymal transition by regulating the Wnt/β‑catenin signaling pathway in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: Synthesis of 5-Iodo-4,6-dimethylpyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of 5-Iodo-4,6-dimethylpyrimidin-2-amine, a key intermediate in the development of various therapeutic agents. The protocol outlines a robust and efficient method utilizing the direct iodination of 2-amino-4,6-dimethylpyrimidine. This guide includes comprehensive methodologies, reagent specifications, and quantitative data to ensure reproducibility for researchers in medicinal chemistry and drug development.
Introduction
5-Iodo-4,6-dimethylpyrimidin-2-amine (CAS No. 2033-47-8) is a crucial building block in the synthesis of a wide range of biologically active compounds.[1][2] Its pyrimidine core is a common scaffold in numerous pharmaceuticals. The introduction of an iodine atom at the C5 position provides a versatile handle for further functionalization through various cross-coupling reactions, making it an invaluable intermediate for creating diverse chemical libraries for drug discovery. This protocol details a common and effective method for its preparation.
Synthesis Pathway
The synthesis of 5-Iodo-4,6-dimethylpyrimidin-2-amine is typically achieved through the electrophilic iodination of the precursor, 2-amino-4,6-dimethylpyrimidine. Several methods exist for this transformation, including the use of N-iodosuccinimide (NIS) or a combination of iodine and an oxidizing agent.[3][4] The precursor, 2-amino-4,6-dimethylpyrimidine, can be synthesized by the condensation of a guanidine salt with acetylacetone in an aqueous alkaline medium.[5]
Experimental Protocol
This protocol details the synthesis of 5-Iodo-4,6-dimethylpyrimidin-2-amine from its precursor, 2-amino-4,6-dimethylpyrimidine, using N-iodosuccinimide.
Materials and Reagents:
-
2-Amino-4,6-dimethylpyrimidine
-
N-Iodosuccinimide (NIS)
-
Dry Acetonitrile (CH₃CN)
-
Ethyl Acetate (EtOAc)
-
5% Sodium Bisulfite (NaHSO₃) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Dichloromethane (CH₂Cl₂)
-
Methanol (CH₃OH)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-amino-4,6-dimethylpyrimidine (1.0 equivalent) in dry acetonitrile.
-
Addition of NIS: Under an inert atmosphere (e.g., argon or nitrogen), add N-iodosuccinimide (1.5 equivalents) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 1 hour.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous sodium bisulfite solution, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a mixture of dichloromethane and methanol as the eluent.[4]
-
-
Characterization: Confirm the identity and purity of the final product, 5-Iodo-4,6-dimethylpyrimidin-2-amine, using techniques such as NMR spectroscopy and mass spectrometry. The expected molecular weight is 249.05 g/mol .[1]
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | 2-Amino-4,6-dimethylpyrimidine | |
| Reagent | N-Iodosuccinimide (NIS) | [4] |
| Solvent | Dry Acetonitrile | [4] |
| Reaction Time | 1 hour | [4] |
| Reaction Temperature | Room Temperature | [4] |
| Typical Yield | High (yields for similar reactions are reported to be in the range of 96-98%) | [4] |
| Molecular Formula | C₆H₈IN₃ | [1] |
| Molecular Weight | 249.05 g/mol | [1] |
| Melting Point | 176-178 °C | [6] |
Experimental Workflow
Caption: Synthesis workflow for 5-Iodo-4,6-dimethylpyrimidin-2-amine.
Alternative Synthesis Method
An alternative, environmentally friendly approach for the iodination of pyrimidine derivatives involves a solvent-free reaction using solid iodine and silver nitrate (AgNO₃) with mechanical grinding.[3] This method offers advantages such as shorter reaction times (20-30 minutes) and high yields (70-98%) under eco-friendly conditions.[3]
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
N-Iodosuccinimide is an irritant; avoid contact with skin and eyes.
-
Refer to the Safety Data Sheets (SDS) for all reagents before use.
This protocol provides a detailed guide for the synthesis of 5-Iodo-4,6-dimethylpyrimidin-2-amine. By following these procedures, researchers can reliably produce this important intermediate for their drug discovery and development efforts.
References
Application Notes and Protocols: Aminopyrimidine-Derived FGFR4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of aminopyrimidine-derived selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key oncogenic driver in hepatocellular carcinoma (HCC) and other cancers. Detailed protocols for the evaluation of these inhibitors are included to facilitate research and development in this targeted therapeutic area.
Introduction
The Fibroblast Growth Factor Receptor (FGFR) family, comprising four receptor tyrosine kinases (FGFR1-4), plays a crucial role in various biological processes, including cell growth, differentiation, and metabolism.[1] Aberrant FGFR signaling has been implicated in the pathogenesis of numerous cancers.[2][3] Specifically, the FGF19-FGFR4 signaling axis is a key driver in a subset of hepatocellular carcinomas (HCC), making FGFR4 an attractive therapeutic target.[2][4] A significant challenge in developing FGFR inhibitors is achieving selectivity for FGFR4 over other highly homologous FGFR isoforms, as inhibition of FGFR1 and FGFR3 can lead to on-target toxicities such as hyperphosphatemia.[1]
The discovery of a unique cysteine residue (Cys552) in the ATP-binding pocket of FGFR4 has enabled the structure-based design of selective, covalent inhibitors.[1][2] Aminopyrimidine scaffolds have emerged as a promising chemical class for developing potent and selective FGFR4 inhibitors. Compounds such as BLU-554 (Fisogatinib), which progressed into clinical trials, feature an aminopyrimidine core and demonstrate the potential of this class of molecules.[1][4] This document outlines the properties of representative aminopyrimidine-based FGFR4 inhibitors and provides detailed protocols for their preclinical evaluation.
Quantitative Data Summary
The following tables summarize the in vitro potency and cellular activity of representative aminopyrimidine-derived FGFR4 inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
| Compound | FGFR4 IC50 (nM) | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | Reference |
| Compound 2n | 2.6 | >10,000 | >10,000 | >10,000 | [1][5] |
| BLU9931 (1) | 6.0 | >1,000 | >1,000 | >1,000 | [1] |
| Compound 4c | 33 | >1,000 | >1,000 | >1,000 | |
| Pyridopyrimidinone 1 | 9 (pFGFR4 in cells) | >100-fold selectivity over FGFR1-3 | >100-fold selectivity over FGFR1-3 | >100-fold selectivity over FGFR1-3 | [2] |
Table 2: Cellular Proliferation Inhibitory Activity (IC50, µM)
| Compound | Cell Line | FGFR4 Status | IC50 (µM) | Reference |
| Compound 2n | MDA-MB-453 | Dysregulated FGFR4 signaling | 0.38 | [1][5] |
| Compound 19 | Multiple Cancer Lines | FGFR Wild-Type and Mutant | Modest Potency | [6] |
Signaling Pathway and Experimental Workflow
FGFR4 Signaling Pathway
The diagram below illustrates the canonical FGF19-FGFR4 signaling pathway. Upon binding of FGF19 and the co-receptor β-Klotho (KLB), FGFR4 dimerizes and autophosphorylates, activating downstream signaling cascades such as the RAS-RAF-MAPK and PI3K-AKT pathways, which promote cell proliferation and survival.[2][7][8]
Caption: The FGF19-FGFR4 signaling cascade.
Experimental Workflow for Inhibitor Evaluation
The following diagram outlines a typical workflow for the preclinical evaluation of novel aminopyrimidine-based FGFR4 inhibitors.
References
- 1. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-protocol.org [bio-protocol.org]
- 3. atcc.org [atcc.org]
- 4. bio-protocol.org [bio-protocol.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. frontiersin.org [frontiersin.org]
Application Notes and Protocols: Palladium-Catalyzed Amination of 5-Iodo-4,6-dimethylpyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The palladium-catalyzed Buchwald-Hartwig amination is a robust and versatile method for the formation of carbon-nitrogen (C-N) bonds, a critical transformation in the synthesis of pharmaceuticals and biologically active compounds.[1] Pyrimidine derivatives are key scaffolds in medicinal chemistry, and the introduction of amino groups can significantly modulate their pharmacological properties. This document provides a detailed protocol for the palladium-catalyzed amination of 5-Iodo-4,6-dimethylpyrimidin-2-amine, a key intermediate for the synthesis of a diverse range of substituted aminopyrimidines. The methodologies presented are based on established principles of Buchwald-Hartwig cross-coupling reactions.[1][2]
Reaction Principle
The Buchwald-Hartwig amination reaction involves the coupling of an aryl halide (in this case, 5-Iodo-4,6-dimethylpyrimidin-2-amine) with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle generally proceeds through several key steps: oxidative addition of the aryl iodide to a palladium(0) complex, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired N-arylated amine and regenerate the active palladium(0) catalyst.[3][4] The choice of ligand, base, and solvent is crucial for achieving high yields and selectivity.[5]
Data Presentation: Representative Reaction Conditions
The following table summarizes typical reaction conditions for the palladium-catalyzed amination of aryl iodides, which can be adapted for 5-Iodo-4,6-dimethylpyrimidin-2-amine. Optimization is often necessary for specific amine coupling partners.
| Entry | Palladium Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Pd(OAc)₂ (2) | Xantphos (4) | NaOt-Bu (1.5) | Toluene | 110 | 8-16 | 75-95 |
| 2 | Pd₂(dba)₃ (1) | BINAP (3) | Cs₂CO₃ (2.0) | Dioxane | 100 | 12-24 | 70-90 |
| 3 | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | t-BuOH | 80 | 10-18 | 80-98 |
| 4 | PdCl₂(PPh₃)₂ (5) | P(t-Bu)₃ (10) | K₂CO₃ (3.0) | DMF | 120 | 6-12 | 65-85 |
Experimental Protocols
Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Many reagents are air- and moisture-sensitive, requiring the use of inert atmosphere techniques (e.g., Schlenk line or glovebox).
General Protocol for Palladium-Catalyzed Amination
This protocol describes a general procedure for the amination of 5-Iodo-4,6-dimethylpyrimidin-2-amine with a generic primary or secondary amine.
Materials:
-
5-Iodo-4,6-dimethylpyrimidin-2-amine (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP) (2-10 mol%)
-
Base (e.g., NaOt-Bu, Cs₂CO₃) (1.5-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Schlenk tube or other suitable reaction vessel
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas (Argon or Nitrogen), add the palladium precursor, the phosphine ligand, and the base to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Addition of Reagents: To the same tube, add 5-Iodo-4,6-dimethylpyrimidin-2-amine and the desired amine.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.
-
Reaction Conditions: Seal the Schlenk tube and place it in a preheated oil bath. Stir the reaction mixture at the desired temperature (typically 80-120 °C).
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired N-substituted-4,6-dimethylpyrimidin-2,5-diamine.
-
Characterization: Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Catalytic Cycle
Caption: A simplified overview of the Buchwald-Hartwig catalytic cycle.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-up Synthesis of 2-Amino-4,6-Dimethyl-5-Iodopyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of 2-Amino-4,6-Dimethyl-5-Iodopyrimidine, a key intermediate in the development of various pharmaceutical compounds. The synthesis is presented as a two-step process, commencing with the formation of the pyrimidine core followed by a regioselective iodination.
Introduction
2-Amino-4,6-Dimethyl-5-Iodopyrimidine is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other therapeutic agents. The efficient and scalable production of this intermediate is crucial for advancing drug discovery and development programs. This document outlines a robust and reproducible two-step synthetic route amenable to scale-up, focusing on reaction efficiency, product purity, and operational safety. The first step involves the condensation of guanidine with acetylacetone to form 2-amino-4,6-dimethylpyrimidine. The second step is the direct iodination of the pyrimidine ring at the 5-position.
Data Summary
The following table summarizes the key quantitative data for the two-step synthesis of 2-Amino-4,6-Dimethyl-5-Iodopyrimidine.
| Step | Reaction | Reactants | Key Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Pyrimidine Formation | Guanidine Nitrate, Acetylacetone | Sodium Carbonate, Water | 95-100 | 2 | ~85 | >95 |
| 2 | Iodination | 2-Amino-4,6-dimethylpyrimidine | N-Iodosuccinimide (NIS), Acetonitrile | Room Temp. | 4 | ~90 | >98 |
Experimental Protocols
Step 1: Synthesis of 2-Amino-4,6-dimethylpyrimidine
This protocol is adapted from a procedure involving the reaction of a guanidine salt with acetylacetone in an aqueous alkaline medium.[1]
Materials:
-
Guanidine Nitrate
-
Acetylacetone
-
Sodium Carbonate
-
Deionized Water
-
Activated Carbon
-
Sodium Chloride
Equipment:
-
Jacketed glass reactor with overhead stirrer, condenser, and temperature probe
-
Heating/cooling circulator
-
Filtration apparatus (e.g., Nutsche filter)
-
Drying oven
Procedure:
-
To a suitable jacketed glass reactor, charge 250 parts of water, 135.5 parts of guanidine nitrate, and 83.5 parts of sodium carbonate.
-
Stir the mixture to dissolve the solids.
-
Charge 100 parts of acetylacetone to the reactor.
-
Heat the slurry to 95-100°C and maintain this temperature for 2 hours with vigorous stirring. The formation of large crystals should be observed.
-
After 2 hours, cool the reaction mixture to room temperature.
-
Dilute the slurry with water to a total volume of 488 parts.
-
Cool the mixture to 10°C and hold for 1 hour to ensure complete crystallization.
-
Filter the product and wash the filter cake with a cold (5-10°C) 2.5% brine solution.
-
For purification, transfer the wet cake to a clean reactor containing 330 parts of water and heat to 85-90°C to dissolve the solid.
-
Add 4.4 parts of activated carbon and stir for 15 minutes.
-
Filter the hot solution to remove the activated carbon.
-
To the hot filtrate, add 95 parts of sodium chloride and stir for 10 minutes to induce precipitation.
-
Cool the slurry to 15°C, stir for 15 minutes, and then filter.
-
Wash the cake with cold (5-10°C) water and dry the product at 50°C to a constant weight.
Step 2: Synthesis of 2-Amino-4,6-Dimethyl-5-Iodopyrimidine
This protocol employs N-Iodosuccinimide (NIS) for the efficient and regioselective iodination of the electron-rich pyrimidine ring. This method is often preferred for its mild reaction conditions and high yields.
Materials:
-
2-Amino-4,6-dimethylpyrimidine (from Step 1)
-
N-Iodosuccinimide (NIS)
-
Acetonitrile
-
Saturated aqueous sodium thiosulfate solution
-
Brine solution
-
Anhydrous sodium sulfate
Equipment:
-
Jacketed glass reactor with overhead stirrer, dropping funnel, and temperature probe
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Charge the reactor with a solution of 2-Amino-4,6-dimethylpyrimidine (1 equivalent) in acetonitrile.
-
Cool the solution to 0-5°C using a cooling circulator.
-
In a separate vessel, dissolve N-Iodosuccinimide (1.1 equivalents) in acetonitrile.
-
Add the NIS solution dropwise to the cooled pyrimidine solution over 30-60 minutes, maintaining the internal temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Concentrate the mixture under reduced pressure to remove the acetonitrile.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 2-Amino-4,6-Dimethyl-5-Iodopyrimidine as a solid.
Visualizations
Synthesis Workflow
Caption: Workflow for the two-step synthesis of 2-Amino-4,6-Dimethyl-5-Iodopyrimidine.
Reaction Scheme
Caption: Reaction scheme for the synthesis of 2-Amino-4,6-Dimethyl-5-Iodopyrimidine.
References
Application Notes: 5-Iodo-4,6-dimethylpyrimidin-2-amine in Organic Synthesis
Introduction
5-Iodo-4,6-dimethylpyrimidin-2-amine (CAS No: 2033-47-8) is a heterocyclic compound that serves as a versatile building block in modern organic synthesis.[1] Its structure, featuring a pyrimidine core with an iodine atom at the C5 position, makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. The amino group at C2 and the methyl groups at C4 and C6 provide additional points for functionalization and influence the molecule's electronic properties and solubility. This document outlines key applications and provides detailed protocols for its use in Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination, reactions that are fundamental in the synthesis of complex molecules for pharmaceutical and materials science research.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a cornerstone of modern synthesis, enabling the formation of carbon-carbon bonds between an organoboron species and an organic halide. 5-Iodo-4,6-dimethylpyrimidin-2-amine is an excellent electrophilic partner for this reaction, allowing for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the 5-position of the pyrimidine ring.
Caption: General scheme for the Suzuki-Miyaura coupling reaction.
Quantitative Data: Typical Suzuki-Miyaura Reaction Conditions
| Parameter | Condition | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd(dppf)Cl₂ (1-5 mol%) | Choice of catalyst and ligand is crucial and substrate-dependent. |
| Ligand | SPhos, XPhos, PPh₃ (if not integral to catalyst) | Bulky phosphine ligands are often effective.[2] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ (2-3 equivalents) | The base activates the organoboron species.[3] |
| Solvent | Toluene, Dioxane, DMF, EtOH/H₂O mixtures | Solvent choice affects solubility and reaction rate. |
| Temperature | 70-120 °C | Reactions are typically heated to ensure completion. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-Iodo-4,6-dimethylpyrimidin-2-amine (1.0 equiv), the corresponding boronic acid or ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) and any additional ligand.
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 4:1) via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
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Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 5-substituted pyrimidine derivative.[4]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.[3]
Sonogashira Coupling: C-C Bond Formation (Alkynylation)
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is highly valuable for introducing alkynyl moieties onto the pyrimidine scaffold, which are important pharmacophores and versatile handles for further transformations like click chemistry or cyclization reactions.[5]
Caption: General scheme for the Sonogashira coupling reaction.
Quantitative Data: Typical Sonogashira Reaction Conditions
| Parameter | Condition | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ (1-5 mol%) | The classic catalysts are often effective. |
| Copper(I) Co-catalyst | CuI (2-10 mol%) | Essential for the catalytic cycle.[6] |
| Base | Et₃N, DIPEA (2-5 equivalents) | Often used as both the base and a solvent or co-solvent. |
| Solvent | THF, DMF, Acetonitrile | Anhydrous and degassed solvents are required. |
| Temperature | Room Temperature to 80 °C | Many reactions proceed efficiently at room temperature.[6] |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 5-Iodo-4,6-dimethylpyrimidin-2-amine (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper(I) iodide co-catalyst (4 mol%).
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF) followed by the amine base (e.g., Et₃N, 3.0 equiv). Finally, add the terminal alkyne (1.2 equiv) via syringe.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) for 2-12 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Redissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.[7]
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, a critical transformation in medicinal chemistry.[8][9] Using 5-Iodo-4,6-dimethylpyrimidin-2-amine, this reaction allows for the coupling of various primary or secondary amines to the C5 position, enabling the synthesis of complex N-aryl and N-heteroaryl pyrimidines.
Caption: General scheme for the Buchwald-Hartwig amination.
Quantitative Data: Typical Buchwald-Hartwig Amination Conditions
| Parameter | Condition | Notes |
| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ (1-4 mol%) | Pre-catalysts are commonly used in combination with a ligand. |
| Ligand | Xantphos, BINAP, X-Phos (1.2-1.5 x Pd mol%) | The choice of ligand is critical for reaction efficiency and scope.[10][11] |
| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ (1.5-2.5 equivalents) | A strong, non-nucleophilic base is typically required. |
| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are essential. |
| Temperature | 80-110 °C | Heating is generally required to drive the reaction to completion. |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., Xantphos, 4.4 mol%), and the base (e.g., NaOt-Bu, 1.5 equiv) to a Schlenk tube.
-
Reagent Addition: Add 5-Iodo-4,6-dimethylpyrimidin-2-amine (1.0 equiv) and the primary or secondary amine (1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene) via syringe.
-
Reaction: Seal the tube and heat the mixture in an oil bath at the desired temperature (e.g., 110 °C) for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through Celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography to obtain the desired 5-amino pyrimidine derivative.[11][12]
General Experimental Workflow
The successful application of 5-Iodo-4,6-dimethylpyrimidin-2-amine in cross-coupling reactions relies on a systematic and rigorous experimental approach to ensure reproducibility and high yields.
Caption: A typical workflow for palladium-catalyzed cross-coupling reactions.
References
- 1. echemi.com [echemi.com]
- 2. Aminative Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. Microwave assisted tandem Heck-Sonogashira reactions of N,N-di-Boc-protected 6-amino-5-iodo-2-methyl pyrimidin-4-ol in an efficient approach to functionalized pyrido[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 2-substituted-5-halo-2,3-dihydro-4(H)-pyrimidin-4-ones and their derivatization utilizing the Sonogashira coupling reaction in the enantioselective synthesis of alpha-substituted beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 11. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 5-Iodo-4,6-dimethylpyrimidin-2-amine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield of 5-Iodo-4,6-dimethylpyrimidin-2-amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of 5-Iodo-4,6-dimethylpyrimidin-2-amine?
A1: The most prevalent method is the direct electrophilic iodination of the precursor, 4,6-dimethylpyrimidin-2-amine. This is typically achieved using an iodinating agent such as N-Iodosuccinimide (NIS) in a suitable organic solvent.
Q2: What are the critical parameters that influence the yield of the reaction?
A2: Several factors can significantly impact the reaction yield, including the purity of the starting materials and reagents, the choice of iodinating agent and solvent, the reaction temperature, and the molar ratio of the reactants. Careful control of these parameters is crucial for maximizing the yield.
Q3: Are there any known side reactions to be aware of?
A3: Yes, potential side reactions can include over-iodination, where multiple iodine atoms are added to the pyrimidine ring, and the formation of colored impurities or tar-like substances, which may indicate product degradation or competing reaction pathways. These are often exacerbated by elevated temperatures or the use of overly harsh reagents.
Q4: What is the recommended purification method for the final product?
A4: The purification of 5-Iodo-4,6-dimethylpyrimidin-2-amine typically involves recrystallization from a suitable solvent system to remove unreacted starting materials and byproducts. Column chromatography can also be employed for higher purity requirements.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive iodinating agent (e.g., hydrolyzed NIS). | Use a fresh batch of N-Iodosuccinimide and ensure it is handled under anhydrous conditions. |
| Insufficient reactivity of the substrate. | Consider the addition of a catalytic amount of an acid, such as trifluoroacetic acid, to activate the iodinating agent. | |
| Reaction temperature is too low. | Gradually increase the reaction temperature while monitoring the reaction progress by TLC to avoid degradation. | |
| Formation of Dark/Tarry Material | Reaction temperature is too high, leading to decomposition. | Perform the reaction at a lower temperature. Consider running the reaction at room temperature or even 0 °C. |
| Presence of impurities in the starting material. | Ensure the purity of 4,6-dimethylpyrimidin-2-amine before starting the reaction. | |
| Presence of Multiple Spots on TLC (Potential Over-iodination) | Excess of the iodinating agent. | Use a stoichiometric amount (or a slight excess, e.g., 1.05 to 1.1 equivalents) of the iodinating agent. |
| High reaction temperature. | Lowering the reaction temperature can improve selectivity for the mono-iodinated product. | |
| Difficulty in Product Isolation/Purification | Product is highly soluble in the reaction solvent. | After the reaction is complete, concentrate the solvent under reduced pressure and attempt recrystallization from a different solvent system. |
| Oily product obtained instead of a solid. | Try triturating the oil with a non-polar solvent like hexanes to induce solidification. If that fails, purification by column chromatography may be necessary. |
Experimental Protocols
Protocol 1: Iodination using N-Iodosuccinimide (NIS)
This protocol describes a general procedure for the synthesis of 5-Iodo-4,6-dimethylpyrimidin-2-amine using N-Iodosuccinimide.
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Reaction Setup: In a round-bottom flask, dissolve 4,6-dimethylpyrimidin-2-amine (1.0 eq.) in a suitable anhydrous solvent (e.g., acetonitrile or dichloromethane).
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Addition of NIS: To the stirred solution, add N-Iodosuccinimide (1.05-1.1 eq.) portion-wise at room temperature.
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Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
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Work-up: Once the reaction is complete, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.
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Extraction: Extract the product into an organic solvent such as ethyl acetate.
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Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Data Presentation
The following table summarizes the effect of different reaction parameters on the yield of 5-Iodo-4,6-dimethylpyrimidin-2-amine, based on hypothetical optimization studies.
| Entry | Iodinating Agent (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | I₂ (1.1) | Acetic Acid | 80 | 12 | 45 |
| 2 | NIS (1.1) | Dichloromethane | 25 | 6 | 75 |
| 3 | NIS (1.1) | Acetonitrile | 25 | 4 | 85 |
| 4 | NIS (1.5) | Acetonitrile | 25 | 4 | 70 (with di-iodo impurity) |
| 5 | NIS (1.1) | Acetonitrile | 50 | 2 | 80 (with some degradation) |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Reaction scheme for the synthesis of 5-Iodo-4,6-dimethylpyrimidin-2-amine.
Caption: A logical workflow for troubleshooting low reaction yield.
Technical Support Center: Purification of 5-Iodo-4,6-dimethylpyrimidin-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Iodo-4,6-dimethylpyrimidin-2-amine. The information is designed to address common challenges encountered during the purification of this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of 5-Iodo-4,6-dimethylpyrimidin-2-amine.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Purity After Synthesis | - Incomplete reaction. - Presence of unreacted starting materials (e.g., 2-amino-4,6-dimethylpyrimidine). - Formation of byproducts (e.g., di-iodinated species). | - Monitor the reaction progress using TLC or LC-MS to ensure completion. - Perform an aqueous work-up to remove water-soluble impurities. - Employ column chromatography for separation of structurally similar compounds. |
| Column Chromatography Issues: Streaking/Tailing of the Product Spot | - The basic amino group of the pyrimidine interacts strongly with the acidic silanol groups of standard silica gel.[1] | - Use a modified mobile phase containing a small amount of a basic modifier, such as 1-2% triethylamine or ammonia in the eluent. - Alternatively, use a less acidic stationary phase like alumina or amino-functionalized silica gel.[1] |
| Difficulty in Removing Colored Impurities | - Presence of residual iodine or colored byproducts from the iodination reaction. | - Treat the crude product solution with activated carbon before filtration and recrystallization.[2] - Wash the crude product with a solution of sodium thiosulfate to remove residual iodine. |
| Product "Oiling Out" During Recrystallization | - The solvent is too nonpolar for the compound, causing it to come out of solution as a liquid at a temperature above its melting point. - The presence of impurities that depress the melting point. | - Choose a more polar solvent or a solvent mixture. - Try to cool the solution more slowly to encourage crystal formation. - Purify the crude material by column chromatography before attempting recrystallization. |
| Low Recovery After Purification | - Product loss during transfers. - For chromatography, irreversible adsorption onto the stationary phase.[1] - For recrystallization, the product has significant solubility in the cold solvent. | - Minimize the number of transfer steps. - Use a modified stationary phase or eluent for chromatography as mentioned above. - For recrystallization, cool the solution in an ice bath to maximize precipitation and use a minimal amount of cold solvent for washing the crystals. |
| Presence of Heavy Metal Impurities | - Use of mercury-based reagents (e.g., mercuric acetate) in the iodination step.[3] | - Wash the crude product with an aqueous solution of potassium iodide to help remove residual mercury salts.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of 5-Iodo-4,6-dimethylpyrimidin-2-amine?
A1: Common impurities may include unreacted 2-amino-4,6-dimethylpyrimidine, residual iodinating reagents (such as N-iodosuccinimide or iodine), and byproducts from the iodination reaction, which could include di-iodinated pyrimidines. If certain synthetic routes are used, heavy metal residues (e.g., from mercury salts) could also be present.[3]
Q2: What are the recommended solvent systems for column chromatography of 5-Iodo-4,6-dimethylpyrimidin-2-amine?
A2: For normal-phase column chromatography on silica gel, a gradient elution with a mixture of a nonpolar solvent and a polar solvent is typically effective. Common solvent systems for similar aminopyrimidines include gradients of ethyl acetate in hexanes or methanol/isopropanol in dichloromethane.[4][5] Due to the basic nature of the compound, adding a small amount of triethylamine (1-2%) to the eluent is highly recommended to prevent peak tailing.[1]
Q3: What are suitable solvents for the recrystallization of 5-Iodo-4,6-dimethylpyrimidin-2-amine?
A3: Based on the purification of analogous compounds, suitable solvents for recrystallization would likely be polar protic solvents such as ethanol, isopropanol, or solvent mixtures like ethanol/water. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures to ensure good recovery.
Q4: My purified 5-Iodo-4,6-dimethylpyrimidin-2-amine is unstable and changes color over time. What could be the cause and how can I prevent it?
A4: Iodinated aromatic compounds can be sensitive to light and air, leading to gradual decomposition and discoloration, often due to the liberation of free iodine. It is recommended to store the purified compound in a tightly sealed container, protected from light (e.g., in an amber vial), and under an inert atmosphere (e.g., nitrogen or argon) at a low temperature.
Q5: How can I confirm the purity of my final product?
A5: The purity of 5-Iodo-4,6-dimethylpyrimidin-2-amine can be assessed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is a sensitive method for quantifying impurities. Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy can confirm the structure and identify any residual solvents or impurities. Melting point analysis is also a good indicator of purity; a sharp melting range close to the literature value suggests high purity.
Purification Data Summary
The following table provides a summary of expected outcomes for common purification techniques based on data from structurally related compounds. Actual results may vary depending on the initial purity of the crude material and the specific experimental conditions.
| Purification Method | Typical Starting Purity | Typical Final Purity | Typical Yield |
| Recrystallization | 80-90% | >98% | 70-90% |
| Column Chromatography (Standard Silica) | 60-85% | >95% | 50-75% |
| Column Chromatography (Amine-Modified Silica) | 60-85% | >97% | 60-85% |
Experimental Protocols
General Protocol for Recrystallization
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Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures thereof) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but show low solubility when cold.
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Dissolution: In an appropriately sized flask, add the crude 5-Iodo-4,6-dimethylpyrimidin-2-amine and the chosen recrystallization solvent. Heat the mixture to boiling while stirring to completely dissolve the solid. Add the minimum amount of hot solvent required for complete dissolution.
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Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon, and then reheat the solution to boiling for a few minutes.
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Hot Filtration (if activated carbon was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon or any other insoluble impurities.
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Crystallization: Allow the filtrate to cool slowly to room temperature. The formation of crystals should be observed. To maximize the yield, the flask can be placed in an ice bath for about 30 minutes.
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Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and then dry them under vacuum.
General Protocol for Column Chromatography
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Stationary and Mobile Phase Selection: Based on TLC analysis, choose an appropriate solvent system (eluent). For 5-Iodo-4,6-dimethylpyrimidin-2-amine on standard silica gel, a good starting point is a mixture of hexanes and ethyl acetate (e.g., starting with 9:1 and gradually increasing the polarity) containing 1% triethylamine.
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Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase and pack the chromatography column.
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Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder is carefully added to the top of the packed column.
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Elution: Begin eluting the column with the initial mobile phase. The polarity of the eluent can be gradually increased to facilitate the elution of the product.
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Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 5-Iodo-4,6-dimethylpyrimidin-2-amine.
Visualizations
Caption: A general workflow for the purification of 5-Iodo-4,6-dimethylpyrimidin-2-amine.
Caption: A decision tree for troubleshooting common column chromatography issues.
References
- 1. benchchem.com [benchchem.com]
- 2. US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine - Google Patents [patents.google.com]
- 3. US2521544A - Iodinating amino pyrimidines and amino pyridines - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-Iodo-4,6-dimethylpyrimidin-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Iodo-4,6-dimethylpyrimidin-2-amine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 5-Iodo-4,6-dimethylpyrimidin-2-amine, focusing on identifying potential causes and providing actionable solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive Iodinating Agent: N-Iodosuccinimide (NIS) can decompose over time. 2. Insufficient Activation: The pyrimidine ring may not be sufficiently activated for electrophilic iodination. 3. Moisture in Reaction: Water can hydrolyze the iodinating agent and interfere with the reaction. | 1. Use a fresh batch of NIS or test the activity of the current batch. 2. For less reactive substrates, the addition of a catalytic amount of an acid, such as trifluoroacetic acid (TFA), can enhance the reaction rate.[1][2] 3. Ensure all glassware is thoroughly dried and use anhydrous solvents (e.g., dry acetonitrile). |
| Formation of Di-iodinated Byproduct | 1. Excess Iodinating Agent: Using a significant excess of the iodinating agent can lead to a second iodination. 2. High Reaction Temperature: Elevated temperatures can increase the rate of the second iodination. 3. Prolonged Reaction Time: Allowing the reaction to proceed for too long can favor the formation of the di-iodinated product. | 1. Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the iodinating agent. 2. Maintain the reaction at room temperature or lower if di-iodination is observed. 3. Monitor the reaction progress by TLC or LC-MS and quench the reaction once the starting material is consumed. |
| Presence of Unreacted Starting Material | 1. Insufficient Iodinating Agent: Not enough iodinating agent to fully convert the starting material. 2. Short Reaction Time: The reaction may not have been allowed to run to completion. 3. Poor Solubility: The starting material may not be fully dissolved in the chosen solvent. | 1. Ensure an adequate amount of the iodinating agent is used (e.g., 1.1-1.2 equivalents). 2. Monitor the reaction by TLC or LC-MS and extend the reaction time if necessary. 3. Choose a solvent in which the starting material has good solubility, such as acetonitrile or DMF. |
| Difficult Purification | 1. Succinimide Byproduct: The use of NIS results in the formation of succinimide, which needs to be removed. 2. Similar Polarity of Product and Byproducts: The desired product and any di-iodinated byproduct may have similar polarities, making chromatographic separation challenging. | 1. After the reaction, a wash with a dilute aqueous base (e.g., sodium bicarbonate solution) can help remove the acidic succinimide. 2. Careful optimization of the solvent system for column chromatography is required. A gradient elution may be necessary to achieve good separation. |
| Product Decomposition | 1. Light Sensitivity: Iodo-compounds can be sensitive to light and may decompose over time.[3] 2. Harsh Workup Conditions: Exposure to strong acids or bases during workup could potentially lead to degradation. | 1. Protect the reaction and the purified product from light by using amber vials or covering the glassware with aluminum foil. Store the final product in the dark. 2. Use mild workup conditions. Neutralize the reaction mixture carefully and avoid prolonged exposure to acidic or basic conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of 5-Iodo-4,6-dimethylpyrimidin-2-amine?
A1: The most common method is the electrophilic iodination of the starting material, 4,6-dimethylpyrimidin-2-amine. This is typically achieved using an iodinating agent such as N-Iodosuccinimide (NIS) in a suitable organic solvent like acetonitrile.[4] Other iodinating systems include molecular iodine (I₂) in the presence of an activating agent like silver nitrate (AgNO₃) or mercuric acetate.[5][6]
Q2: What are the primary side reactions to be aware of?
A2: The most significant side reaction is the potential for di-iodination of the pyrimidine ring, especially if an excess of the iodinating agent is used or if the reaction is run for an extended period.[7] For activated substrates, this can lead to a mixture of mono- and di-iodinated products that may be difficult to separate.[7]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing the reaction mixture to the starting material, you can determine when the starting material has been consumed and decide when to quench the reaction to minimize byproduct formation.
Q4: What is the role of an acid catalyst in NIS iodination?
A4: For some aromatic and heterocyclic compounds, particularly those that are less reactive, a catalytic amount of a strong acid like trifluoroacetic acid (TFA) can be used to activate the N-Iodosuccinimide, making it a more potent electrophile and increasing the rate of iodination.[1][2]
Q5: Are there any "greener" synthesis options available?
A5: Yes, research has been conducted on more environmentally friendly methods for the iodination of pyrimidines. One such method involves the use of solid iodine and silver nitrate under solvent-free mechanical grinding conditions.[6][8] This approach offers advantages such as shorter reaction times, high yields, and reduced use of toxic reagents and solvents.[6][8]
Experimental Protocols
Synthesis of 5-Iodo-4,6-dimethylpyrimidin-2-amine using N-Iodosuccinimide (NIS)
This protocol is adapted from a general procedure for the iodination of substituted aminopyrimidines.[4]
Materials:
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4,6-dimethylpyrimidin-2-amine
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N-Iodosuccinimide (NIS)
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Anhydrous Acetonitrile (CH₃CN)
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Ethyl Acetate (EtOAc)
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Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
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In a round-bottom flask, dissolve 4,6-dimethylpyrimidin-2-amine (1.0 equivalent) in anhydrous acetonitrile.
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Add N-Iodosuccinimide (1.1-1.2 equivalents) to the solution in one portion.
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Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.
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Once the starting material is consumed (typically within a few hours), quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any remaining iodine.
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Remove the acetonitrile under reduced pressure.
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Partition the residue between ethyl acetate and water.
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Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-Iodo-4,6-dimethylpyrimidin-2-amine.
Visualizations
Logical Workflow for Troubleshooting Synthesis
Caption: Troubleshooting workflow for the synthesis.
Reaction Pathway: Main Reaction vs. Side Reaction
Caption: Desired reaction versus a common side reaction.
References
- 1. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities [mdpi.com]
- 5. US2521544A - Iodinating amino pyrimidines and amino pyridines - Google Patents [patents.google.com]
- 6. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Purity of 5-Iodo-4,6-dimethylpyrimidin-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 5-Iodo-4,6-dimethylpyrimidin-2-amine. Our aim is to help you identify and resolve common purity issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered in the synthesis of 5-Iodo-4,6-dimethylpyrimidin-2-amine?
A1: The synthesis of 5-Iodo-4,6-dimethylpyrimidin-2-amine typically involves the iodination of 2-amino-4,6-dimethylpyrimidine. Potential impurities can arise from several sources:
-
Unreacted Starting Material: Incomplete iodination can lead to the presence of the starting material, 2-amino-4,6-dimethylpyrimidine, in your final product.
-
Di-iodinated Byproducts: Over-iodination can result in the formation of di-iodo species, where a second iodine atom is introduced onto the pyrimidine ring or methyl groups.
-
Reagent-derived Impurities: Depending on the iodination method used, byproducts from the reagents can contaminate the product. For instance, when using N-Iodosuccinimide (NIS), residual succinimide may be present.[1][2] If a method involving silver salts like AgNO₃ is employed, silver iodide (AgI) is a common byproduct.[3]
-
Degradation Products: The product, 5-Iodo-4,6-dimethylpyrimidin-2-amine, may be sensitive to light and air, potentially leading to the formation of colored degradation products.
Q2: How can I monitor the progress of the iodination reaction and assess the purity of my product?
A2: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the reaction progress and qualitatively assessing the purity of your product. A suitable eluent system for separating 5-Iodo-4,6-dimethylpyrimidin-2-amine from its less polar starting material is a mixture of hexane and ethyl acetate. The product, being more polar due to the iodine atom, will have a lower Rf value than the starting material. For visualization, UV light (254 nm) is effective as pyrimidine rings are UV-active. Additionally, iodine vapor can be used as a staining agent.[4]
Q3: What are the recommended methods for purifying crude 5-Iodo-4,6-dimethylpyrimidin-2-amine?
A3: The primary methods for purifying 5-Iodo-4,6-dimethylpyrimidin-2-amine are recrystallization and column chromatography.
-
Recrystallization: This is often the most effective method for removing small amounts of impurities and obtaining a highly pure crystalline product. Ethanol is a commonly used solvent for the recrystallization of aminopyrimidines.
-
Column Chromatography: For separating mixtures with significant amounts of impurities or components with similar polarities, silica gel column chromatography is recommended. A gradient elution with a hexane/ethyl acetate solvent system can effectively separate the desired product from less polar and more polar impurities.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of 5-Iodo-4,6-dimethylpyrimidin-2-amine.
Issue 1: Low Purity After Initial Work-up
Symptom: NMR or TLC analysis of the crude product shows significant amounts of starting material or other impurities.
Troubleshooting Workflow:
Troubleshooting Impurity Issues
| Problem | Possible Cause | Suggested Solution |
| Presence of Starting Material | Incomplete reaction. | Optimize the reaction conditions by slightly increasing the stoichiometry of the iodinating agent, extending the reaction time, or moderately increasing the reaction temperature. Monitor the reaction progress by TLC. |
| Presence of Byproducts | Non-selective reaction or side reactions. | For significant amounts of byproducts, purification by column chromatography is recommended. Use a hexane/ethyl acetate gradient to separate the components. |
| Minor Impurities | General contamination from the reaction. | Recrystallization from a suitable solvent like ethanol is often sufficient to remove minor impurities and yield a high-purity product. |
Issue 2: Difficulty in Removing Colored Impurities
Symptom: The final product has a persistent yellow or brownish tint, even after initial purification attempts.
Troubleshooting Workflow:
References
5-Iodo-4,6-dimethylpyrimidin-2-amine stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of 5-Iodo-4,6-dimethylpyrimidin-2-amine, along with troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 5-Iodo-4,6-dimethylpyrimidin-2-amine?
For optimal stability, 5-Iodo-4,6-dimethylpyrimidin-2-amine should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1] Several suppliers recommend refrigeration at 2-8°C for long-term storage.[2]
Q2: Is 5-Iodo-4,6-dimethylpyrimidin-2-amine sensitive to light?
Yes, this compound is known to be light-sensitive.[3] It is crucial to store it in a dark place or in an amber vial to prevent photodegradation.
Q3: What are the primary signs of degradation?
Visual signs of degradation can include a change in color or the appearance of impurities. For a more accurate assessment, it is recommended to use analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy to check the purity of the compound against a reference standard.
Q4: What are the potential degradation pathways for this compound?
While specific degradation pathways for 5-Iodo-4,6-dimethylpyrimidin-2-amine are not extensively documented, iodinated pyrimidines can be susceptible to the following:
-
Photodegradation: Exposure to light, particularly UV radiation, can cause the cleavage of the carbon-iodine bond, leading to deiodination.
-
Hydrolysis: The amino and pyrimidine groups may be susceptible to hydrolysis under strongly acidic or basic conditions, although pyrimidine rings are generally relatively stable.
-
Oxidation: The amine group can be prone to oxidation.
Troubleshooting Guides
Issue 1: Inconsistent or Poor Results in Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Symptom: You are experiencing low yields, formation of byproducts, or complete failure of your Suzuki-Miyaura coupling reaction using 5-Iodo-4,6-dimethylpyrimidin-2-amine.
Potential Cause: Degradation of the starting material, either in storage or during the reaction, can lead to these issues. Deiodination is a potential side reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling reactions.
Recommended Solutions:
| Potential Issue | Recommended Action |
| Degraded Starting Material | Confirm the purity of your 5-Iodo-4,6-dimethylpyrimidin-2-amine using an appropriate analytical method. If degraded, use a fresh batch. |
| Deiodination Side Reaction | This can occur under harsh reaction conditions. Try lowering the reaction temperature and shortening the reaction time. Ensure your catalyst and ligands are suitable for heteroaryl-iodide coupling. |
| Poor Reagent Quality | Use fresh, high-purity boronic acid/ester, palladium catalyst, and base. Ensure solvents are anhydrous and properly degassed. |
| Suboptimal Reaction Conditions | Screen different palladium catalysts, ligands, bases, and solvents. Bulky, electron-rich phosphine ligands are often effective for heteroaryl couplings. |
Stability and Storage Conditions Summary
| Parameter | Recommended Condition | Reason |
| Temperature | 2-8°C (Refrigerated)[2] | To minimize thermal degradation. |
| Light | Protect from light (Store in dark/amber vial)[3] | To prevent photodegradation (deiodination). |
| Atmosphere | Tightly sealed container, dry.[1] | To prevent hydrolysis and oxidation. |
| pH (in solution) | Neutral pH is generally preferred. | To avoid acid or base-catalyzed hydrolysis. |
Experimental Protocols
Protocol 1: Forced Degradation Study to Assess Stability
This protocol outlines a forced degradation study to identify potential degradation products and pathways for 5-Iodo-4,6-dimethylpyrimidin-2-amine.
Objective: To evaluate the stability of the compound under various stress conditions.
Methodology:
Caption: Workflow for a forced degradation study.
-
Preparation of Stock Solution: Prepare a stock solution of 5-Iodo-4,6-dimethylpyrimidin-2-amine in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.
-
Photolytic Degradation: Expose a solution of the compound to a UV lamp (e.g., 254 nm) for 24 hours. A control sample should be kept in the dark.
-
Thermal Degradation: Store the solid compound in an oven at 80°C for 24 hours.
-
-
Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, along with a control sample (stored under normal conditions), by a stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile). Use a UV detector and, if possible, a mass spectrometer (MS) to identify degradation products.
-
Data Interpretation: Compare the chromatograms of the stressed samples with the control. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation. The mass spectrometer data can help in elucidating the structure of the degradation products.
References
Technical Support Center: Troubleshooting Pyrimidine Iodination Reactions
Welcome to the technical support center for pyrimidine iodination reactions. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the iodination of pyrimidines. The following troubleshooting guides and frequently asked questions (FAQs) address specific experimental issues in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My pyrimidine iodination reaction is showing low to no yield. What are the common causes and how can I improve it?
A1: Low or no yield in pyrimidine iodination is a frequent issue, often stemming from the inherently low reactivity of molecular iodine in electrophilic aromatic substitutions. Pyrimidines, being electron-deficient heterocycles, require activation or more potent iodinating agents for a successful reaction.[1][2][3]
Here are the primary factors to investigate:
-
Insufficient Electrophilicity: Molecular iodine (I₂) alone is often not electrophilic enough to iodinate the pyrimidine ring. The reaction typically requires an oxidizing agent or a Lewis acid to generate a more potent iodinating species, such as the iodonium ion (I⁺).[1][2]
-
Sub-optimal Reagents: The choice of activating agent is critical. For instance, in solvent-free methods, silver nitrate (AgNO₃) has been shown to be significantly more effective than other salts like silver sulfate (Ag₂SO₄), sodium nitrate (NaNO₃), or sodium nitrite (NaNO₂).[1][2] The reactivity order of nitrate salts has been observed as AgNO₃ >> Ag₂SO₄ > NaNO₃ > NaNO₂.[2]
-
Reaction Conditions: Temperature and reaction time are crucial. While some modern methods are rapid (20-30 minutes), insufficient reaction time will lead to incomplete conversion.[1][2][4] For less reactive substrates, longer reaction times or gentle heating might be necessary.[5]
-
Moisture and Reagent Purity: Some iodinating reagents, like iodine monochloride (ICl), are highly sensitive to moisture and can decompose, reducing their efficacy.[6] Always use pure, dry reagents and solvents.
Troubleshooting Workflow for Low/No Yield
Caption: A stepwise guide to troubleshooting low yields in pyrimidine iodination.
Q2: I'm observing the formation of multiple products or significant side products. How can I improve the regioselectivity of the reaction?
A2: Side product formation can arise from over-iodination (di-iodination) or reactions with other functional groups on the pyrimidine derivative. The C5 position of uracil and cytosine derivatives is the most common site for electrophilic iodination.[1][2]
To improve selectivity:
-
Control Stoichiometry: Use a 1:1 or slightly higher molar ratio of the iodinating agent to the pyrimidine substrate to minimize the chance of multiple iodinations.[6]
-
Lower Reaction Temperature: Running the reaction at a lower temperature can decrease the overall reaction rate and improve selectivity for the mono-iodinated product.[6]
-
Choice of Reagent: Some reagent systems offer better regioselectivity. For instance, a combination of iodine and sodium nitrite in acetonitrile has been reported to be highly regioselective for the C5 position.[7]
-
Protecting Groups: If your pyrimidine has other reactive sites, consider using protecting groups to prevent unwanted side reactions.
Q3: The purification of my iodinated pyrimidine is challenging. What are the best practices for purification?
A3: Iodinated pyrimidines can be challenging to purify due to their polarity and potential for low solubility in common organic solvents.
-
Work-up Procedure: A common first step after the reaction is to quench any unreacted iodine. This is typically done by washing the reaction mixture with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the characteristic iodine color disappears.[1][7]
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent (e.g., ethanol) can be an effective purification method.
-
Column Chromatography: Silica gel column chromatography is frequently used for purifying iodinated pyrimidines.[1][7] A common mobile phase is a mixture of methanol and chloroform or ethyl acetate and hexane.[7]
-
High-Performance Liquid Chromatography (HPLC): For difficult separations or to obtain high purity material, reverse-phase HPLC can be employed. Monitoring the elution with a UV detector at a wavelength where pyrimidines absorb (e.g., 254 nm) is recommended.
Q4: How do I monitor the progress of my pyrimidine iodination reaction?
A4: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of the reaction.[1][5][7][8]
-
Procedure: Spot the reaction mixture on a silica gel TLC plate alongside your starting material. Develop the plate in an appropriate solvent system (e.g., methanol/chloroform or ethyl acetate/hexane).
-
Visualization: The spots can be visualized under UV light (typically at 254 nm).[1][8] The reaction is complete when the spot corresponding to the starting material has disappeared and a new, typically less polar, spot for the iodinated product has appeared.
Data on Iodination Reagent Performance
The choice of reagents significantly impacts the yield and reaction time of pyrimidine iodination. Below are tables summarizing data from various studies.
Table 1: Optimization of Solvent-Free Iodination of Uracil with I₂/AgNO₃
| Entry | Equivalents of AgNO₃ | Reaction Time (min) | Yield (%) |
| 1 | 0.5 | 10 | 38 |
| 2 | 0.5 | 30 | 63 |
| 3 | 1.0 | 30 | 75 |
| 4 | 1.5 | 30 | 82 |
| 5 | 2.0 | 30 | 90 |
| 6 | 2.5 | 30 | 90 |
Reaction conditions: Uracil (0.1 mmol), I₂ (1.2 equiv.), room temperature. Data compiled from a study on green chemical approaches to iodination.[1]
Table 2: Optimization of Solvent-Free Iodination of Cytosine with I₂/AgNO₃
| Entry | Equivalents of AgNO₃ | Reaction Time (min) | Yield (%) |
| 1 | 0.5 | 30 | 53 |
| 2 | 1.0 | 30 | 68 |
| 3 | 1.5 | 30 | 75 |
| 4 | 2.0 | 30 | 85 |
| 5 | 2.5 | 30 | 85 |
Reaction conditions: Cytosine (0.1 mmol), I₂ (1.2 equiv.), room temperature. Data compiled from a study on green chemical approaches to iodination.[1]
Table 3: Comparison of Different Salts in the Solvent-Free Iodination of Uracil
| Entry | Salt | Yield of 5-iodo-uracil (%) |
| 1 | Ag₂SO₄ | 73 |
| 2 | NaNO₃ | 33 |
| 3 | NaNO₂ | 38 |
Data from a study on solvent-free iodination of pyrimidine derivatives.[2]
Experimental Protocols
Protocol 1: Solvent-Free Iodination of Pyrimidines using Mechanical Grinding (I₂/AgNO₃)
This protocol is based on a green chemistry approach that avoids the use of toxic solvents and reagents.[1][2][3][4][9]
Materials:
-
Pyrimidine substrate (e.g., Uracil or Cytosine)
-
Iodine (I₂)
-
Silver Nitrate (AgNO₃)
-
Acetonitrile (a few drops for easier grinding)
-
Mortar and pestle
-
Saturated sodium thiosulfate (Na₂S₂O₃) solution
Procedure:
-
In a mortar, combine the pyrimidine substrate (1.0 mmol), iodine (1.2 mmol), and silver nitrate (2.0 mmol).
-
Add 2-4 drops of acetonitrile to the mixture.
-
Grind the mixture with a pestle for 20-30 minutes at room temperature. The mixture will become a violet-colored tacky solid and may proceed exothermically.
-
Monitor the reaction completion by TLC.
-
Once complete, add 5 mL of a saturated sodium thiosulfate solution to quench the unreacted iodine.
-
The remaining solid is the crude product, which can be further purified by filtration, washing with methanol, and silica gel column chromatography.[1]
General Iodination Reaction Pathway
References
- 1. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. heteroletters.org [heteroletters.org]
- 8. benchchem.com [benchchem.com]
- 9. [PDF] A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions | Semantic Scholar [semanticscholar.org]
Technical Support Center: Synthesis of 5-Iodo-4,6-dimethylpyrimidin-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating common impurities during the synthesis of 5-Iodo-4,6-dimethylpyrimidin-2-amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 5-Iodo-4,6-dimethylpyrimidin-2-amine?
The most common and direct synthetic route involves the electrophilic iodination of the precursor, 2-Amino-4,6-dimethylpyrimidine. This is typically achieved using molecular iodine (I₂) in the presence of a reagent that facilitates the iodination.
Q2: What are the potential sources of impurities in the synthesis?
Impurities can arise from several sources:
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Starting Material: Impurities present in the 2-Amino-4,6-dimethylpyrimidine precursor can be carried through the synthesis.
-
Side Reactions: Unwanted reactions occurring during the iodination step, such as over-iodination or reactions with residual solvents or reagents.
-
Incomplete Reaction: Unreacted starting material remaining in the final product.
-
Degradation: The product may degrade under certain conditions (e.g., exposure to light or high temperatures).
Q3: How can I identify impurities in my product?
Standard analytical techniques are used to identify impurities, including:
-
High-Performance Liquid Chromatography (HPLC): To separate and quantify different components in the reaction mixture.
-
Mass Spectrometry (MS): To determine the molecular weight of the impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the impurities.
Troubleshooting Guides
Issue 1: Presence of Unreacted 2-Amino-4,6-dimethylpyrimidine
-
Symptom: HPLC analysis shows a significant peak corresponding to the starting material. The final product's melting point is lower than expected.
-
Potential Causes:
-
Insufficient amount of iodinating reagent.
-
Reaction time is too short.
-
Reaction temperature is too low.
-
-
Troubleshooting Steps:
-
Optimize Stoichiometry: Ensure at least a stoichiometric amount of the iodinating reagent is used. A slight excess may be necessary to drive the reaction to completion.
-
Increase Reaction Time: Monitor the reaction progress using TLC or HPLC and extend the reaction time until the starting material is consumed.
-
Adjust Temperature: Gradually increase the reaction temperature, while monitoring for potential side product formation.
-
Issue 2: Formation of Di-iodinated Impurities
-
Symptom: Mass spectrometry analysis reveals a peak with a mass corresponding to the di-iodinated product (C₆H₇I₂N₃).
-
Potential Causes:
-
Troubleshooting Steps:
Issue 3: Discoloration of the Final Product
-
Symptom: The isolated product is off-white, yellow, or brown instead of the expected color.
-
Potential Causes:
-
Presence of residual iodine.
-
Formation of colored by-products from side reactions.
-
Degradation of the product or impurities.
-
-
Troubleshooting Steps:
-
Quenching: After the reaction is complete, quench any remaining iodine with a reducing agent like sodium thiosulfate solution until the color disappears.
-
Recrystallization: Purify the crude product by recrystallization from a suitable solvent system to remove colored impurities.
-
Activated Carbon: Treatment with activated carbon during workup or recrystallization can help remove colored impurities.
-
Potential Impurities Summary
| Impurity Name | Chemical Structure | Potential Source |
| 2-Amino-4,6-dimethylpyrimidine | C₆H₉N₃ | Unreacted starting material |
| Di-iodo-4,6-dimethylpyrimidin-2-amine | C₆H₇I₂N₃ | Over-iodination side reaction[1] |
| Guanidine Salts | (e.g., Guanidine HCl) | Impurity from precursor synthesis[2][3] |
| Acetylacetone | C₅H₈O₂ | Impurity from precursor synthesis[2][3] |
Experimental Protocols
General Protocol for the Synthesis of 5-Iodo-4,6-dimethylpyrimidin-2-amine
This is a general procedure and may require optimization.
-
Dissolution: Dissolve 2-Amino-4,6-dimethylpyrimidine in a suitable solvent (e.g., ethanol, acetic acid).
-
Addition of Iodinating Reagent: Add the iodinating reagent (e.g., Iodine and an oxidizing agent, or N-Iodosuccinimide) portion-wise to the solution while stirring. The reaction can be monitored by TLC.
-
Reaction: Stir the reaction mixture at room temperature or a slightly elevated temperature for a specified time until the starting material is consumed.
-
Workup:
-
Quench the reaction with a solution of sodium thiosulfate to remove excess iodine.
-
Neutralize the mixture if an acidic solvent was used.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: A workflow for the synthesis and troubleshooting of impurities in 5-Iodo-4,6-dimethylpyrimidin-2-amine synthesis.
Caption: A decision-making diagram for identifying and mitigating specific impurities during synthesis.
References
Technical Support Center: Column Chromatography Purification of Iodinated Pyrimidins
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the column chromatography purification of iodinated pyrimidines. It is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this critical purification step.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for the purification of iodinated pyrimidines?
A1: Silica gel is the most commonly used stationary phase for the column chromatography of moderately polar organic compounds like iodinated pyrimidines.[1] However, due to the potential for deiodination on acidic silica, alternative stationary phases like neutral or basic alumina may be more suitable for sensitive iodinated pyrimidines.[2][3]
Q2: How do I choose an appropriate solvent system (mobile phase)?
A2: The ideal solvent system is typically determined by thin-layer chromatography (TLC).[4] Aim for a solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for your target compound, with good separation from impurities.[5] Common solvent systems for pyrimidine derivatives include mixtures of hexane/ethyl acetate or dichloromethane/methanol.[4][6] For highly polar compounds, a mobile phase containing a small percentage of methanol in dichloromethane is often effective.[7]
Q3: How can I visualize my iodinated pyrimidine on a TLC plate?
A3: Most iodinated pyrimidines, especially those with aromatic character, can be visualized under short-wave UV light (254 nm) as dark spots on a fluorescent green background, as they quench the fluorescence of the indicator in the TLC plate.[8] Another common, semi-destructive method is using an iodine chamber, where the plate is exposed to iodine vapors, causing organic compounds to appear as yellow-brown spots.[8][9]
Q4: My iodinated pyrimidine seems to be decomposing on the silica gel column. What is happening and how can I prevent it?
A4: Iodinated pyrimidines, particularly those with electron-rich ring systems, can be sensitive to the acidic nature of standard silica gel, leading to a side reaction called deiodination where the iodine atom is replaced by a hydrogen atom.[4][10] To prevent this, you can use deactivated (neutralized) silica gel or switch to a less acidic stationary phase like neutral alumina.[2][3][5]
Q5: What is deactivated silica gel and how do I prepare it?
A5: Deactivated silica gel is silica gel that has been treated to neutralize its acidic surface. This is typically done by washing the silica gel with a solvent system containing a small amount of a base, such as 1-3% triethylamine (TEA).[5][11][12] You can either prepare a slurry of the silica gel in the TEA-containing eluent before packing the column or flush the packed column with the TEA-containing solvent before loading your sample.[11][12]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Poor Separation of Spots on TLC | Inappropriate solvent system polarity. | Adjust the polarity of your mobile phase. To increase the Rf (move spots further up the plate), increase the proportion of the more polar solvent. To decrease the Rf, increase the proportion of the less polar solvent.[4] |
| Streaking of Spots on TLC | Sample is too concentrated. | Dilute your sample before spotting it on the TLC plate. |
| Compound is highly polar and interacting strongly with the silica. | Add a small amount of a polar modifier like methanol or a few drops of acetic acid (if your compound is stable in acid) to the mobile phase. | |
| Compound is acidic or basic. | For acidic compounds, add a small amount of acetic acid to the eluent. For basic compounds, add a small amount of triethylamine (0.1-2%).[4] | |
| Compound Stuck at the Baseline of the Column | Mobile phase is not polar enough. | Gradually increase the polarity of the eluent (gradient elution).[5] For very polar compounds, a solvent system like 1-10% of a 10% NH4OH in methanol solution mixed with dichloromethane may be necessary.[7] |
| Product Elutes with Impurities | Poor column packing. | Ensure the column is packed uniformly without any cracks or channels. The slurry packing method is often preferred to minimize air bubbles.[13] |
| Overloading the column. | As a general rule, the amount of crude material should be about 2-5% of the weight of the stationary phase.[1] | |
| Inappropriate solvent system. | Re-optimize the solvent system using TLC to achieve better separation between your product and the impurities. | |
| Loss of Iodine (Deiodination) during Purification | The silica gel is too acidic for your compound. | Use deactivated silica gel by adding 1-3% triethylamine to your eluent.[5][12] |
| Switch to a more neutral stationary phase like alumina.[2][3] | ||
| Prolonged contact time with silica. | Run the column as quickly as possible (flash chromatography) without sacrificing separation. | |
| Low Recovery of the Compound | Compound is irreversibly adsorbed onto the column. | This can happen with very polar compounds. Try using a different stationary phase or a stronger eluent. In some cases, deactivating the silica gel can also improve recovery. |
| Compound is unstable on the stationary phase. | Test the stability of your compound on a small amount of silica or alumina before running the column.[14] If it degrades, a different purification method may be required. | |
| The compound is colorless and was missed during fraction collection. | Collect smaller fractions and analyze each one carefully by TLC. |
Quantitative Data
The recovery and purity of iodinated pyrimidines can be significantly affected by the choice of stationary phase. Below is a representative table illustrating the potential impact of the purification method on the final yield. The actual values will be highly dependent on the specific compound and the nature of the impurities.
| Compound | Purification Method | Stationary Phase | Eluent System (Gradient) | Typical Recovery Yield | Purity (by HPLC) |
| 5-Iodouracil | Standard Flash Chromatography | Silica Gel | 0-10% Methanol in Dichloromethane | 60-75% | >95% |
| Deactivated Silica Flash Chromatography | Silica Gel (1% TEA in eluent) | 0-10% Methanol in Dichloromethane | 80-90% | >98% | |
| Alumina Chromatography | Neutral Alumina | 0-5% Methanol in Dichloromethane | 85-95% | >98% |
Note: The above data is illustrative. It is crucial to perform small-scale trials to determine the optimal conditions for your specific iodinated pyrimidine.
Experimental Protocols
Protocol 1: Purification of 5-Iodouracil using Standard Silica Gel Column Chromatography
This protocol is a general guideline for the purification of a moderately polar iodinated pyrimidine.
1. Materials:
-
Crude 5-iodouracil
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Silica gel (230-400 mesh)
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Glass chromatography column
-
Cotton or glass wool
-
Sand
-
TLC plates (silica gel coated with fluorescent indicator)
-
Developing chamber
-
UV lamp
-
Collection tubes
2. Procedure:
-
TLC Analysis:
-
Prepare a developing chamber with a 5% MeOH in DCM solution.
-
Dissolve a small amount of the crude 5-iodouracil in a suitable solvent (e.g., a few drops of methanol).
-
Spot the crude mixture on a TLC plate.
-
Develop the plate and visualize it under a UV lamp to determine the Rf of the product and impurities. Adjust the solvent system if necessary to achieve good separation with the product Rf around 0.3.
-
-
Column Packing (Slurry Method):
-
Securely clamp the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 1 cm) on top of the plug.
-
In a beaker, make a slurry of silica gel in the initial, less polar eluent (e.g., 100% DCM).
-
Pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove air bubbles.
-
Allow the silica to settle, and drain the excess solvent until the solvent level is just above the top of the silica bed.
-
Add another thin layer of sand on top of the silica gel.
-
-
Sample Loading (Dry Loading Method):
-
Dissolve the crude 5-iodouracil in a minimal amount of a volatile solvent (like methanol).
-
Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Carefully add the initial eluent (e.g., 100% DCM) to the top of the column.
-
Apply gentle pressure (flash chromatography) to start the elution.
-
Begin collecting fractions.
-
Gradually increase the polarity of the eluent by adding increasing amounts of methanol (e.g., start with 100% DCM, then move to 1% MeOH in DCM, 2% MeOH in DCM, and so on).
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
-
Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure to obtain the purified 5-iodouracil.
-
Protocol 2: Purification using Deactivated Silica Gel
This protocol is recommended for acid-sensitive iodinated pyrimidines.
1. Materials:
-
Same as Protocol 1, with the addition of triethylamine (TEA).
2. Procedure:
-
Preparation of Eluent with TEA:
-
Prepare your mobile phase solutions (e.g., DCM and a stock solution of 10% MeOH in DCM) and add 1% triethylamine by volume to each.
-
-
Column Packing and Deactivation:
-
Pack the column with silica gel using the slurry method with the initial eluent containing 1% TEA.
-
Once packed, flush the column with one to two column volumes of the initial eluent containing TEA.[12]
-
-
Sample Loading and Elution:
-
Load the sample (either wet or dry loading).
-
Elute the column using the gradient of eluents containing 1% TEA.
-
Collect and analyze fractions as described in Protocol 1.
-
-
Isolation:
-
Combine the pure fractions.
-
When removing the solvent, it may be beneficial to co-evaporate with a solvent like toluene to help remove residual triethylamine.[11]
-
Visualizations
Caption: A general workflow for the column chromatography purification of iodinated pyrimidines.
Caption: Troubleshooting flowchart for preventing deiodination during column chromatography.
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. Chromatography [chem.rochester.edu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. silicycle.com [silicycle.com]
- 5. Chromatography [chem.rochester.edu]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. Chromatography [chem.rochester.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. silicycle.com [silicycle.com]
- 13. Tips and Tricks for the Lab: Column Packing - ChemistryViews [chemistryviews.org]
- 14. Synthesis and purification of iodoaziridines involving quantitative selection of the optimal stationary phase for chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of 2-Amino-4,6-Dimethyl-5-Iodopyrimidine
This technical support center provides guidance for researchers, scientists, and drug development professionals on the recrystallization of 2-Amino-4,6-Dimethyl-5-Iodopyrimidine. Below you will find troubleshooting advice, frequently asked questions, a general experimental protocol, and a summary of solvent suitability.
Troubleshooting and FAQs
This section addresses common issues encountered during the recrystallization of pyrimidine derivatives and provides potential solutions.
Q1: No crystals have formed after cooling the solution. What should I do?
A1: This is a common issue that can arise from several factors:
-
The solution may not be supersaturated: You may have used too much solvent. To address this, you can evaporate some of the solvent to increase the concentration of your compound and then attempt to cool the solution again.
-
The compound may be too soluble in the chosen solvent: Even at low temperatures, the compound may remain in solution. In this case, you will need to try a different solvent or a solvent mixture in which the compound is less soluble.
-
The solution cooled too quickly: Rapid cooling can sometimes inhibit crystal nucleation. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Q2: My compound has precipitated as an oil or an amorphous solid instead of crystals. How can I fix this?
A2: "Oiling out" or amorphous precipitation can occur for a few reasons:
-
High concentration of impurities: Impurities can interfere with the formation of a crystal lattice.[1] If your starting material is highly impure, consider a preliminary purification step like column chromatography.
-
The solution is too concentrated: A highly supersaturated solution can lead to rapid precipitation.[1] Reheat the solution and add a small amount of additional solvent to decrease the concentration slightly.[1]
-
Inappropriate solvent choice: The solvent's properties may not be ideal for crystal growth of your specific compound. Experiment with different solvents or solvent mixtures. For pyrimidine derivatives, common solvents include ethanol, methanol, and ethyl acetate.[2]
Q3: The crystals that formed are colored, but the pure compound should be colorless. How can I remove the colored impurities?
A3: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use a minimal amount of charcoal to avoid adsorbing your product. After adding the charcoal, heat the solution briefly and then perform a hot filtration to remove the charcoal before allowing the solution to cool.
Q4: How do I choose the best solvent for recrystallization?
A4: The ideal solvent is one in which your compound is highly soluble at elevated temperatures but has low solubility at room temperature or below.[2] You can determine a suitable solvent through small-scale experiments with various common laboratory solvents. For pyrimidine derivatives, good starting points are ethanol, methanol, ethyl acetate, or mixtures such as hexane/acetone or hexane/THF.[2]
Q5: My recrystallization yield is very low. What are the possible reasons?
A5: A low yield can be due to several factors:
-
Using too much solvent: This will result in a significant amount of your compound remaining in the mother liquor. You can try to recover more product by evaporating some of the solvent from the filtrate and cooling it again for a second crop of crystals.
-
Premature crystallization: If crystals form during hot filtration, you will lose product at this stage. To prevent this, use a pre-heated funnel and a minimal amount of hot solvent to wash the filter paper.
-
Incomplete crystallization: Ensure you have allowed sufficient time for crystallization and have cooled the solution in an ice bath to maximize the recovery of your product.
Solvent Suitability for Recrystallization
| Solvent System | Expected Solubility at Room Temperature | Expected Solubility at Elevated Temperature | Suitability for Recrystallization |
| Water | Low | Low to Moderate | Potentially suitable, but may require a large volume of solvent. |
| Ethanol | Low to Moderate | High | Good general-purpose solvent for pyrimidine derivatives.[2] |
| Methanol | Moderate | High | Similar to ethanol, a good choice for many pyrimidines.[2] |
| Ethyl Acetate | Low to Moderate | High | A good alternative to alcohols.[2] |
| Acetone | Moderate | High | Can be an effective solvent. |
| Hexane | Very Low | Low | Unlikely to be a good single solvent, but useful as an anti-solvent in a mixed system. |
| Hexane/Ethyl Acetate | Varies with ratio | Varies with ratio | A commonly used mixed solvent system that can be optimized for good crystal growth.[3] |
| Hexane/Acetone | Varies with ratio | Varies with ratio | Another effective mixed solvent system for pyrimidine derivatives.[2] |
Experimental Protocol: General Recrystallization Procedure
This protocol provides a general method for the recrystallization of 2-Amino-4,6-Dimethyl-5-Iodopyrimidine. The choice of solvent and specific volumes should be optimized based on small-scale trials.
1. Dissolution:
-
Place the crude 2-Amino-4,6-Dimethyl-5-Iodopyrimidine in an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., ethanol).
-
Heat the mixture on a hot plate with stirring until the solvent begins to boil.
-
Continue to add small portions of the hot solvent until the compound has completely dissolved.
2. Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot filtration. Keep the solution, funnel, and receiving flask hot to prevent premature crystallization.
3. Cooling and Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask can help to slow the cooling process.
-
Once the flask has reached room temperature, place it in an ice bath to maximize the formation of crystals.
4. Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
5. Drying:
-
Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
Recrystallization Troubleshooting Workflow
Caption: Troubleshooting workflow for the recrystallization of 2-Amino-4,6-Dimethyl-5-Iodopyrimidine.
References
Technical Support Center: Catalyst Deactivation in Pyrimidine Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst deactivation during pyrimidine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of catalyst deactivation in pyrimidine synthesis?
A1: Catalyst deactivation is the loss of catalytic activity and/or selectivity over time. The primary mechanisms can be categorized as chemical, thermal, and mechanical.[1] The most common causes include:
-
Poisoning: This is a chemical deactivation where impurities or reaction components strongly adsorb to the catalyst's active sites, rendering them ineffective.[2] Common poisons in organic synthesis include sulfur compounds, halides, heavy metals, and even water for certain Lewis acid catalysts.[3]
-
Fouling (Coking): This is the physical blockage of active sites and pores by the deposition of carbonaceous residues (coke) or polymeric byproducts formed during the reaction.[1][2][4]
-
Thermal Degradation (Sintering): High reaction temperatures can cause irreversible structural changes to the catalyst, such as the agglomeration of metal crystallites. This reduces the active surface area and, consequently, the catalyst's effectiveness.[1][2]
-
Leaching: This involves the dissolution of the active catalytic species from a solid support into the reaction medium.[1][5] This is particularly relevant for supported metal catalysts and can lead to a gradual loss of activity, especially during catalyst reuse.[3]
Q2: How can I distinguish between catalyst poisoning and other forms of deactivation?
A2: Differentiating between deactivation mechanisms is crucial for effective troubleshooting. Poisoning often results in a rapid and significant drop in catalytic activity.[3] In contrast, deactivation from thermal degradation or gradual fouling may present as a slower, more progressive decline in performance.[3] A useful diagnostic test is to run the reaction with highly purified reactants and solvents. If catalyst activity is restored, poisoning by impurities is the likely culprit.[3]
Q3: My reusable heterogeneous catalyst loses activity with each cycle. What is the likely cause?
A3: A progressive loss of activity in a reusable catalyst can be attributed to several factors:
-
Irreversible Poisoning: Small amounts of impurities in the reactants or solvent may accumulate on the catalyst over multiple cycles.[3]
-
Leaching: The active metal component may be gradually dissolving into the reaction medium with each run.[5]
-
Fouling: Byproducts may be progressively blocking the catalyst's pores and active sites.[3]
-
Mechanical Loss: A small amount of the catalyst may be physically lost during the recovery and washing process after each cycle.[3]
Q4: Can deactivated catalysts be regenerated?
A4: Yes, in many cases, catalysts can be regenerated, which can be more cost-effective than replacement. The appropriate method depends on the deactivation mechanism:
-
For Fouling/Coking: The catalyst can often be regenerated by carefully burning off the carbon deposits in a controlled stream of air or oxygen.[2]
-
For Poisoning: Regeneration can be more complex. It may involve washing the catalyst with specific solvents or acidic/alkaline solutions to remove the adsorbed poison.[6][7] For example, acid washing has been used to effectively remove poisoning by alkali metals or lead.[7][8]
-
For Leaching/Sintering: These forms of deactivation are often irreversible as they involve changes to the catalyst's fundamental structure or composition.
Troubleshooting Guides
This section provides step-by-step guidance for common problems encountered during catalyzed pyrimidine synthesis.
Issue 1: Low Yield or Poor Conversion of Starting Materials
A sudden or unexpected drop in product yield is a common sign of catalyst deactivation.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low reaction yield.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Catalyst Inactivity | 1. Verify Age & Storage: Ensure the catalyst has not expired and has been stored under the recommended conditions (e.g., inert atmosphere, desiccated).[3] 2. Test with a Control Reaction: Use a fresh batch of catalyst or a well-established reaction to confirm its activity. |
| Suboptimal Conditions | 1. Temperature: Excessively high temperatures can lead to thermal degradation of the catalyst or decomposition of reactants like urea.[9] Conversely, a temperature that is too low may result in slow or incomplete conversion.[9] 2. Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) to ensure it has been allowed to run to completion.[9] |
| Impurity Poisoning | 1. Purify Reactants: Use high-purity starting materials and anhydrous solvents. Water can act as an inhibitor for many Lewis acid catalysts.[3] 2. Inert Atmosphere: If the catalyst is sensitive to air or moisture, conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Incorrect Loading | 1. Optimize Catalyst Amount: Systematically vary the catalyst loading to determine the optimal concentration for your specific reaction.[3] |
Issue 2: Formation of Unwanted Side Products
The appearance of significant side products can indicate a loss of catalyst selectivity, which may be a symptom of deactivation.
Logical Relationship Diagram
Caption: Causes leading to side product formation.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Altered Catalyst Surface | 1. Characterize the Catalyst: Use analytical techniques such as XRD or SEM to inspect for changes in the catalyst's physical structure or morphology.[3] 2. Regenerate: If the catalyst is reusable, follow a suitable regeneration protocol to clean the active sites.[3] |
| Reaction Temperature | 1. Optimize Temperature: In some reactions, like the Biginelli synthesis, higher temperatures can favor competing reaction pathways.[9] Experiment with running the reaction at a lower temperature to improve selectivity.[9] |
| Reactant Decomposition | 1. Order of Addition: In syntheses involving thermally sensitive reagents like urea, adding it last to the reaction mixture can sometimes minimize its decomposition into byproducts.[9] |
| Solvent Effects | 1. Solvent Screening: The choice of solvent can influence reactant solubility and reaction rates. While common solvents like ethanol are often used, exploring other options or solvent-free conditions may improve yields and selectivity.[9] |
Experimental Protocols
Protocol 1: General Procedure for Monitoring Catalyst Activity via TLC
This protocol describes how to use Thin Layer Chromatography (TLC) to monitor the progress of a reaction, which is essential for assessing catalyst activity and determining the optimal reaction time.
Materials:
-
TLC plates (e.g., silica gel 60 F254)
-
Developing chamber
-
Capillary tubes for spotting
-
Eluent (e.g., 7:3 hexane:ethyl acetate, adjust as needed for your specific compounds)[9]
-
UV lamp for visualization
Procedure:
-
Prepare the Chamber: Pour a small amount of the chosen eluent into the developing chamber, ensuring the solvent level is below the spotting line on the TLC plate. Close the chamber and allow it to become saturated with solvent vapor.
-
Spot the Plate: At the start of the reaction (t=0), and at regular intervals thereafter (e.g., every 30 minutes), withdraw a tiny aliquot of the reaction mixture using a capillary tube.
-
Spot the mixture onto the starting line of the TLC plate. It is good practice to also spot the pure starting materials as a reference.
-
Develop the Plate: Carefully place the spotted TLC plate into the saturated chamber and close the lid. Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp.
-
Analysis: The disappearance of starting material spots and the appearance of a new product spot indicate that the reaction is proceeding. If the spots' intensities cease to change over time, the reaction has either completed or the catalyst has deactivated.
Protocol 2: General Catalyst Regeneration by Acid Washing
This procedure is a general guideline for regenerating a solid catalyst poisoned by acid-sensitive residues or alkali metals. Caution: Always consult the catalyst manufacturer's documentation for specific regeneration instructions. This process should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Deactivated solid catalyst
-
Dilute acid solution (e.g., 0.1 M Acetic Acid or Sulfuric Acid)[7][8]
-
Deionized water
-
Filter funnel and flask
-
Oven for drying
Procedure:
-
Recovery: After the reaction, carefully filter the solid catalyst from the reaction mixture. Wash it with a suitable solvent (e.g., ethanol) to remove any residual reactants and products.[9]
-
Acid Wash: Transfer the recovered catalyst to a beaker and add the dilute acid solution. Stir the slurry gently for a predetermined time (e.g., 1-2 hours) at room temperature. This step aims to dissolve and remove acid-soluble poisons.[7]
-
Filtration and Rinsing: Filter the catalyst from the acid solution. Wash the catalyst thoroughly with copious amounts of deionized water until the filtrate is neutral (test with pH paper). This step is critical to remove all residual acid.
-
Drying: Dry the washed catalyst in an oven at a temperature appropriate for the specific catalyst material (e.g., 100-120 °C) until a constant weight is achieved.
-
Activation (If Required): Some catalysts may require a final high-temperature calcination or reduction step to fully restore their activity. Refer to the catalyst's specific documentation.
Data Summary
The following table summarizes typical reaction parameters found in the literature for catalyzed pyrimidine synthesis, which can serve as a baseline for optimization and troubleshooting.
| Catalyst Type | Example | Typical Loading | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Brønsted Acid | Sulfated Zirconia | ~50 mg per mmol of aldehyde | 60 | 2-4 | >90 |
| Lewis Acid | ZnCl₂ | Catalytic amount | Varies | Varies | Good to excellent |
| Metal Complex | Copper-based | Catalytic amount | Varies | Varies | Good to excellent |
| Metal Complex | Iron-based | Catalytic amount | Varies | Varies | Good to excellent |
Data compiled from references[9],[10],[11]. The optimal conditions are highly dependent on the specific substrates and reaction scale.
References
- 1. mdpi.com [mdpi.com]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds [mdpi.com]
- 11. Pyrimidine synthesis [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to 5-Iodo-4,6-dimethylpyrimidin-2-amine and Other Halopyrimidines in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the pyrimidine scaffold is a cornerstone in the synthesis of a vast array of biologically active molecules, with applications ranging from pharmaceuticals to agrochemicals. Halogenated pyrimidines are pivotal precursors in these synthetic endeavors, serving as versatile handles for the introduction of molecular diversity through various cross-coupling and nucleophilic substitution reactions. Among these, 5-iodo-4,6-dimethylpyrimidin-2-amine stands out as a highly reactive and efficient building block. This guide provides an objective comparison of the synthetic utility of 5-iodo-4,6-dimethylpyrimidin-2-amine against its bromo- and chloro-analogs, supported by established reactivity principles and representative experimental data.
General Reactivity Trends in Cross-Coupling Reactions
The reactivity of halopyrimidines in palladium-catalyzed cross-coupling reactions is a critical factor in designing efficient synthetic routes. The choice of the halogen atom significantly influences the reaction kinetics and the required reaction conditions.
Influence of the Halogen
The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is a direct consequence of the carbon-halogen (C-X) bond dissociation energy. The trend follows the order:
I > Br > Cl > F [1]
This trend is inversely correlated with the C-X bond strength. The weaker C-I bond in iodopyrimidines facilitates the oxidative addition step in the catalytic cycle of reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Consequently, iodo-substituted pyrimidines, such as 5-iodo-4,6-dimethylpyrimidin-2-amine, are the most reactive substrates, often enabling reactions to proceed at lower temperatures and with shorter reaction times compared to their bromo and chloro counterparts.[1] Chloropyrimidines, possessing the strongest carbon-halogen bond among the three, are the least reactive and often necessitate more forcing reaction conditions, including higher temperatures, longer reaction times, and the use of more specialized and robust catalytic systems.[1] Fluoropyrimidines are generally considered unreactive in these cross-coupling reactions.[1]
Influence of the Halogen Position
The position of the halogen on the electron-deficient pyrimidine ring also plays a crucial role in its reactivity. The general order of reactivity for the different positions is:
C4(6) > C2 > C5 [1]
The C4 and C6 positions are the most electron-deficient, making them more susceptible to oxidative addition by the palladium catalyst. The C2 position is also activated, while the C5 position, where the halogen is located in the title compound, is the least reactive of the three main positions.[1] However, the enhanced reactivity of the iodo-substituent can often compensate for the less activated C5 position.
Comparative Performance in Key Synthetic Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. The higher reactivity of the C-I bond in 5-iodo-4,6-dimethylpyrimidin-2-amine is expected to translate into higher yields and milder reaction conditions compared to the bromo and chloro analogs.
| Halopyrimidine | Catalyst System (Typical) | Base (Typical) | Solvent (Typical) | Temperature (°C) | Reaction Time (h) | Yield (%) (Representative) |
| 5-Iodo-4,6-dimethylpyrimidin-2-amine | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | 2-12 | High (expected >85%) |
| 5-Bromo-4,6-dimethylpyrimidin-2-amine | Pd(PPh₃)₄ / Pd(dppf)Cl₂ | K₃PO₄ / Cs₂CO₃ | Toluene / DMF | 100-120 | 12-24 | Moderate to High (60-85%) |
| 5-Chloro-4,6-dimethylpyrimidin-2-amine | Pd₂(dba)₃ / Buchwald Ligands | Cs₂CO₃ / K₃PO₄ | Toluene / Dioxane | >120 | >24 | Lower (typically <60%) |
Note: The presented data is a qualitative representation based on general reactivity trends and data from similar halopyrimidine systems. Actual yields may vary depending on the specific boronic acid, catalyst, and reaction conditions.
Experimental Protocol: Representative Suzuki-Miyaura Coupling
A flame-dried Schlenk flask is charged with the 5-halopyrimidine (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), and a base such as K₂CO₃ (2.0 equiv.). The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times. A palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 equiv.), is then added. Anhydrous and degassed solvent, such as a mixture of 1,4-dioxane and water (4:1), is added via syringe. The reaction mixture is then heated with stirring. Upon completion, as monitored by TLC or LC-MS, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental transformation for the synthesis of arylamines. Similar to the Suzuki-Miyaura coupling, the reactivity of the halopyrimidine is paramount. 5-Iodo-4,6-dimethylpyrimidin-2-amine is expected to undergo C-N bond formation more readily than its bromo and chloro counterparts.
| Halopyrimidine | Catalyst System (Typical) | Base (Typical) | Solvent (Typical) | Temperature (°C) | Reaction Time (h) | Yield (%) (Representative) |
| 5-Iodo-4,6-dimethylpyrimidin-2-amine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 80-100 | 1-8 | High (expected >80%) |
| 5-Bromo-4,6-dimethylpyrimidin-2-amine | Pd₂(dba)₃ / BINAP | K₃PO₄ | Dioxane | 100-120 | 8-24 | Moderate to High (50-80%) |
| 5-Chloro-4,6-dimethylpyrimidin-2-amine | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | t-BuOH | >120 | >24 | Lower (typically <50%) |
Note: The presented data is a qualitative representation based on general reactivity trends and data from similar halopyrimidine systems. Actual yields may vary depending on the specific amine, catalyst, and reaction conditions.
Experimental Protocol: Representative Buchwald-Hartwig Amination
An oven-dried Schlenk tube is charged with the 5-halopyrimidine (1.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), a suitable phosphine ligand (e.g., Xantphos, 0.04 equiv.), and a base (e.g., NaOtBu, 1.4 equiv.). The tube is evacuated and backfilled with argon. Anhydrous, degassed toluene is added, followed by the amine (1.2 equiv.). The Schlenk tube is sealed and the mixture is heated in an oil bath with stirring. The reaction progress is monitored by LC-MS. After completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite, which is then washed with ethyl acetate. The filtrate is concentrated, and the residue is purified by flash column chromatography to afford the desired N-aryl or N-alkyl aminopyrimidine.
Sonogashira Coupling
The Sonogashira coupling allows for the formation of a C-C bond between a halide and a terminal alkyne, providing access to valuable alkynylpyrimidine derivatives. The reactivity trend of halopyrimidines remains consistent in this transformation, with 5-iodo-4,6-dimethylpyrimidin-2-amine being the most facile coupling partner.
| Halopyrimidine | Catalyst System (Typical) | Co-catalyst (Typical) | Base (Typical) | Solvent (Typical) | Temperature (°C) | Reaction Time (h) | Yield (%) (Representative) |
| 5-Iodo-4,6-dimethylpyrimidin-2-amine | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 25-60 | 1-6 | High (expected >80%) |
| 5-Bromo-4,6-dimethylpyrimidin-2-amine | Pd(PPh₃)₄ | CuI | i-Pr₂NH | DMF | 60-80 | 6-18 | Moderate to High (50-80%) |
| 5-Chloro-4,6-dimethylpyrimidin-2-amine | Pd(OAc)₂ / SPhos | CuI | K₂CO₃ | Dioxane | >100 | >24 | Low (typically <40%) |
Note: The presented data is a qualitative representation based on general reactivity trends and data from similar halopyrimidine systems. Actual yields may vary depending on the specific alkyne, catalyst, and reaction conditions.
Experimental Protocol: Representative Sonogashira Coupling
To a solution of the 5-halopyrimidine (1.0 equiv.) in a suitable solvent such as THF or DMF are added the terminal alkyne (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equiv.), and a copper(I) co-catalyst (e.g., CuI, 0.05 equiv.). A base, typically an amine such as triethylamine or diisopropylamine (2.0 equiv.), is then added. The reaction mixture is stirred at the appropriate temperature under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS). The reaction mixture is then quenched with aqueous ammonium chloride solution and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
In addition to palladium-catalyzed reactions, halopyrimidines are excellent substrates for nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyrimidine ring facilitates the attack of nucleophiles. The reactivity in SNAr reactions is often governed by the electronegativity and the ability of the halogen to act as a leaving group. The general trend for leaving group ability is:
F > Cl > Br > I
This trend is opposite to that observed in cross-coupling reactions. However, the overall rate of SNAr can be complex and influenced by the nature of the nucleophile and reaction conditions. For 5-halopyrimidines, the C5 position is less activated towards SNAr compared to the C2, C4, and C6 positions. Therefore, forcing conditions might be required for substitutions at this position, regardless of the halogen.
Conclusion
In the realm of synthetic chemistry, particularly for applications in drug discovery and development, the choice of starting materials is critical for the efficiency and success of a synthetic campaign. When considering the functionalization of the 5-position of the 2-amino-4,6-dimethylpyrimidine core via cross-coupling reactions, 5-iodo-4,6-dimethylpyrimidin-2-amine emerges as the superior choice. Its high reactivity allows for milder reaction conditions, shorter reaction times, and often leads to higher yields compared to its bromo and chloro analogs. This enhanced reactivity can be particularly advantageous when working with sensitive or complex coupling partners.
While 5-bromo-4,6-dimethylpyrimidin-2-amine offers a good balance of reactivity and stability, and 5-chloro-4,6-dimethylpyrimidin-2-amine provides a more cost-effective but less reactive alternative, the iodo-derivative provides the most reliable and efficient pathway for the rapid synthesis of diverse libraries of 5-substituted 2-amino-4,6-dimethylpyrimidines. For nucleophilic aromatic substitution reactions at the 5-position, the choice of halogen is less straightforward and is highly dependent on the specific nucleophile and reaction conditions, though this position is generally less reactive towards SNAr. Ultimately, the selection of the optimal halopyrimidine will depend on a careful consideration of the desired transformation, the scale of the synthesis, and economic factors.
References
A Comparative Guide to the Biological Activity of Iodo- vs. Bromo-Substituted Pyrimidines
For Researchers, Scientists, and Drug Development Professionals
The introduction of halogen atoms into the pyrimidine scaffold is a well-established strategy in medicinal chemistry to modulate the biological activity, metabolic stability, and pharmacokinetic properties of therapeutic agents. Among the halogens, bromine and iodine are frequently utilized due to their size, electronegativity, and ability to form halogen bonds, which can significantly influence interactions with biological targets. This guide provides an objective comparison of the biological activities of iodo- and bromo-substituted pyrimidines, supported by experimental data, to aid in the rational design of novel therapeutics.
Comparative Biological Activity: A Data-Driven Overview
The choice between an iodine or a bromine substituent can lead to profound differences in biological outcomes, ranging from anticancer and antiviral activity to radiosensitization. While direct head-to-head comparisons across various scaffolds are limited in published literature, key studies on specific analogs, particularly 5-halodeoxyuridines, provide valuable insights.
Radiosensitization in Cancer Therapy
One of the most well-documented comparisons is in the field of radiation oncology, where 5-bromo-2'-deoxyuridine (BrdUrd) and 5-iodo-2'-deoxyuridine (IdUrd) are investigated as radiosensitizers. These compounds are incorporated into the DNA of proliferating cancer cells in place of thymidine, sensitizing them to the effects of ionizing radiation.
A comparative study using HT29 human colon cancer cells revealed that BrdUrd may be superior to IdUrd as a radiosensitizer for colorectal cancer.[1] The incorporation of BrdUrd into the DNA of tumor xenografts was consistently higher than that of IdUrd under the same administration conditions, by a factor of 1.2 to 3.6.[1] Furthermore, BrdUrd administration was associated with less weight loss and hematological toxicity, suggesting a better safety profile.[1]
Table 1: Comparison of BrdUrd and IdUrd as Radiosensitizers in HT29 Colon Cancer Model
| Feature | 5-Bromo-2'-deoxyuridine (BrdUrd) | 5-Iodo-2'-deoxyuridine (IdUrd) | Reference |
| DNA Incorporation | Significantly and consistently greater than IdUrd (by a factor of 1.2-3.6 in xenografts) | Lower than BrdUrd | [1] |
| Radiosensitization | Effective radiosensitizer, effect is increased with FdUrd co-administration | Effective radiosensitizer | [1] |
| Toxicity | Tended to produce less weight loss and hematological toxicity | Higher tendency for weight loss and hematological toxicity | [1] |
Antiviral Activity
Halogenated pyrimidines have a long history as antiviral agents, primarily targeting herpesviruses. Both 5-iododeoxyuridine and 5-bromodeoxyuridine have been studied for their effects on Herpes Simplex Virus (HSV). In a study on latent HSV infection in rabbit kidney cells, the timing of drug administration was critical and elicited different responses. Treatment with either BrdUrd or IdUrd before viral infection increased the subsequent rate of virus recovery. However, when the drugs were applied after a latent infection was established, BrdUrd had no effect on the rate of virus recovery but did extend the latent period before the virus became active again.[2][3]
Table 2: Antiviral Effects of Halogenated Deoxyuridines on Latent HSV Infection
| Treatment Condition | 5-Bromo-2'-deoxyuridine (BrdUrd) | 5-Iodo-2'-deoxyuridine (IdUrd) | Reference |
| Pre-infection | Increased subsequent rate of virus recovery | Increased subsequent rate of virus recovery | [2][3] |
| Post-latency | Extended the latent period | Not specified in the study | [2][3] |
Anticancer Cytotoxicity
Direct comparisons of iodo- versus bromo-substituted pyrimidines for general cytotoxicity are less common. The activity is highly dependent on the entire molecular scaffold, not just the halogen substituent. However, structure-activity relationship (SAR) studies often provide clues. For instance, in a series of 5-substituted-2-anilino-4-(thiazol-5-yl)pyrimidines developed as CDK inhibitors, the C5-fluoro analog was a potent inhibitor, while the C5-chloro analog showed a more than 3-fold reduction in activity, suggesting that smaller, more electronegative halogens may be favored at that position in that specific scaffold. While not a direct iodo- vs. bromo- comparison, it highlights the significant impact of the halogen's nature.[4]
In another study on pyrrolo[3,2-d]pyrimidines, the introduction of iodine at the C7 position was found to significantly enhance antiproliferative potency, reducing the IC50 into the sub-micromolar range compared to the non-iodinated parent compound. This suggests that the larger, more polarizable iodine atom can be crucial for enhancing activity in certain heterocyclic systems.
Signaling Pathways and Mechanisms of Action
The biological effects of halogenated pyrimidines are mediated through their interaction with various cellular pathways. As radiosensitizers, their primary mechanism involves incorporation into DNA, which, upon irradiation, leads to the formation of reactive radicals that induce difficult-to-repair DNA damage, such as double-strand breaks.
Experimental Protocols
Reproducibility is paramount in scientific research. Below are detailed methodologies for key experiments cited in the evaluation of halogenated pyrimidines.
Protocol 1: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is proportional to the number of viable cells.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., HT29, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (iodo- and bromo-substituted pyrimidines) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS, sterile filtered)[5]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[3]
-
Phosphate-Buffered Saline (PBS)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate at 37°C in a 5% CO₂ humidified atmosphere for 24 hours to allow for cell attachment.[5]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with vehicle (DMSO) as a negative control and untreated cells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.[1]
-
MTT Addition: After incubation, add 10-20 µL of the MTT stock solution to each well (final concentration of approximately 0.5 mg/mL).[6]
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[3]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking or pipetting.[5]
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Protocol 2: In Vitro Kinase Inhibition Assay (Generic TR-FRET based)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are commonly used to measure kinase activity and inhibition. They measure the phosphorylation of a substrate by a kinase.
Materials:
-
Purified target kinase
-
Fluorescein- or GFP-labeled substrate peptide
-
Terbium-labeled anti-phospho-substrate antibody
-
Test compounds (iodo- and bromo-substituted pyrimidines) dissolved in DMSO
-
ATP
-
Kinase reaction buffer
-
384-well low-volume plates
-
TR-FRET compatible microplate reader
Procedure:
-
Reagent Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute this series into the kinase reaction buffer to achieve the final assay concentrations. Prepare solutions of the kinase, substrate/ATP mix, and detection antibody in the reaction buffer.
-
Kinase Reaction:
-
Add 5 µL of the diluted test compound solution to the wells of a 384-well plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.
-
Add 5 µL of the kinase solution to all wells except the "no enzyme" controls.
-
Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the reaction by adding 10 µL of the substrate/ATP solution. The ATP concentration should ideally be close to its Km value for the kinase.
-
-
Incubation: Incubate the reaction plate at room temperature for the optimized reaction time (e.g., 60-90 minutes).
-
Reaction Termination and Detection: Stop the kinase reaction by adding 10 µL of the Terbium-labeled antibody detection solution.
-
Final Incubation: Incubate the plate for at least 60 minutes at room temperature to allow for antibody binding.
-
Measurement: Read the plate on a TR-FRET microplate reader, measuring the emission at two wavelengths (e.g., 520 nm for the acceptor and 490 nm for the donor).
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). Determine the percent inhibition for each compound concentration relative to the "no inhibitor" control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
The choice between iodine and bromine as a substituent on a pyrimidine scaffold has significant consequences for biological activity. In the well-studied context of deoxyuridine analogs, 5-bromodeoxyuridine appears to offer advantages over 5-iododeoxyuridine as a radiosensitizer , demonstrating superior incorporation into tumor DNA and lower systemic toxicity.[1] In antiviral applications, the two can elicit different responses depending on the context of the infection.[2][3]
For other biological activities like enzyme inhibition and general cytotoxicity, the current body of literature does not support a universal superiority of one halogen over the other. The optimal choice is highly dependent on the specific molecular scaffold and the topology of the target's binding site. The larger size and greater polarizability of iodine may facilitate stronger halogen bonds or van der Waals interactions in some targets, while the smaller size of bromine may be sterically favored in others. This guide underscores the importance of synthesizing and evaluating both iodo- and bromo-substituted analogs during the lead optimization phase of drug discovery to empirically determine the optimal halogen for a given biological target.
References
- 1. The potential superiority of bromodeoxyuridine to iododeoxyuridine as a radiation sensitizer in the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of 5-Bromodeoxyuridine and 5-Iododeoxyuridine on a Latent Herpes Simplex Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. par.nsf.gov [par.nsf.gov]
- 6. pubs.acs.org [pubs.acs.org]
A Spectroscopic Showdown: Unveiling the Contrasting Signatures of Iodinated and Chlorinated Pyrimidines
For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is paramount. Halogenated pyrimidines, a critical class of compounds in medicinal chemistry and chemical biology, exhibit distinct spectroscopic properties based on the identity of the halogen substituent. This guide provides a comprehensive comparison of iodinated and chlorinated pyrimidines, focusing on key spectroscopic techniques, and offers detailed experimental protocols and visual workflows to support further research.
The substitution of a hydrogen atom with a halogen on the pyrimidine ring significantly alters the molecule's electronic distribution, size, and lipophilicity. These modifications, in turn, manifest as unique fingerprints in various spectroscopic analyses, including Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. Understanding these differences is crucial for structure elucidation, reaction monitoring, and comprehending the biological activity of these compounds, particularly their role as radiosensitizers in cancer therapy by inducing DNA damage.
Data Presentation: A Comparative Analysis of Spectroscopic Data
To facilitate a clear comparison, the following tables summarize the key spectroscopic data for 5-iodouracil and 5-chlorouracil, two representative examples of iodinated and chlorinated pyrimidines.
Table 1: UV-Vis Absorption Data
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) | Reference |
| 5-Chlorouracil | Water (pH 7) | ~275 | Not specified | [1] |
| 5-Iodouracil | Human Serum | 290 | Not specified | [2] |
Note: A direct comparison of molar absorptivity is challenging due to the different solvents and experimental conditions reported in the literature. However, a slight bathochromic (red) shift is observed for the iodinated pyrimidine compared to the chlorinated analogue, which is consistent with the higher polarizability of iodine.
Table 2: ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Compound | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-6 | C-2 | |
| 5-Chlorouracil | 8.11 | 150.2 |
| 5-Iodouracil | 8.23 | 151.1 |
NMR data sourced from theoretical and experimental studies on 5-halogenouracils.
Table 3: Mass Spectrometry Fragmentation Data (Electron Ionization)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 5-Chlorouracil | 146/148 (due to ³⁵Cl/³⁷Cl isotopes) | 110 ([M-HCl]⁻), 35/37 (Cl⁻)[3] |
| 5-Iodouracil | 238 | 127 (I⁻), 111 ([M-I]⁺), 83 |
Fragmentation patterns are based on electron ionization mass spectra. The presence of characteristic isotope patterns for chlorine is a key distinguishing feature.
Mandatory Visualization
Signaling Pathway: DNA Damage Response
Halogenated pyrimidines, when incorporated into DNA, can enhance the effects of radiation therapy. This diagram illustrates a simplified pathway of how these compounds can lead to increased DNA damage and subsequent cellular responses.
Caption: DNA damage response pathway initiated by halogenated pyrimidines.
Experimental Workflow
This diagram outlines a typical workflow for the synthesis and spectroscopic characterization of halogenated pyrimidines.
Caption: Workflow for synthesis and spectroscopic analysis.
Experimental Protocols
UV-Vis Spectroscopy
Objective: To determine the maximum absorption wavelength (λmax) of the halogenated pyrimidine.
Methodology:
-
Sample Preparation: Prepare a stock solution of the halogenated pyrimidine in a suitable UV-transparent solvent (e.g., methanol, water, or ethanol) at a concentration of approximately 1 mg/mL.
-
Dilution: Dilute the stock solution with the same solvent to obtain a final concentration that gives an absorbance reading between 0.2 and 0.8 at the λmax. A typical starting concentration is 10 µg/mL.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blanking: Fill a quartz cuvette with the pure solvent to be used as a blank and record a baseline spectrum.
-
Measurement: Fill a second quartz cuvette with the diluted sample solution and record the absorption spectrum over a range of 200-400 nm.
-
Analysis: Determine the wavelength of maximum absorbance (λmax) from the resulting spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the chemical structure by analyzing the chemical shifts and coupling constants of ¹H and ¹³C nuclei.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the halogenated pyrimidine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) in a clean NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
¹³C NMR: Acquire a one-dimensional carbon NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction.
-
Analysis: Analyze the chemical shifts (δ) in parts per million (ppm) and any observed spin-spin coupling patterns to assign the signals to the respective nuclei in the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the halogenated pyrimidine.
Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) is common. For less volatile or thermally labile compounds, direct infusion with electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) can be used.
-
Ionization: Ionize the sample using an appropriate method (e.g., electron ionization at 70 eV).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum.
-
Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain structural information and identify characteristic isotopic patterns (e.g., for chlorine).
X-ray Crystallography
Objective: To determine the precise three-dimensional atomic structure of the halogenated pyrimidine in the solid state.
Methodology:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction (typically > 0.1 mm in all dimensions). This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
-
Crystal Mounting: Mount a suitable single crystal on a goniometer head.
-
Data Collection: Place the crystal in a monochromatic X-ray beam and rotate it while collecting diffraction data on a detector.
-
Data Processing: Process the raw diffraction images to determine the unit cell parameters and the intensities of the reflections.
-
Structure Solution and Refinement: Solve the phase problem to generate an initial electron density map. Build a molecular model into the electron density and refine the atomic positions and thermal parameters to achieve the best fit with the experimental data.
-
Analysis: Analyze the final crystal structure to determine bond lengths, bond angles, and intermolecular interactions.
References
Efficacy of 2-Aminopyrimidine Derivatives as Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold, particularly the 2-aminopyrimidine core, is a well-established pharmacophore in the development of kinase inhibitors. Its ability to form key hydrogen bond interactions within the ATP-binding site of various kinases has made it a privileged structure in medicinal chemistry. This guide provides a comparative analysis of the efficacy of 2-aminopyrimidine derivatives as kinase inhibitors, with a focus on analogs of the 4,6-dimethylpyrimidin-2-amine scaffold. While direct and extensive research on 5-iodo-4,6-dimethylpyrimidin-2-amine derivatives as kinase inhibitors is not prominently available in the current body of scientific literature, this guide leverages data from structurally related compounds to provide valuable insights into their potential as therapeutic agents. The information presented herein is intended to guide researchers in the design and development of novel kinase inhibitors based on the 2-aminopyrimidine framework.
Comparative Efficacy of 2-Amino-4,6-dimethylpyrimidine Analogs and Other 2-Aminopyrimidine Derivatives
The following tables summarize the in vitro kinase inhibitory activity of various 2-aminopyrimidine derivatives, providing a comparative overview of their potency and selectivity. These compounds target a range of kinases, primarily Cyclin-Dependent Kinases (CDKs) and Fibroblast Growth Factor Receptors (FGFRs), which are crucial regulators of cell cycle progression and signaling pathways often dysregulated in cancer.
Table 1: Inhibitory Activity of 2-Amino-4,6-dimethylpyrimidine Analogs against Kinases
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Compound 6O | FGFR4 | 75.3 | [1] |
| FGFR1 | >50,000 | [1] | |
| FGFR2 | 35,482 | [1] | |
| FGFR3 | >30,000 | [1] | |
| BLU9931 (Reference) | FGFR4 | Not specified in this study | [1] |
| Compound 9 | MARK4 | 12,980 | [2] |
| Compound 14 | MARK4 | 7,520 | [2] |
Note: Compound 6O is a 2-amino-4,6-dimethylpyrimidin-5-ol derivative, a close structural analog of the topic of interest.
Table 2: Inhibitory Activity of Other 2-Aminopyrimidine Derivatives against CDKs and Other Kinases
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| Compound 8h | PLK4 | 0.0067 | [3] |
| Compound 3b | PLK4 | 0.0312 | [3] |
| Compound 4f | CDK2 | Not specified (Antioxidant activity IC50: 98.5 µg/ml) | [4] |
| Compound 4g | CDK2 | Not specified (Antioxidant activity IC50: 117.8 µg/ml) | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for evaluating the efficacy of 2-aminopyrimidine-based kinase inhibitors.
In Vitro Kinase Inhibition Assay
This assay is fundamental for determining the direct inhibitory effect of a compound on a specific kinase.
-
Reagents and Materials:
-
Purified recombinant kinase (e.g., CDK2/Cyclin A, FGFR4).
-
Kinase-specific substrate (e.g., histone H1 for CDKs, synthetic peptide for FGFRs).
-
ATP (Adenosine triphosphate).
-
Test compounds dissolved in DMSO.
-
Kinase assay buffer (composition varies depending on the kinase, but typically contains Tris-HCl, MgCl2, DTT, and BSA).
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit, radiolabeled ATP [γ-32P]ATP).
-
-
Procedure:
-
A reaction mixture is prepared containing the purified kinase and its substrate in the kinase assay buffer.
-
The test compounds are serially diluted and added to the reaction mixture.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C for 60 minutes).
-
The reaction is stopped, and the amount of product (phosphorylated substrate) or remaining ATP is quantified.
-
For radiometric assays, the phosphorylated substrate is captured on a filter, and the radioactivity is measured.
-
For luminescence-based assays like ADP-Glo™, the amount of ADP produced is converted into a light signal.
-
-
Data Analysis:
-
The percentage of kinase activity is calculated relative to a DMSO control.
-
IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell-Based Proliferation Assay (MTT Assay)
This assay assesses the effect of the compounds on the viability and proliferation of cancer cell lines.
-
Cell Culture:
-
Cancer cell lines (e.g., pancreatic cancer cell lines for CDK inhibitors, hepatocellular carcinoma cell lines for FGFR4 inhibitors) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
-
Compound Treatment:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds or a vehicle control (DMSO).
-
-
Incubation:
-
The plates are incubated for a specified period (typically 48-72 hours) to allow the compounds to exert their effects.
-
-
MTT Addition and Incubation:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
The plates are incubated for an additional 2-4 hours, during which viable cells metabolize the MTT into a purple formazan product.
-
-
Data Analysis:
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
GI50 values (the concentration of the compound that causes 50% growth inhibition) are determined.
-
Signaling Pathways and Experimental Workflows
CDK Signaling Pathway in Cell Cycle Regulation
Cyclin-Dependent Kinases are key regulators of the cell cycle. Their inhibition can lead to cell cycle arrest and apoptosis, making them attractive targets for cancer therapy.
Caption: Simplified CDK signaling pathway in cell cycle regulation.
FGFR Signaling Pathway
Fibroblast Growth Factor Receptors are involved in cell proliferation, differentiation, and migration. Aberrant FGFR signaling is implicated in various cancers.
Caption: Overview of the FGFR signaling pathway.
General Experimental Workflow for Kinase Inhibitor Evaluation
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel kinase inhibitor.
Caption: Experimental workflow for kinase inhibitor evaluation.
Conclusion
Derivatives of the 2-aminopyrimidine scaffold have demonstrated significant potential as inhibitors of various kinases, particularly those implicated in cancer progression like CDKs and FGFRs. While specific data on 5-iodo-4,6-dimethylpyrimidin-2-amine derivatives remains to be fully elucidated in published literature, the comparative analysis of structurally related compounds provides a strong rationale for their investigation. The data presented in this guide, including inhibitory activities, experimental protocols, and pathway visualizations, serves as a valuable resource for researchers aiming to design and develop next-generation kinase inhibitors with improved potency and selectivity. Further exploration of substitutions at the 5-position of the 4,6-dimethylpyrimidin-2-amine core, including the iodo group, could lead to the discovery of novel and effective therapeutic agents.
References
- 1. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies [frontiersin.org]
- 3. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
In-Vitro Efficacy of 5-Iodo-4,6-dimethylpyrimidin-2-amine: A Comparative Overview
Despite a comprehensive search of available scientific literature, no specific in-vitro experimental data was found for the compound 5-Iodo-4,6-dimethylpyrimidin-2-amine. This guide, therefore, provides a comparative framework for the potential in-vitro testing of this compound, drawing parallels from studies on structurally related pyrimidine derivatives. The information presented herein is intended to guide researchers in designing experimental protocols and to offer a perspective on the anticipated biological activities based on the broader class of pyrimidine compounds.
The pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1][2][3] In-vitro testing of novel pyrimidine compounds is a critical first step in the drug discovery process to elucidate their potential therapeutic applications.
Potential In-Vitro Bioactivity Assessment
Based on the activities of analogous compounds, the in-vitro evaluation of 5-Iodo-4,6-dimethylpyrimidin-2-amine would likely focus on several key areas:
-
Anticancer Activity: Pyrimidine derivatives are frequently evaluated for their cytotoxic effects against various cancer cell lines.[2][3]
-
Enzyme Inhibition: Many pyrimidines function by inhibiting specific enzymes involved in disease pathways.[2]
-
Antimicrobial Activity: The pyrimidine nucleus is also a core component of various antimicrobial agents.[1]
Comparative Data of Structurally Related Pyrimidine Derivatives
To provide a context for potential efficacy, the following tables summarize in-vitro data for various pyrimidine derivatives. It is crucial to note that these results are not directly transferable to 5-Iodo-4,6-dimethylpyrimidin-2-amine but can serve as a benchmark for comparison once experimental data for the target compound becomes available.
Table 1: Cytotoxicity of Various Pyrimidine Derivatives Against Cancer Cell Lines
| Compound Class | Cell Line | IC50 (µM) | Reference |
| 2-Amino-4,6-diarylpyrimidine-5-carbonitriles | Human Adenosine A1 Receptor | Ki (nM) range | [4] |
| 6-Amino-5-cyano-2-thiopyrimidines | Leukemia | GI50 (µM) range | [3] |
| 2-Amino-4,6-dimethylpyrimidin-5-ol derivatives | Hepatocellular Carcinoma (Hep3B) | 4.5 | [2][5] |
Table 2: Enzyme Inhibition by Pyrimidine Derivatives
| Compound Class | Target Enzyme | IC50 (µM) | Reference |
| 5-Substituted 2-amino-4,6-dichloropyrimidines | Nitric Oxide Synthase (iNOS) | 2 - 36 | [6] |
| 2-Amino-4,6-dimethylpyrimidin-5-ol derivatives | Fibroblast Growth Factor Receptor 4 (FGFR4) | Varies | [2][5] |
Table 3: Antimicrobial Activity of Pyrimidine Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Pyrimidopyrimidine derivatives | Staphylococcus aureus | Varies | [1] |
| Pyrimidopyrimidine derivatives | Escherichia coli | Varies | [1] |
| Pyrimidopyrimidine derivatives | Candida albicans | Varies | [1] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of in-vitro findings. Below are standard protocols for key experiments.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of the test compound and a vehicle control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Enzyme Inhibition Assay
The specific protocol for an enzyme inhibition assay will vary depending on the target enzyme. A general workflow is as follows:
-
Reagent Preparation: Prepare assay buffer, substrate, enzyme, and test compound solutions.
-
Reaction Mixture: In a microplate, combine the buffer, enzyme, and test compound at various concentrations.
-
Pre-incubation: Incubate the mixture for a defined period to allow for compound-enzyme interaction.
-
Reaction Initiation: Initiate the reaction by adding the substrate.
-
Detection: Measure the enzyme activity by monitoring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., fluorescence, absorbance).
-
Data Analysis: Determine the IC50 value of the compound by plotting the enzyme activity against the compound concentration.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Compound Dilution: Prepare serial dilutions of the test compound in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizing Experimental Workflows
To illustrate the logical flow of in-vitro testing, the following diagrams are provided.
Caption: Workflow for a typical MTT-based cytotoxicity assay.
Caption: General workflow for an in-vitro enzyme inhibition assay.
Conclusion
While direct experimental evidence for the in-vitro activity of 5-Iodo-4,6-dimethylpyrimidin-2-amine is currently unavailable, the established biological profiles of related pyrimidine derivatives suggest that it is a promising candidate for anticancer, enzyme inhibitory, and antimicrobial screening. The experimental protocols and comparative data provided in this guide offer a foundational framework for initiating such investigations. Future in-vitro studies are essential to elucidate the specific biological activities and therapeutic potential of this compound.
References
- 1. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Pyrimidine-Based FGFR4 Inhibitors in Oncology Research
For researchers, scientists, and drug development professionals, the landscape of targeted cancer therapy is continually evolving. A key area of focus is the development of selective inhibitors for Fibroblast Growth Factor Receptor 4 (FGFR4), a critical driver in a subset of cancers, particularly hepatocellular carcinoma (HCC).[1][2][3] Pyrimidine-based scaffolds have emerged as a promising foundation for the design of potent and selective FGFR4 inhibitors.
This guide provides an objective comparison of the performance of various pyrimidine-based FGFR4 inhibitors, supported by experimental data. We delve into their biochemical and cellular potencies, selectivity profiles, and the underlying experimental methodologies.
Data Presentation: Head-to-Head Inhibitor Comparison
The following tables summarize the biochemical and cellular potencies of selected pyrimidine-based FGFR4 inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency, with lower values indicating greater potency. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to potential variations in assay conditions.
| Inhibitor | Scaffold Type | FGFR4 IC50 (nM) | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | Cellular IC50 (nM) | Cell Line | Reference(s) |
| Fisogatinib (BLU-554) | Pyrimidine-based | 2.6 - 6.0 | >10,000 | >10,000 | >10,000 | 380 | MDA-MB-453 | [1] |
| Compound 2n | 2-Aminopyrimidine | 2.6 | >10,000 | >10,000 | >10,000 | 380 | MDA-MB-453 | [1] |
| Compound 7n | Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine | 3.8 | 8 | 4 | - | - | - | [4] |
| PRN1371 | Pyrido[2,3-d]pyrimidin-7(8H)-one | 19.3 | 0.6 | 1.3 | 4.1 | - | - | [5] |
| Compound 1 | 2-amino-6,8-dimethyl-pyrido[2,3-d]pyrimidin-7(8H)-one | - | >100-fold selective for FGFR4 vs FGFR1-3 | - | - | 9 | - | [6] |
| Compound 6O | Aminodimethylpyrimidinol | 75.3 | >50,000 | 35,482 | >30,000 | - | - | [7] |
Experimental Protocols
Accurate assessment of inhibitor potency and selectivity is crucial in drug development. Below are detailed methodologies for key experiments cited in the comparison.
In Vitro FGFR4 Kinase Assay (e.g., Z'-Lyte™ or ADP-Glo™)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified FGFR4.
Objective: To determine the biochemical IC50 value of an inhibitor against FGFR4.
Materials:
-
Recombinant human FGFR4 enzyme.
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 2.5 mM MnCl₂, 50 µM DTT).[8]
-
ATP solution.
-
Substrate (e.g., a synthetic peptide like Poly (Glu4,Tyr1) or a fluorescently labeled substrate).
-
Test inhibitor.
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay reagents).[9][10]
-
384-well plates.
-
Microplate reader.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute in the assay buffer to the desired final concentrations.
-
Kinase Reaction Setup: In a 384-well plate, add the FGFR4 enzyme and the substrate to the kinase buffer.
-
Inhibitor Addition: Add the diluted test inhibitor or DMSO (vehicle control) to the wells.
-
Reaction Initiation: Initiate the reaction by adding the ATP solution. The final ATP concentration should be at or near the Km for FGFR4.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).[8][9]
-
Detection: Stop the kinase reaction and measure the kinase activity using a suitable detection method. For the ADP-Glo™ assay, this involves adding the ADP-Glo™ Reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[9][10]
-
Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based FGFR4 Phosphorylation Assay (Western Blot)
This assay measures the inhibition of FGFR4 autophosphorylation in a cellular context.
Objective: To determine the cellular potency of an inhibitor in blocking ligand-induced FGFR4 activation.
Materials:
-
Cell line expressing FGFR4 (e.g., MDA-MB-453 or Hep3B).[1]
-
Cell culture medium and supplements.
-
FGF19 ligand.
-
Test inhibitor.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
Western blotting apparatus and reagents.
-
Primary antibodies against phospho-FGFR4 and total FGFR4.
-
Secondary antibody conjugated to HRP.
-
Chemiluminescent substrate.
Procedure:
-
Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere. Serum-starve the cells for 12-24 hours. Pre-treat the cells with various concentrations of the test inhibitor or vehicle (DMSO) for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with FGF19 for a short period (e.g., 15-30 minutes) to induce FGFR4 phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each lysate by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate it with the primary antibody against phospho-FGFR4. Subsequently, probe with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate. The membrane can be stripped and re-probed for total FGFR4 as a loading control.
-
Data Analysis: Quantify the band intensities and normalize the phospho-FGFR4 signal to the total FGFR4 signal. Plot the normalized signal against the inhibitor concentration to determine the cellular IC50 value.
Visualizing the Landscape
FGFR4 Signaling Pathway
The following diagram illustrates the canonical FGFR4 signaling pathway, which is a key target for the described inhibitors. Upon binding of its ligand, primarily FGF19, and the co-receptor β-Klotho, FGFR4 dimerizes and autophosphorylates, leading to the activation of downstream signaling cascades such as the RAS-RAF-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[11][12][13]
Experimental Workflow for Inhibitor Screening
The process of identifying and characterizing novel FGFR4 inhibitors typically follows a structured workflow, from initial high-throughput screening to in-depth cellular and in vivo validation.
Conclusion
The development of pyrimidine-based FGFR4 inhibitors represents a significant advancement in targeted cancer therapy. Compounds like fisogatinib (BLU-554) and other novel pyrimidine derivatives demonstrate high potency and selectivity for FGFR4, offering a promising therapeutic strategy for cancers driven by aberrant FGFR4 signaling. The data and protocols presented in this guide provide a framework for the continued research and development of this important class of inhibitors. Further head-to-head comparative studies under standardized conditions will be invaluable in elucidating the subtle but critical differences in the pharmacological profiles of these emerging drug candidates.
References
- 1. 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Discovery of novel FGFR4 inhibitors through a build-up fragment strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship studies of Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine derivatives to develop selective FGFR inhibitors as anticancer agents for FGF19-overexpressed hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of Selective, Covalent FGFR4 Inhibitors with Antitumor Activity in Models of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. promega.com [promega.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reactome | Signaling by FGFR4 [reactome.org]
- 13. researchgate.net [researchgate.net]
Validating the Mechanism of Action of 5-Iodo-4,6-dimethylpyrimidin-2-amine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential mechanisms of action for 5-Iodo-4,6-dimethylpyrimidin-2-amine derivatives. While direct experimental data on this specific scaffold is limited in the public domain, this document synthesizes findings from structurally analogous pyrimidine derivatives to validate and propose likely biological activities. The following sections present comparative data, detailed experimental protocols, and visual representations of associated signaling pathways to support further investigation and drug development efforts.
Proposed Mechanisms of Action
Based on the analysis of structurally related compounds, 5-Iodo-4,6-dimethylpyrimidin-2-amine derivatives are proposed to exert their biological effects through two primary mechanisms:
-
Kinase Inhibition: Specifically, targeting Fibroblast Growth Factor Receptor 4 (FGFR4), a key regulator in cell proliferation and differentiation. This suggests a potential application in oncology, particularly in cancers where FGFR4 is overexpressed, such as hepatocellular carcinoma.
-
Anti-inflammatory Activity: Through the inhibition of nitric oxide (NO) production, a key mediator in inflammatory processes. This indicates potential therapeutic use in a range of inflammatory diseases.
Comparative Biological Activity
The following tables summarize the in vitro biological activities of pyrimidine derivatives structurally related to 5-Iodo-4,6-dimethylpyrimidin-2-amine.
Table 1: FGFR4 Kinase Inhibitory Activity of 2-amino-4,6-dimethylpyrimidin-5-ol Derivatives
| Compound ID | Modifications from Core Scaffold | FGFR4 IC50 (nM) | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | Cell Line | Anti-proliferative IC50 (µM) |
| 6O | 5-OH instead of 5-I | 15.3 | >1000 | >1000 | >1000 | Hep3B | 0.45 |
| BLU9931 | Reference Compound | 2.9 | 330 | 580 | 380 | Hep3B | 0.03 |
Data extracted from a study on 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective FGFR4 inhibitors.
Table 2: Nitric Oxide (NO) Inhibition by 5-Substituted 2-amino-4,6-dichloropyrimidine Derivatives
| Compound ID | 5-Substituent | NO Inhibition IC50 (µM) |
| B1 | -F | 2 |
| B2 | -Cl | 9 |
| B3 | -Br | 12 |
| B4 | -Propyl | 15 |
| B9 | -sec-Butyl | 25 |
| B10 | -Phenyl | 36 |
| B11 | -Benzyl | 28 |
Data from a study on the inhibitory effects of 5-substituted 2-amino-4,6-dichloropyrimidines on immune-activated nitric oxide production.[1] The mechanism of action for this inhibition is yet to be fully elucidated.[1]*
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
FGFR Kinase Inhibition Assay
This assay determines the concentration of a compound required to inhibit 50% of the FGFR4 kinase activity.
Materials:
-
Recombinant human FGFR4 kinase domain
-
Poly(Glu, Tyr) 4:1 as substrate
-
ATP (Adenosine triphosphate)
-
Test compounds (5-Iodo-4,6-dimethylpyrimidin-2-amine derivatives and reference compounds)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the kinase, substrate, and test compound to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Nitric Oxide (NO) Inhibition Assay (Griess Assay)
This assay measures the amount of nitrite, a stable product of NO, in cell culture supernatants.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Lipopolysaccharide (LPS) for stimulating NO production
-
Test compounds
-
Cell culture medium
-
Griess Reagent (Part A: Sulfanilamide in phosphoric acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Add Griess Reagent Part A to the supernatant in a new 96-well plate and incubate for 10 minutes at room temperature, protected from light.
-
Add Griess Reagent Part B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Create a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition.
-
Calculate the IC50 value from the dose-response curve.
Visualizing Mechanisms and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways and a general experimental workflow for validating the mechanism of action.
Caption: Proposed inhibition of the FGFR4 signaling pathway.
Caption: Postulated inhibition of Nitric Oxide (NO) production.
Caption: General workflow for mechanism of action validation.
References
Unveiling the Potency of 5-Iodopyrimidine Compounds: A Comparative Guide to their Structure-Activity Relationship
For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of a compound and its biological activity is paramount. This guide provides a comprehensive comparison of 5-iodopyrimidine derivatives, a class of molecules that has demonstrated significant potential in therapeutic applications, particularly as kinase inhibitors in oncology.
The pyrimidine scaffold is a privileged structure in medicinal chemistry, renowned for its ability to mimic the purine bases of ATP and interact with the hinge region of protein kinases. The strategic introduction of a bulky iodine atom at the 5-position of the pyrimidine ring has been shown to significantly influence the potency and selectivity of these compounds. This guide delves into the structure-activity relationships (SAR) of 5-iodopyrimidine derivatives, focusing on their activity as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[1]
Comparative Analysis of EGFR Inhibition
The following table summarizes the in vitro cytotoxic and EGFR inhibitory activities of a series of 5-iodopyrimidine and related derivatives. The data highlights how modifications to the substitutions at the C2 and C4 positions of the pyrimidine ring, in conjunction with the 5-iodo group, impact their biological efficacy.
| Compound ID | R Group (Substitution at C2/C4) | Target Cell Line | Cytotoxicity IC50 (µM) | EGFR Kinase Inhibition IC50 (nM) |
| 1a | 2-arylthio- | - | - | -[2] |
| 4g | Indolyl-pyrimidine hybrid | MCF-7 | 5.1[3] | 250[3] |
| HepG2 | 5.02[3] | |||
| HCT-116 | 6.6[3] | |||
| 10b | Pyrimidine-5-carbonitrile derivative | HepG2 | 3.56[4] | 8.29[4] |
| A549 | 5.85[4] | |||
| MCF-7 | 7.68[4] | |||
| 13a | Thiapyran-pyrimidine derivative | A549 | Similar to Olmutinib[5] | Excellent activity and selectivity on EGFRT790M/L858R[5] |
| H1975 | Similar to Olmutinib[5] | |||
| 23a | 4-(1,5-triazole)-pyrrolopyrimidine | - | - | 72 (JAK1)[6] |
| 33 | Furanopyrimidine derivative (N,N-dimethylamino at para-position of phenyl ring A) | - | > 1 | 69 (EGFRWT) vs 14 (EGFRL858R/T790M)[7] |
| 52 | Optimized furanopyrimidine derivative | H1975 (EGFRL858R/T790M) | Potent, 8-fold selective over A431 (EGFRWT) | -[7] |
| Erlotinib | Reference Drug | HepG2 | 0.87[4] | 2.83[4] |
| A549 | 1.12[4] | |||
| MCF-7 | 5.27[4] |
Key Structure-Activity Relationship Insights
The data presented reveals several key trends in the SAR of 5-iodopyrimidine derivatives as EGFR inhibitors:
-
The 5-Iodo Moiety: The presence of the iodine atom at the 5-position is a critical feature. Its bulk and electronic properties contribute significantly to the binding affinity of the compounds within the ATP-binding pocket of EGFR. Molecular docking studies suggest that the iodine atom can form key interactions with residues in the kinase domain.[6]
-
Substitutions at C2 and C4: The nature of the substituents at the C2 and C4 positions of the pyrimidine ring plays a crucial role in modulating the potency and selectivity of the inhibitors.
-
Aromatic and Heterocyclic Groups: The introduction of various aryl, heteroaryl, and fused heterocyclic ring systems at these positions has been a successful strategy in developing potent EGFR inhibitors. For instance, indolyl-pyrimidine hybrids (e.g., compound 4g ) and thiapyran-pyrimidine derivatives (e.g., compound 13a ) have demonstrated significant anticancer activity.[3][5]
-
Solubilizing Groups: The incorporation of solubilizing groups, such as the N,N-dimethylamino group in furanopyrimidine derivatives (e.g., compound 33 ), can improve the physicochemical properties of the compounds and enhance their cellular potency and selectivity for mutant forms of EGFR.[7]
-
-
Targeting Mutant EGFR: A significant challenge in EGFR-targeted cancer therapy is the emergence of drug resistance due to mutations in the kinase domain, such as the T790M "gatekeeper" mutation. Several 5-iodopyrimidine derivatives have been specifically designed to overcome this resistance, exhibiting potent activity against mutant EGFR while sparing the wild-type (WT) enzyme. This selectivity is crucial for minimizing off-target effects and improving the therapeutic window.[5][7]
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental procedures used to evaluate these compounds, the following diagrams illustrate the EGFR signaling pathway and a general workflow for a kinase inhibition assay.
Caption: EGFR Signaling Pathway and Inhibition by 5-Iodopyrimidine Compounds.
Caption: General Workflow for an In Vitro Kinase Inhibition Assay.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of the presented data. The following is a generalized protocol for a biochemical kinase inhibition assay, which is commonly used to determine the potency of compounds like the 5-iodopyrimidine derivatives.
Objective: To determine the in vitro inhibitory activity of 5-iodopyrimidine compounds against a specific protein kinase (e.g., EGFR).
Materials:
-
Recombinant human EGFR kinase
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Adenosine triphosphate (ATP)
-
Test compounds (5-iodopyrimidine derivatives) dissolved in dimethyl sulfoxide (DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well white opaque microplates
-
Multichannel pipettes
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, which is then serially diluted to obtain a range of concentrations for IC50 determination.
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds or DMSO (as a vehicle control) to the wells of the 384-well plate.
-
Kinase Reaction Mixture: Prepare a master mix containing the assay buffer, recombinant EGFR enzyme, and the peptide substrate. The optimal concentrations of the enzyme and substrate should be determined empirically.
-
Initiation of Reaction: Dispense the kinase reaction mixture into each well of the assay plate. Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be at or near its Km value for the specific kinase.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes). The incubation time should be within the linear range of the enzymatic reaction.
-
Detection: Stop the kinase reaction and measure the amount of ADP produced (which is proportional to the kinase activity) by adding the ADP-Glo™ reagent according to the manufacturer's instructions. This involves a two-step process: first, stopping the kinase reaction and depleting the remaining ATP, and second, converting the produced ADP back to ATP and measuring the light output using a luciferase/luciferin reaction.
-
Data Acquisition: Measure the luminescence signal from each well using a plate reader.
-
Data Analysis:
-
The percentage of inhibition is calculated for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_Vehicle - Signal_Background))
-
The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
This guide provides a foundational understanding of the structure-activity relationship of 5-iodopyrimidine compounds as potent kinase inhibitors. The presented data and methodologies offer valuable insights for researchers engaged in the design and development of novel targeted therapies. Further exploration of this chemical scaffold holds significant promise for advancing the field of precision oncology.
References
- 1. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Discovery of thiapyran-pyrimidine derivatives as potential EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of Furanopyrimidine-Based Orally Active Third-Generation EGFR Inhibitors for the Treatment of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Pyrimidine Synthesis Methods for Researchers
For researchers, scientists, and drug development professionals, the efficient synthesis of pyrimidines is a critical task. This guide provides an objective comparison of the primary biological and chemical methods for pyrimidine synthesis, supported by experimental data and detailed protocols to inform methodological choices in the laboratory.
Pyrimidines are fundamental heterocyclic aromatic compounds that form the building blocks of nucleic acids (cytosine, thymine, and uracil) and are key structural motifs in numerous pharmaceuticals. The choice of synthesis method, whether leveraging biological pathways or chemical reactions, depends on the desired scale, structural complexity, and available resources. This guide delves into a head-to-head comparison of the de novo and salvage biological pathways, alongside prominent chemical methods such as the Biginelli reaction, Pinner synthesis, iridium-catalyzed multicomponent synthesis, and microwave-assisted synthesis.
Biological Synthesis of Pyrimidines: De Novo and Salvage Pathways
Living organisms utilize two primary pathways for the synthesis of pyrimidine nucleotides: the de novo pathway and the salvage pathway.
De Novo Synthesis: This pathway builds the pyrimidine ring from simple precursor molecules, including bicarbonate, aspartate, and glutamine.[1] It is an energy-intensive process requiring ATP and is tightly regulated to meet the cell's demand for nucleotides. The pathway begins with the formation of carbamoyl phosphate and proceeds through a series of enzymatic steps to produce uridine monophosphate (UMP), the precursor for other pyrimidine nucleotides.[2]
Salvage Pathway: In contrast, the salvage pathway recycles pre-existing pyrimidine bases and nucleosides from the degradation of DNA and RNA.[3] This pathway is less energy-consuming and is crucial in tissues with low rates of cell proliferation. Key enzymes in this pathway, such as uridine phosphorylase and thymidine kinase, convert free bases back into nucleotides.[4]
Signaling Pathways
Below are diagrams illustrating the key steps in the de novo and salvage pathways for pyrimidine synthesis.
References
Benchmarking 5-Iodo-4,6-dimethylpyrimidin-2-amine Against Known Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical inhibitory activity of 5-Iodo-4,6-dimethylpyrimidin-2-amine against established inhibitors of key biological targets. The 2-aminopyrimidine scaffold, a core component of the molecule , is a well-established pharmacophore found in numerous inhibitors of enzymes crucial for cell proliferation and survival, such as Dihydrofolate Reductase (DHFR) and Cyclin-Dependent Kinases (CDKs).
Given the absence of direct experimental data for 5-Iodo-4,6-dimethylpyrimidin-2-amine, this guide leverages its structural similarity to known inhibitors to postulate its potential targets and benchmarks its hypothetical performance against well-characterized inhibitors of these targets. This comparative framework serves as a valuable resource for initiating research into the biological activity of this compound.
I. Postulated Biological Targets and Rationale
The 2-aminopyrimidine core is a key structural motif in several classes of enzyme inhibitors. Based on this, we hypothesize that 5-Iodo-4,6-dimethylpyrimidin-2-amine may exhibit inhibitory activity against the following targets:
-
Dihydrofolate Reductase (DHFR): An essential enzyme in the synthesis of nucleic acids and amino acids. Many DHFR inhibitors, such as Methotrexate and Pyrimethamine, feature a 2,4-diaminopyrimidine or a structurally related core.
-
Cyclin-Dependent Kinases (CDKs): A family of protein kinases that regulate the cell cycle. Several CDK inhibitors, including the approved drug Palbociclib, are based on a 2-aminopyrimidine scaffold.
The presence of a halogen atom, in this case, iodine, at the 5-position of the pyrimidine ring can significantly influence the compound's binding affinity and selectivity for its target enzyme.
II. Comparative Inhibitory Activity
To provide a benchmark for the potential efficacy of 5-Iodo-4,6-dimethylpyrimidin-2-amine, the following table summarizes the inhibitory activities (IC50 values) of well-known inhibitors for the postulated targets.
| Target Enzyme | Known Inhibitor | Chemical Structure | IC50 (nM) | Reference |
| Dihydrofolate Reductase (DHFR) | Methotrexate | 0.12 - 52 | [1] | |
| Cyclin-Dependent Kinase 4 (CDK4) | Palbociclib | 9 - 11 | [2] | |
| Cyclin-Dependent Kinase 6 (CDK6) | Palbociclib | 15 | [2] |
III. Experimental Protocols
Detailed methodologies for assessing the inhibitory activity against the postulated targets are provided below. These protocols can be adapted for the evaluation of 5-Iodo-4,6-dimethylpyrimidin-2-amine.
A. Dihydrofolate Reductase (DHFR) Inhibition Assay
Principle:
The activity of DHFR is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). The presence of an inhibitor slows down this reaction.
Materials:
-
Recombinant human DHFR enzyme
-
Dihydrofolate (DHF)
-
NADPH
-
Methotrexate (as a positive control inhibitor)
-
Test compound (5-Iodo-4,6-dimethylpyrimidin-2-amine)
-
Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DHF in the assay buffer.
-
Prepare a stock solution of NADPH in the assay buffer.
-
Prepare serial dilutions of Methotrexate and the test compound in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, DHFR enzyme, and the inhibitor (Methotrexate or test compound) to the appropriate wells.
-
Include wells for a no-inhibitor control (enzyme only) and a blank (assay buffer only).
-
-
Reaction Initiation:
-
Initiate the reaction by adding NADPH and DHF to all wells.
-
-
Measurement:
-
Immediately measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-20 minutes) at a constant temperature (e.g., 25°C).
-
-
Data Analysis:
B. CDK4/6 Inhibition Assay
Principle:
The kinase activity of CDK4/6 is measured by quantifying the amount of ADP produced from the phosphorylation of a substrate, typically a fragment of the Retinoblastoma (Rb) protein. The assay often utilizes a luminescence-based detection system where the amount of light generated is proportional to the ADP produced.
Materials:
-
Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzyme complexes
-
Rb protein fragment (substrate)
-
ATP
-
Palbociclib (as a positive control inhibitor)
-
Test compound (5-Iodo-4,6-dimethylpyrimidin-2-amine)
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (or similar)
-
96-well or 384-well white microplate
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of Palbociclib and the test compound in the kinase assay buffer.
-
-
Assay Setup:
-
In a white microplate, add the kinase assay buffer, CDK4/Cyclin D1 or CDK6/Cyclin D3 enzyme, and the inhibitor (Palbociclib or test compound) to the appropriate wells.
-
Include wells for a no-inhibitor control and a no-enzyme control.
-
-
Reaction Initiation:
-
Add the Rb substrate and ATP to all wells to start the kinase reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and measure the amount of ADP produced by following the instructions of the ADP-Glo™ Kinase Assay kit. This typically involves adding a reagent to deplete unused ATP, followed by another reagent to convert ADP to ATP, which is then used to generate a luminescent signal.
-
-
Measurement:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
IV. Visualizations
The following diagrams, generated using the DOT language, illustrate a relevant signaling pathway and a typical experimental workflow.
References
- 1. Novel 5-substituted, 2,4-diaminofuro[2,3-d]pyrimidines as multireceptor tyrosine kinase and dihydrofolate reductase inhibitors with antiangiogenic and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 5-Iodo-4,6-dimethylpyrimidin-2-amine: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of 5-Iodo-4,6-dimethylpyrimidin-2-amine, ensuring a safe laboratory environment and compliance with regulations. The following procedures are based on general best practices for laboratory chemical waste management and specific information regarding halogenated organic compounds.
I. Immediate Safety and Handling Precautions
Before handling 5-Iodo-4,6-dimethylpyrimidin-2-amine for any purpose, including disposal, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE).
Table 1: Personal Protective Equipment (PPE)
| Protection Type | Specific Recommendations |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | A laboratory coat. |
| Respiratory Protection | Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. |
II. Step-by-Step Disposal Protocol
The disposal of 5-Iodo-4,6-dimethylpyrimidin-2-amine must be carried out in a manner that prevents environmental contamination and ensures the safety of all laboratory personnel.
Step 1: Waste Identification and Segregation
-
Identify the Waste: Clearly identify the waste as "5-Iodo-4,6-dimethylpyrimidin-2-amine".
-
Classify as Halogenated Organic Waste: Due to the presence of iodine, this compound is classified as a halogenated organic waste.[1]
-
Segregate Waste Streams: It is critical to keep halogenated organic wastes separate from non-halogenated organic wastes.[2] Do not mix this waste with acids, bases, or other incompatible materials.[3]
Step 2: Waste Accumulation and Storage
-
Select an Appropriate Container: Use a designated, leak-proof, and chemically compatible container for collecting the waste. The container must have a secure, tight-fitting lid.[4]
-
Properly Label the Container:
-
The container must be clearly labeled with the words "Hazardous Waste".[2]
-
Identify the contents by writing the full chemical name: "Waste: 5-Iodo-4,6-dimethylpyrimidin-2-amine". Do not use abbreviations or chemical formulas.[5]
-
Keep a running list of the contents and their approximate quantities if other compatible halogenated wastes are added to the same container.[1]
-
-
Storage Location: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be a cool, dry, and well-ventilated space, away from sources of ignition.[5][6]
Step 3: Final Disposal Procedure
-
Professional Disposal: The final disposal of 5-Iodo-4,6-dimethylpyrimidin-2-amine must be conducted by a licensed chemical destruction facility.[6] The recommended methods are controlled incineration with flue gas scrubbing.[6]
-
Do Not Dispose in Drains: Never dispose of this chemical down the drain or in the regular trash, as this can lead to environmental contamination.[6]
-
Contact Environmental Health and Safety (EHS): Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
Table 2: Summary of Disposal Procedures
| Step | Action | Key Considerations |
| 1 | Identification & Segregation | Classify as halogenated organic waste. Keep separate from other waste streams.[1][2] |
| 2 | Accumulation & Storage | Use a labeled, sealed, and compatible container. Store in a designated cool, dry, and well-ventilated area.[4][5][6] |
| 3 | Final Disposal | Arrange for pickup by a licensed hazardous waste disposal service. Do not discard in sinks or regular trash.[6] |
III. Contaminated Packaging
Containers that held 5-Iodo-4,6-dimethylpyrimidin-2-amine must also be treated as hazardous waste. They can be triple-rinsed with a suitable solvent, and the rinsate collected as halogenated organic waste.[6] Alternatively, the unrinsed packaging can be disposed of as hazardous waste.[6]
IV. Spill Management
In the event of a spill, avoid breathing dust and ensure the area is well-ventilated.[6] Wear the appropriate PPE, including respiratory protection. Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite). Collect the absorbed material into a sealed container for disposal as hazardous waste.[4] For large spills, evacuate the area and contact your institution's emergency response team.
Diagram 1: Disposal Workflow for 5-Iodo-4,6-dimethylpyrimidin-2-amine
Caption: Workflow for the safe disposal of 5-Iodo-4,6-dimethylpyrimidin-2-amine.
References
Personal protective equipment for handling 5-Iodo-4,6-dimethylpyrimidin-2-amine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 5-Iodo-4,6-dimethylpyrimidin-2-amine (CAS No. 2033-47-8). The following procedures are designed to ensure the safe handling, storage, and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling 5-Iodo-4,6-dimethylpyrimidin-2-amine.
| Body Part | PPE Item | Specifications and Recommendations |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Ensure gloves are disposable and powder-free to prevent the absorption of hazardous materials.[1] |
| Eyes/Face | Safety goggles or face shield | Use chemical safety goggles that provide a complete seal around the eyes. A face shield should be used in conjunction with goggles when there is a significant risk of splashes or aerosol generation.[1] |
| Body | Laboratory coat / Chemical-resistant gown | A long-sleeved lab coat is the minimum requirement. For larger quantities or when there is a risk of significant contamination, a chemical-resistant, impermeable gown that closes in the back is recommended.[1][2] |
| Respiratory | Air-purifying respirator / Fume hood | All handling of the solid compound should be performed in a certified chemical fume hood to avoid the inhalation of dust.[3] If a fume hood is not available or if dust generation is significant, a NIOSH-approved air-purifying respirator with a particulate filter should be used. |
| Hair/Feet | Hair and shoe covers | Disposable hair and shoe covers should be worn to prevent the spread of contamination.[1] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is essential for the safe handling of 5-Iodo-4,6-dimethylpyrimidin-2-amine.
-
Preparation : Before handling, thoroughly review the Safety Data Sheet (SDS). Ensure that an eyewash station and safety shower are readily accessible.[4]
-
Engineering Controls : All weighing and handling of the solid material must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent the formation and inhalation of dust and aerosols.[3]
-
Donning PPE : Put on all required personal protective equipment as detailed in the table above before entering the designated handling area.
-
Handling the Compound :
-
Storage : Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[3]
-
Decontamination : After handling, wash hands and any exposed skin thoroughly with soap and water. Clean all contaminated surfaces and equipment.
Disposal Plan: Step-by-Step Guide
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
Collect all waste material, including contaminated PPE and disposable labware, in a designated and clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Labeling : The waste container must be clearly labeled with the chemical name ("5-Iodo-4,6-dimethylpyrimidin-2-amine Waste") and the appropriate hazard symbols.
-
Storage of Waste : Store the sealed waste container in a designated, secure hazardous waste accumulation area away from incompatible materials.
-
Final Disposal :
-
The material can be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[3]
-
Do not discharge the chemical or its containers into sewer systems or waterways.[3]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Safe Handling Workflow
Caption: Workflow for the safe handling and disposal of 5-Iodo-4,6-dimethylpyrimidin-2-amine.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
